molecular formula C9H13N3O5 B15565411 Cytarabine CAS No. 147-94-4; 69-74-9

Cytarabine

Cat. No.: B15565411
CAS No.: 147-94-4; 69-74-9
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-CCXZUQQUSA-N
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Description

Cytarabine can cause developmental toxicity according to an independent committee of scientific and health experts.
This compound appears as colorless crystals. Used as an antiviral agent.
This compound is a pyrimidine nucleoside in which cytosine is attached to D-arabinofuranose via a beta-N(1)-glycosidic bond. Used mainly in the treatment of leukaemia, especially acute non-lymphoblastic leukaemia, this compound is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. It also has antiviral and immunosuppressant properties. It has a role as an antineoplastic agent, an antimetabolite, an antiviral agent and an immunosuppressive agent. It is a beta-D-arabinoside, a pyrimidine nucleoside and a monosaccharide derivative. It is functionally related to a cytosine.
A pyrimidine nucleoside analog that is used mainly in the treatment of leukemia, especially acute non-lymphoblastic leukemia. This compound is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. Its actions are specific for the S phase of the cell cycle. It also has antiviral and immunosuppressant properties. (From Martindale, The Extra Pharmacopoeia, 30th ed, p472)
This compound is a Nucleoside Metabolic Inhibitor. The mechanism of action of this compound is as a Nucleic Acid Synthesis Inhibitor.
This compound is a cytosine analogue and antineoplastic agent used largely in the therapy of acute leukemia. This compound is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, but has only rarely been implicated in cases of clinically apparent acute liver injury with jaundice.
This compound is an antimetabolite analogue of cytidine with a modified sugar moiety (arabinose instead of ribose). This compound is converted to the triphosphate form within the cell and then competes with cytidine for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. This agent also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1969 and has 11 approved and 70 investigational indications. This drug has a black box warning from the FDA.
See also: Ancitabine (narrower);  this compound Hydrochloride (active moiety of).

Properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1
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InChI Key

UHDGCWIWMRVCDJ-CCXZUQQUSA-N
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Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
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Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
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Molecular Formula

C9H13N3O5
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Related CAS

69-74-9 (hydrochloride)
Record name Cytarabine [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID3022877
Record name Cytarabine
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Molecular Weight

243.22 g/mol
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Physical Description

Cytarabine appears as colorless crystals. Used as an antiviral agent., Solid
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Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 1 G IN ABOUT 5 ML WATER & 500 ML ALC; 1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL, Soluble in water, 4.38e+01 g/L
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Color/Form

Prisms from 50% ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER

CAS No.

147-94-4
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Melting Point

414 to 415 °F (NTP, 1992), 186-188, 212-213 °C, 212 - 213 °C
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Foundational & Exploratory

The Core Mechanism of Cytarabine in DNA Replication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine (B982), a cornerstone in the treatment of hematological malignancies, exerts its cytotoxic effects by intricately disrupting the fundamental process of DNA replication. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's action, from its cellular uptake and metabolic activation to its ultimate interference with DNA synthesis. This document details the competitive inhibition of DNA polymerases and the process of DNA chain termination following this compound's incorporation. Furthermore, it presents quantitative data on its enzymatic interactions, summarizes key experimental protocols for its study, and visualizes the critical pathways and workflows using the DOT language for Graphviz. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a deeper understanding of this compound's pharmacology and a foundation for future research and therapeutic optimization.

Introduction

This compound, also known as cytosine arabinoside (Ara-C), is a pyrimidine (B1678525) nucleoside analog that has been a mainstay in the treatment of various leukemias, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma, for decades.[1][2][3] As an antimetabolite, it masquerades as a natural building block of DNA, thereby inserting itself into the cellular machinery of nucleic acid synthesis to induce cell death.[2][3] Its efficacy is most pronounced in rapidly dividing cells, such as cancerous leukocytes, due to its specific action during the S-phase of the cell cycle, the period of active DNA synthesis. This guide delves into the core mechanisms of this compound's action, providing a granular view of its journey from a prodrug to a potent inhibitor of DNA replication.

Cellular Uptake and Metabolic Activation

The journey of this compound's cytotoxic action begins with its transport into the cell and its subsequent conversion into the active triphosphate form.

Cellular Transport

This compound is a hydrophilic molecule and therefore requires specialized transporter proteins to cross the cell membrane. The primary transporter responsible for the influx of this compound into cells is the human equilibrative nucleoside transporter 1 (hENT1). The expression levels of hENT1 can be a critical determinant of cellular sensitivity to this compound, with reduced expression being a known mechanism of drug resistance.

Metabolic Activation Pathway

Once inside the cell, this compound, a prodrug, must undergo a three-step phosphorylation cascade to become its active form, this compound triphosphate (ara-CTP). This process is catalyzed by a series of intracellular kinases:

  • Deoxycytidine kinase (dCK): This is the rate-limiting enzyme in the activation pathway and converts this compound to this compound monophosphate (ara-CMP).

  • Deoxycytidine monophosphate kinase (dCMPK): This enzyme further phosphorylates ara-CMP to this compound diphosphate (B83284) (ara-CDP).

  • Nucleoside diphosphate kinase (NDPK): In the final step, NDPK converts ara-CDP to the active moiety, ara-CTP.

The intracellular concentration of ara-CTP is a crucial factor for the cytotoxic efficacy of this compound.

Cytarabine_Metabolic_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytarabine_ext This compound (Ara-C) hENT1 hENT1 Cytarabine_ext->hENT1 Uptake Cytarabine_int This compound (Ara-C) araCMP ara-CMP Cytarabine_int->araCMP Phosphorylation araCDP ara-CDP araCMP->araCDP Phosphorylation araCTP ara-CTP (Active) araCDP->araCTP Phosphorylation dCK Deoxycytidine kinase (dCK) dCK->Cytarabine_int dCMPK dCMP kinase (dCMPK) dCMPK->araCMP NDPK Nucleoside diphosphate kinase (NDPK) NDPK->araCDP hENT1->Cytarabine_int

Figure 1: Cellular uptake and metabolic activation of this compound.

Mechanism of Action in DNA Replication

The cytotoxicity of this compound is primarily mediated by the actions of its active metabolite, ara-CTP, which interferes with DNA synthesis through two main mechanisms: competitive inhibition of DNA polymerases and incorporation into the nascent DNA strand, leading to chain termination.

Competitive Inhibition of DNA Polymerase

Ara-CTP is structurally similar to the natural deoxynucleotide, deoxycytidine triphosphate (dCTP). This structural analogy allows ara-CTP to compete with dCTP for the active site of DNA polymerases, the enzymes responsible for synthesizing new DNA strands. By binding to DNA polymerase, ara-CTP competitively inhibits its function, thereby halting DNA replication. The inhibitory potency of ara-CTP varies for different DNA polymerases.

Competitive_Inhibition DNAPolymerase DNA Polymerase DNA_Synthesis DNA Synthesis DNAPolymerase->DNA_Synthesis Catalyzes Inhibition Inhibition of DNA Synthesis DNAPolymerase->Inhibition dCTP dCTP (Natural Substrate) dCTP->DNAPolymerase Binds to active site araCTP ara-CTP (this compound) araCTP->DNAPolymerase Competitively binds

Figure 2: Competitive inhibition of DNA polymerase by ara-CTP.
Incorporation into DNA and Chain Termination

Perhaps the most critical aspect of this compound's mechanism is the incorporation of ara-CMP into the growing DNA strand. DNA polymerase mistakenly recognizes ara-CTP as dCTP and incorporates it into the nascent DNA chain. The presence of the arabinose sugar in this compound, instead of the deoxyribose found in natural nucleotides, introduces a steric hindrance. This structural anomaly prevents the formation of the phosphodiester bond with the next incoming nucleotide, effectively terminating the elongation of the DNA chain. This premature chain termination leads to the accumulation of DNA strand breaks, which, if not repaired, trigger apoptosis (programmed cell death).

DNA_Chain_Termination cluster_workflow DNA Replication Fork Template < Template Strand > Nascent < Nascent Strand > araCMP ara-CMP Nascent->araCMP Incorporation by DNA Polymerase dNTP Incoming dNTP araCMP->dNTP Steric Hindrance Prevents Bonding Termination Chain Termination araCMP->Termination

Figure 3: Incorporation of ara-CMP and subsequent DNA chain termination.

Quantitative Data

The interaction of ara-CTP with its molecular targets has been quantified in various studies. This data is crucial for understanding the potency of the drug and for developing pharmacokinetic and pharmacodynamic models.

ParameterEnzyme/ProcessValueCell Line/SystemReference
Ki for ara-CTP Human DNA Polymerase α1.5 µMPurified human DNA polymerases
Ki for ara-CTP Human DNA Polymerase β7.6 µMPurified human DNA polymerases
Ara-CTP Retention Correlation with RemissionPositively correlatedBlasts from AML patients
Ara-C Incorporation Correlation with CytotoxicityHighly significant (p < 0.0001)L1210 cells
Steady-State Plasma Concentration (Css) Standard Dose this compound0.30 (0.13) µMAML patients

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are outlines of key experimental protocols.

In Vitro DNA Polymerase Inhibition Assay

This assay measures the ability of ara-CTP to inhibit the activity of purified DNA polymerases.

Objective: To determine the inhibitory constant (Ki) of ara-CTP for DNA polymerases.

Methodology:

  • Enzyme Preparation: Purify human DNA polymerases α and β from cellular extracts.

  • Substrate Preparation: Use a gapped duplex DNA as the template-primer. Prepare a reaction mixture containing a buffer, MgCl2, dATP, dGTP, dTTP, and [3H]-dCTP as the radiolabeled nucleotide.

  • Inhibition Assay: Set up reactions with varying concentrations of ara-CTP. Initiate the reaction by adding the purified DNA polymerase.

  • Measurement of Incorporation: After a defined incubation period, stop the reaction and precipitate the DNA. Measure the amount of incorporated [3H]-dCTP using liquid scintillation counting.

  • Data Analysis: Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor. Determine the Ki value using Lineweaver-Burk or other kinetic analysis plots.

DNA_Polymerase_Inhibition_Assay Start Start Prep Prepare reaction mix: - Gapped duplex DNA - dNTPs ([3H]-dCTP) - Buffer Start->Prep Add_Inhibitor Add varying concentrations of ara-CTP Prep->Add_Inhibitor Add_Enzyme Add purified DNA polymerase Add_Inhibitor->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Stop_Reaction Stop reaction & precipitate DNA Incubate->Stop_Reaction Measure Measure [3H]-dCTP incorporation Stop_Reaction->Measure Analyze Kinetic analysis (e.g., Lineweaver-Burk plot) to determine Ki Measure->Analyze End End Analyze->End

Figure 4: Workflow for an in vitro DNA polymerase inhibition assay.
Assay for this compound Incorporation into DNA

This method quantifies the amount of this compound that has been incorporated into the DNA of treated cells.

Objective: To measure the extent of ara-C incorporation into cellular DNA.

Methodology:

  • Cell Culture and Treatment: Culture leukemic cells (e.g., HL-60) and expose them to varying concentrations of unlabeled this compound.

  • DNA Isolation: Harvest the cells and isolate the genomic DNA using standard protocols.

  • DNA Quantification: Accurately quantify the amount of isolated DNA, preferably using a fluorimetric method with a DNA-specific dye like Hoechst 33258 for specificity.

  • Enzymatic Digestion: Digest the DNA into individual nucleosides using a combination of DNase I and snake venom phosphodiesterase.

  • Quantification of Ara-C: Separate the resulting nucleosides using high-pressure liquid chromatography (HPLC). Quantify the amount of ara-C in the eluate fractions using a highly sensitive radioimmunoassay (RIA) with an antibody specific for ara-C.

AraC_Incorporation_Assay Start Start Treat_Cells Treat leukemic cells with unlabeled Ara-C Start->Treat_Cells Isolate_DNA Isolate genomic DNA Treat_Cells->Isolate_DNA Quantify_DNA Quantify DNA (Fluorimetric method) Isolate_DNA->Quantify_DNA Digest_DNA Enzymatically digest DNA to nucleosides Quantify_DNA->Digest_DNA Separate_Nucleosides Separate nucleosides by HPLC Digest_DNA->Separate_Nucleosides Quantify_AraC Quantify Ara-C using RIA Separate_Nucleosides->Quantify_AraC End End Quantify_AraC->End

Figure 5: Workflow for measuring this compound incorporation into DNA.

Mechanisms of Resistance

The development of resistance to this compound is a significant clinical challenge. Understanding the molecular basis of resistance is crucial for overcoming treatment failure. Key mechanisms include:

  • Reduced Cellular Uptake: Mutations in the SLC29A1 gene, which encodes the hENT1 transporter, can impair the transport of this compound into the cell, thereby reducing its intracellular concentration.

  • Decreased Activation: Reduced activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation pathway, leads to lower levels of the active ara-CTP.

  • Increased Inactivation: Overexpression of enzymes that inactivate this compound, such as cytidine (B196190) deaminase (CDA), which converts this compound to the inactive uracil (B121893) arabinoside (ara-U), can diminish the drug's efficacy.

  • Alterations in dCTP Pools: Increased intracellular pools of dCTP can outcompete ara-CTP for binding to DNA polymerase, thus antagonizing the effect of this compound.

Conclusion

This compound remains a vital tool in the armamentarium against hematological malignancies. Its efficacy is a direct result of its ability to exploit the fundamental process of DNA replication. By understanding the intricate details of its mechanism of action, from cellular entry and metabolic activation to the ultimate termination of DNA synthesis, researchers and clinicians can better devise strategies to enhance its therapeutic index, overcome resistance, and improve patient outcomes. The quantitative data and experimental protocols provided in this guide offer a framework for continued investigation into this important chemotherapeutic agent. Future research will likely focus on personalizing this compound therapy based on the genetic and molecular profiles of individual tumors, particularly concerning the expression of transporters and metabolizing enzymes.

References

The Impact of Cytarabine on S Phase Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine (B982) (Ara-C), a cornerstone of chemotherapy for various hematological malignancies, exerts its cytotoxic effects primarily by disrupting DNA synthesis and repair. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's impact on the cell cycle, with a specific focus on its role in inducing S phase arrest. We will explore the intricate signaling pathways activated in response to this compound-induced DNA damage, present quantitative data on its effects on cell cycle distribution, and provide detailed experimental protocols for studying these phenomena. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Mechanism of Action: Halting the Replication Machinery

This compound is a pyrimidine (B1678525) nucleoside analog that, upon intracellular conversion to its active triphosphate form (Ara-CTP), acts as a competitive inhibitor of DNA polymerase.[1][2][3] Its incorporation into the nascent DNA strand effectively terminates chain elongation due to the steric hindrance imposed by the arabinose sugar moiety.[1][2] This direct interference with DNA replication leads to the stalling of replication forks, a critical event that triggers a cellular DNA damage response and culminates in S phase arrest.[4][5] The cytotoxicity of this compound is, therefore, highly specific to cells actively undergoing DNA synthesis (S phase), making it particularly effective against rapidly proliferating cancer cells.[3][6]

Quantitative Effects on Cell Cycle Progression

The induction of S phase arrest is a hallmark of this compound treatment. The extent of this arrest is dependent on the concentration of the drug, the duration of exposure, and the specific cell type. The following tables summarize quantitative data from various studies, illustrating the impact of this compound on cell cycle phase distribution.

Cell LineThis compound ConcentrationExposure Time% Cells in G0/G1% Cells in S Phase% Cells in G2/MReference
HL-60 2.5 µM4 hours50.6 ± 5.6--[7]
15 µM4 hours57.1 ± 8.9--[7]
2.5 µM24 hours63.1 ± 9.5--[7]
15 µM24 hours75.5 ± 4.2--[7]
U937 10 nM72 hoursDecreasedIncreased-[8]
100 nM72 hoursDecreasedIncreased-[8]
1000 nM72 hours--Increased (and Sub-G1)[8]
Murine HSC 100 mg/kg (in vivo)4 hours-4-[1]
100 mg/kg (in vivo)20 hours-28-[1]

Table 1: Effect of this compound on Cell Cycle Phase Distribution in Various Cell Lines. Note: "-" indicates data not provided in the cited source. The HL-60 study focused on G0/G1 arrest.

The ATR-Chk1 Signaling Pathway: A Central Regulator of S Phase Arrest

The stalling of replication forks by this compound initiates a DNA damage response cascade primarily orchestrated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[9][10] ATR, upon sensing stalled replication forks, phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[9][10] Activated Chk1 plays a pivotal role in enforcing S phase arrest through multiple mechanisms, including the phosphorylation and subsequent degradation of the Cdc25A phosphatase.[9][10] Cdc25A is essential for the activation of cyclin-dependent kinases (CDKs) that drive S phase progression. Its degradation effectively halts the cell cycle, providing time for DNA repair.

Cytarabine_ATR_Chk1_Pathway This compound This compound (Ara-C) AraCTP Ara-CTP This compound->AraCTP Intracellular conversion DNAPolymerase DNA Polymerase AraCTP->DNAPolymerase Inhibition StalledForks Stalled Replication Forks ATR ATR StalledForks->ATR Activation Chk1 Chk1 ATR->Chk1 Phosphorylation (Ser317/345) pChk1 p-Chk1 (Active) Cdc25A Cdc25A pChk1->Cdc25A Phosphorylation pCdc25A p-Cdc25A (Degradation) CDK2 CDK2/Cyclin E Cdc25A->CDK2 Activation S_Phase_Progression S Phase Progression pCdc25A->S_Phase_Progression Inhibition via CDK2 inactivation S_Phase_Arrest S Phase Arrest CDK2->S_Phase_Progression Drives S_Phase_Progression->S_Phase_Arrest Leads to

Caption: this compound-induced ATR-Chk1 signaling pathway.

Experimental Protocols

Cell Synchronization

To study the effects of this compound on a specific phase of the cell cycle, it is often necessary to synchronize the cell population. Chemical blockade is a common method.

Protocol: Double Thymidine (B127349) Block for G1/S Boundary Arrest

  • Initial Seeding: Plate cells at a density that will not lead to confluence by the end of the experiment.

  • First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest cells at the G1/S boundary.

  • Release: Wash the cells twice with pre-warmed, serum-free medium to remove the thymidine. Add complete medium and incubate for 9-10 hours.

  • Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours. This will synchronize the cells at the G1/S boundary with higher efficiency.

  • Release and Treatment: Wash the cells twice with pre-warmed, serum-free medium and then add complete medium containing the desired concentration of this compound.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.

Flow_Cytometry_Workflow Start Start: Asynchronous or Synchronized Cell Culture Treatment Treat with this compound (and controls) Start->Treatment Harvest Harvest Cells (Trypsinization/Scraping) Treatment->Harvest Wash Wash with PBS Harvest->Wash Fixation Fix in 70% Ethanol (B145695) (overnight at -20°C) Wash->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Analyze on Flow Cytometer Staining->Analysis Data Gate on Singlets and Analyze DNA Content Histogram Analysis->Data

Caption: Experimental workflow for cell cycle analysis.

Protocol: Propidium Iodide Staining

  • Cell Preparation: Harvest cells after this compound treatment and wash once with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (can be stored for several days).

  • Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

Western blotting allows for the detection and quantification of key proteins involved in the cell cycle, such as Chk1, phospho-Chk1, and Cdc25A.

Western_Blot_Workflow Start Start: Cells Treated with This compound Lysis Lyse Cells in RIPA Buffer with Protease/Phosphatase Inhibitors Start->Lysis Quantification Determine Protein Concentration (e.g., BCA Assay) Lysis->Quantification Electrophoresis SDS-PAGE Gel Electrophoresis Quantification->Electrophoresis Transfer Transfer Proteins to a PVDF Membrane Electrophoresis->Transfer Blocking Block Membrane with 5% BSA or Milk in TBST Transfer->Blocking PrimaryAb Incubate with Primary Antibody (e.g., anti-pChk1, anti-Cdc25A) Blocking->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection Detect with ECL Substrate and Image Acquisition SecondaryAb->Detection Analysis Analyze Band Intensities Detection->Analysis

Caption: Workflow for Western blot analysis.

Protocol: Western Blotting

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Chk1, mouse anti-Cdc25A) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Add an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound's potent anti-leukemic activity is intrinsically linked to its ability to disrupt DNA replication and induce S phase arrest. This process is tightly regulated by the ATR-Chk1 signaling pathway, which serves as a critical checkpoint in the cellular response to DNA damage. A thorough understanding of these mechanisms, supported by robust experimental methodologies, is crucial for the continued development of effective cancer therapies and for devising strategies to overcome drug resistance. This guide provides a comprehensive overview of the core principles and techniques for investigating the profound effects of this compound on cell cycle progression.

References

The Discovery and Enduring Legacy of Arabinosylcytosine (Ara-C): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinosylcytosine, or cytarabine (B982) (Ara-C), stands as a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML). Its discovery, stemming from the unexpected source of a marine sponge, marked a pivotal moment in the development of nucleoside analogs as chemotherapeutic agents. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of Ara-C. It details the key experimental protocols that elucidated its function and presents quantitative data on its efficacy and pharmacokinetics. Furthermore, this guide illustrates the intricate signaling pathways influenced by Ara-C and the workflows of its clinical evaluation, offering a comprehensive resource for professionals in the field of oncology drug development.

A Serendipitous Discovery from the Sea: The History of Ara-C

The story of arabinosylcytosine begins not in a laboratory focused on cancer, but with the exploration of marine natural products. In the early 1950s, scientists exploring the Caribbean sponge Cryptotethia crypta discovered nucleosides containing arabinose sugar instead of the usual ribose or deoxyribose.[1] This finding laid the groundwork for the synthesis of a new class of compounds.

In 1959, Richard Walwick, Walden Roberts, and Charles Dekker at the University of California, Berkeley, successfully synthesized 1-β-D-arabinofuranosylcytosine, which would come to be known as arabinosylcytosine or Ara-C.[2] The structural similarity of Ara-C to the natural nucleoside deoxycytidine suggested its potential to interfere with DNA synthesis, a hallmark of rapidly proliferating cancer cells. This hypothesis spurred further investigation into its anticancer properties. After extensive preclinical and clinical evaluation, Ara-C was patented in 1960 and received approval from the United States Food and Drug Administration (FDA) in June 1969 for the treatment of leukemia.[2][3]

A landmark development in the clinical application of Ara-C was the establishment of the "7+3" regimen in 1973, which combines a 7-day continuous infusion of Ara-C with a 3-day administration of an anthracycline, such as daunorubicin.[4] This combination therapy has remained a standard induction regimen for AML for decades, a testament to the enduring efficacy of this pioneering drug.

Mechanism of Action: A Trojan Horse in DNA Synthesis

Ara-C exerts its cytotoxic effects by acting as an antimetabolite, specifically a pyrimidine (B1678525) antagonist. Its mechanism of action is a multi-step process that ultimately disrupts DNA replication and repair, leading to cell death.

  • Cellular Uptake and Activation: Ara-C is transported into the cell primarily by the human equilibrative nucleoside transporter 1 (hENT1). Once inside, it undergoes a series of phosphorylations to become its active form, arabinosylcytosine triphosphate (Ara-CTP). This conversion is catalyzed by three key enzymes:

    • Deoxycytidine kinase (dCK): Phosphorylates Ara-C to Ara-CMP (monophosphate).

    • Deoxycytidylate kinase (dCMPK): Converts Ara-CMP to Ara-CDP (diphosphate).

    • Nucleoside diphosphate (B83284) kinase (NDPK): Catalyzes the final phosphorylation to Ara-CTP.

  • Inhibition of DNA Synthesis: Ara-CTP is the key effector molecule. It primarily disrupts DNA synthesis through two interconnected mechanisms:

    • Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, an essential enzyme for DNA replication and repair, by acting as a false substrate for deoxycytidine triphosphate (dCTP).

    • Incorporation into DNA and Chain Termination: Due to its structural similarity to dCTP, Ara-CTP is incorporated into the growing DNA strand. The arabinose sugar moiety in Ara-C, with its 2'-hydroxyl group in the trans position, creates a steric hindrance that prevents the rotation of the molecule within the DNA helix. This distortion inhibits the ability of DNA polymerase to add the next nucleotide, effectively terminating DNA chain elongation. This leads to the accumulation of DNA strand breaks and triggers apoptosis.

The cytotoxicity of Ara-C is most pronounced during the S phase of the cell cycle, when DNA synthesis is most active, making it particularly effective against rapidly dividing cancer cells.

Quantitative Insights: Efficacy and Pharmacokinetics

The clinical utility of Ara-C is underpinned by a wealth of quantitative data from preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of Arabinosylcytosine (Ara-C)
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HL-60Acute Promyelocytic Leukemia~2.524
THP-1Acute Monocytic Leukemia6.3424
U937Histiocytic Lymphoma13.1524
CCRF-CEMAcute Lymphoblastic LeukemiaVaries (e.g., synergistic with other agents)Not specified
JurkatAcute T-Cell LeukemiaVaries (e.g., synergistic with other agents)Not specified

IC50 values can vary depending on the specific experimental conditions.

Table 2: Pharmacokinetic Parameters of Arabinosylcytosine (Ara-C)
ParameterValueCondition
Administration RouteIntravenous, Subcutaneous, IntrathecalPoor oral absorption
BioavailabilityHigh (IV, SC, IT)Low (Oral)
Half-life (plasma)Biphasic: Initial phase ~1-3 minutes, Terminal phase ~1-3 hours
MetabolismRapidly deaminated in the liver to inactive uracil (B121893) arabinoside (Ara-U)
ExcretionPrimarily renal (metabolites in urine)
Plasma Concentration (Steady State)0.30 (± 0.13) µM200 mg/m²/day continuous infusion
Systemic Clearance134 (± 71) L/h/m²200 mg/m²/day continuous infusion

Experimental Protocols: Unraveling the Action of Ara-C

The understanding of Ara-C's discovery and mechanism of action is built upon a foundation of key experimental procedures.

Synthesis of Arabinosylcytosine (A Historical Perspective)

General Steps for Nucleoside Synthesis (Illustrative):

  • Protection of the Sugar: The hydroxyl groups of the arabinose sugar are protected with appropriate chemical groups to prevent unwanted side reactions.

  • Activation of the Sugar: The protected sugar is then activated, often at the anomeric carbon (C1), to facilitate coupling with the nucleobase.

  • Coupling Reaction: The activated sugar is reacted with a protected cytosine base.

  • Deprotection: The protecting groups are removed from the sugar and the base to yield the final product, arabinosylcytosine.

  • Purification: The final compound is purified using techniques such as chromatography and crystallization.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds like Ara-C.

Protocol for MTT Assay with HL-60 Cells:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of approximately 2 x 10⁴ cells per well in 100 µL of culture medium.

  • Drug Treatment: Prepare serial dilutions of Ara-C in culture medium and add them to the wells. Include a vehicle control (medium with no drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Ara-C that inhibits 50% of cell growth).

Measurement of Intracellular Ara-CTP Levels by HPLC

Quantifying the intracellular concentration of the active metabolite, Ara-CTP, is crucial for understanding the pharmacodynamics of Ara-C. High-performance liquid chromatography (HPLC) is a standard method for this analysis.

Protocol for Intracellular Ara-CTP Measurement:

  • Cell Culture and Treatment: Culture leukemia cells and treat with Ara-C for a specified period.

  • Cell Lysis and Extraction: Harvest the cells and lyse them to release the intracellular contents. Extract the nucleotides using an acid precipitation method (e.g., with perchloric acid or trichloroacetic acid).

  • Neutralization: Neutralize the acidic extract.

  • HPLC Analysis:

    • Column: Use a suitable anion-exchange or reverse-phase column.

    • Mobile Phase: Employ a gradient of buffers to separate the different nucleotides.

    • Detection: Detect the nucleotides using a UV detector at a wavelength of 254-280 nm.

  • Quantification: Compare the peak area of Ara-CTP in the sample to a standard curve generated with known concentrations of Ara-CTP to determine its intracellular concentration. More advanced methods may use tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

Visualizing the Impact: Signaling Pathways and Workflows

The cellular response to Ara-C is complex, involving multiple signaling pathways that dictate cell fate.

Signaling Pathways

AraC_Mechanism cluster_uptake Cellular Uptake and Activation cluster_dna DNA Synthesis Inhibition cluster_apoptosis Induction of Apoptosis Ara-C Ara-C hENT1 hENT1 Ara-C_in Intracellular Ara-C dCK dCK Ara-CMP Ara-CMP dCMPK dCMPK Ara-CDP Ara-CDP NDPK NDPK Ara-CTP Ara-CTP (Active) DNA_Polymerase DNA Polymerase dCTP dCTP DNA_Synthesis DNA Synthesis Chain_Termination Chain Termination DNA_Damage DNA Damage Bax Bax Mitochondria Mitochondria Cytochrome_c Cytochrome c Caspase-3 Caspase-3 Apoptosis Apoptosis

AraC_Resistance cluster_resistance Mechanisms of Resistance Ara-C Ara-C hENT1 hENT1 (Uptake) Ara-C->hENT1 MAPK_Pathway MAPK Pathway (e.g., ERK, p38) Ara-C->MAPK_Pathway Activation dCK dCK (Activation) hENT1->dCK Ara-CTP Ara-CTP (Active) dCK->Ara-CTP Cell_Death Apoptosis Ara-CTP->Cell_Death Survival Cell Survival MAPK_Pathway->Survival hENT1_down Decreased hENT1 dCK_down Decreased dCK MAPK_up MAPK Upregulation

Experimental and Clinical Workflows

Clinical_Trial_Workflow Patient_Screening Patient Screening and Diagnosis (AML) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A (e.g., 7+3 Regimen) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Experimental Regimen) Randomization->Treatment_Arm_B Induction_Therapy Induction Therapy Treatment_Arm_A->Induction_Therapy Treatment_Arm_B->Induction_Therapy Response_Assessment Response Assessment (Bone Marrow Biopsy) Induction_Therapy->Response_Assessment Complete_Remission Complete Remission Response_Assessment->Complete_Remission No_Remission No Remission Response_Assessment->No_Remission Consolidation_Therapy Consolidation Therapy Complete_Remission->Consolidation_Therapy Follow_Up Long-term Follow-up (Survival, Relapse) No_Remission->Follow_Up Consolidation_Therapy->Follow_Up Data_Analysis Data Analysis and Reporting Follow_Up->Data_Analysis

Conclusion and Future Directions

From its serendipitous discovery in a marine sponge to its enduring role in the treatment of leukemia, arabinosylcytosine represents a triumph of natural product-inspired drug discovery. Its well-defined mechanism of action, centered on the disruption of DNA synthesis, has provided a powerful tool against rapidly proliferating cancer cells. However, the development of resistance remains a significant clinical challenge.

Future research will likely focus on strategies to overcome Ara-C resistance, such as the development of novel drug combinations that target resistance pathways, the use of biomarkers to predict patient response, and the design of new nucleoside analogs with improved pharmacokinetic and pharmacodynamic properties. The comprehensive understanding of Ara-C's history, mechanism, and clinical application detailed in this guide provides a solid foundation for these future endeavors, ensuring that the legacy of this remarkable molecule continues to evolve and improve the lives of patients with cancer.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Cytarabine In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of cytarabine (B982) (cytosine arabinoside, Ara-C), a cornerstone antimetabolite chemotherapy agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic regimens and developing novel drug delivery strategies.

Core Pharmacokinetic Profile

This compound is a pyrimidine (B1678525) nucleoside analog that primarily targets rapidly dividing cancer cells.[1][2] Its efficacy is highly dependent on the duration of exposure of cancer cells to cytotoxic concentrations, as it is an S-phase-specific drug.[3][4] However, its clinical utility is limited by its rapid in vivo degradation.[3][5]

Absorption and Bioavailability: this compound's bioavailability is highly dependent on the route of administration.

  • Oral: Oral administration is ineffective, with less than 20% of the dose absorbed from the gastrointestinal tract due to extensive first-pass metabolism in the liver and intestines.[1][6][7]

  • Intravenous (IV): This is the most common route, ensuring 100% bioavailability. Continuous IV infusions can produce constant plasma concentrations within 8-24 hours.[7][8]

  • Subcutaneous (SC) and Intramuscular (IM): These routes provide high bioavailability.[1] Following SC or IM injection, peak plasma concentrations are reached within 20-60 minutes, though these levels are typically lower than those achieved with IV administration.[7][8]

  • Intrathecal (IT): Direct administration into the cerebrospinal fluid (CSF) is used for treating meningeal leukemia.[3][8] This route bypasses the blood-brain barrier and allows for therapeutic concentrations within the central nervous system.

Distribution: Once in systemic circulation, this compound is widely distributed throughout the body.[2][8] It has a low plasma protein binding capacity of approximately 13%.[1][7] A significant characteristic of this compound is its ability to cross the blood-brain barrier.[1][2]

Metabolism: this compound's metabolic pathway is a critical determinant of its activity and rapid clearance.

  • Anabolism (Activation): Intracellularly, this compound is converted to its active form, this compound triphosphate (ara-CTP), through phosphorylation by deoxycytidine kinase (dCK) and other nucleotide kinases.[6][7] Ara-CTP inhibits DNA polymerase and is incorporated into DNA, leading to chain termination and cell death.[2][6]

  • Catabolism (Inactivation): The primary route of elimination is rapid deamination by cytidine (B196190) deaminase (CDA), an enzyme highly active in the liver, spleen, kidneys, and gastrointestinal tract.[3][9] This process converts this compound into the biologically inactive and non-toxic metabolite, 1-β-D-arabinofuranosyluracil (ara-U).[3][5]

Elimination: this compound exhibits a biphasic elimination pattern from the plasma following a rapid IV injection.[2][10]

  • Initial Distribution Phase: A very short half-life of about 10 minutes.[2][10]

  • Terminal Elimination Phase: A half-life of approximately 1 to 3 hours.[2][10]

Within 24 hours, about 80% of an administered dose is excreted in the urine, predominantly as the inactive metabolite ara-U, with less than 10% excreted as the unchanged parent drug.[2][11]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for different formulations and study populations.

Table 1: Pharmacokinetic Parameters of Conventional this compound in Humans

Parameter Value Route of Administration Reference
Oral Bioavailability < 20% Oral [7]
Time to Peak (Tmax) 20 - 60 minutes Subcutaneous / Intramuscular [7]
Plasma Protein Binding ~13% Intravenous [7]
Initial Half-Life (t½α) ~10 minutes Intravenous [2][10]
Terminal Half-Life (t½β) 1 - 3 hours Intravenous [2][10]
Systemic Clearance (Cl) 134 (± 71) L/h/m² Continuous IV Infusion [12][13]
Steady-State Conc. (Css) 0.30 (± 0.13) µM Continuous IV Infusion (200 mg/m²/day) [12][13]

| Primary Excretion | ~80% in urine within 24h (mostly as ara-U) | Intravenous |[2] |

Table 2: Pharmacokinetic Parameters of Liposomal this compound in Humans

Parameter Value Route of Administration Note Reference
Half-Life (t½) in CSF 148 hours Intrathecal Compared to 2.7 hours for unencapsulated drug [5]

| Systemic Exposure | Minimal / Negligible | Intrathecal | Slow release from CSF to plasma, followed by rapid metabolism |[7] |

Table 3: Pharmacokinetic Parameters of this compound in Dogs

Parameter Value Route of Administration Study Population Reference
Terminal Half-Life (t½) 1.35 (± 0.3) hours Subcutaneous (50 mg/m²) Healthy Beagles [14]
Terminal Half-Life (t½) 1.15 (± 0.13) hours IV Constant Rate Infusion (25 mg/m²/hr for 8h) Healthy Beagles [14]
Elimination Half-Life 1.09 hours Subcutaneous (50 mg/m²) Dogs with MUE [15]
Time to Peak (Tmax) 0.55 hours Subcutaneous (50 mg/m²) Dogs with MUE [15]

| Elimination Half-Life (Ara-C) | 25.6 hours | Oral (this compound Ocfosfate Prodrug) | Healthy Hounds |[16] |

Experimental Protocols

A. Clinical Pharmacokinetic Study Protocol

This protocol outlines a typical design for assessing this compound pharmacokinetics in human subjects.

  • Subject Selection: Patients with acute myeloid leukemia (AML) scheduled to receive this compound as part of their induction therapy are recruited.[12] Baseline demographics, clinical chemistry, and hematology are recorded.

  • Drug Administration: this compound is administered at a specified dose, for example, 200 mg/m²/day as a continuous intravenous infusion for 7 days.[12][13]

  • Sample Collection:

    • Whole blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).

    • To prevent ex vivo degradation of this compound by cytidine deaminase, the stabilizing agent tetrahydrouridine (B1681287) (THU) is added to the collection tubes immediately after sampling.[17][18]

    • Blood samples are drawn at predefined time points: pre-dose, and multiple points during and after the infusion to characterize the steady-state concentration and elimination phase.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: See Section B for a detailed analytical protocol.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or population-based modeling approaches (e.g., using software like NONMEM) to determine key parameters such as clearance (Cl), volume of distribution (Vd), steady-state concentration (Css), and elimination half-life (t½).[19]

B. Bioanalytical Method for this compound Quantification

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying this compound and ara-U in plasma.[17][20]

  • Sample Preparation:

    • Objective: To extract this compound from the plasma matrix and remove interfering substances.

    • Method 1: Protein Precipitation (PP): An organic solvent (e.g., methanol (B129727) or acetonitrile) is added to the plasma sample to precipitate proteins. The sample is vortexed and centrifuged, and the supernatant is collected for analysis.[21]

    • Method 2: Solid-Phase Extraction (SPE): Cation-exchange SPE is employed for cleaner extracts and higher sensitivity.[17][18] Plasma samples are loaded onto an SPE cartridge, washed, and the analyte is eluted with a suitable solvent.

    • An internal standard (e.g., stable isotope-labeled this compound like Ara-C ¹³C₃) is added before extraction to correct for variability.[21]

  • Chromatographic Separation:

    • System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A column suitable for polar compounds, such as a High Strength Silica (HSS) T3 column (e.g., 100 × 2.1 mm, 1.8 µm), is used to achieve separation from the endogenous isobaric compound, cytidine.[17][20]

    • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., ammonium (B1175870) formate (B1220265) buffer and acetonitrile).

  • Mass Spectrometric Detection:

    • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[17][21]

    • Mode: Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound, ara-U, and the internal standard. For example, m/z 242 → 109 for this compound.[21]

  • Method Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision (intra- and inter-day), selectivity, stability, and matrix effects.[17][18] A typical linear range is 0.500–500 ng/mL.[17]

Visualizations: Pathways and Workflows

Cytarabine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytarabine_plasma This compound (Ara-C) in Plasma Cytarabine_cell This compound (Ara-C) Cytarabine_plasma->Cytarabine_cell Nucleoside Transporter Ara_U Ara-U (Inactive Metabolite) Cytarabine_plasma->Ara_U Cytidine Deaminase (CDA) (Liver, Plasma) Ara_CMP Ara-CMP Cytarabine_cell->Ara_CMP dCK Ara_CDP Ara-CDP Ara_CMP->Ara_CDP CMK Ara_CTP Ara-CTP (Active) Ara_CDP->Ara_CTP NDPK DNA_Incorp Incorporation into DNA Inhibition of DNA Polymerase Ara_CTP->DNA_Incorp Excretion Renal Excretion Ara_U->Excretion dCK dCK: Deoxycytidine Kinase CMK CMK: Cytidylate Kinase NDPK NDPK: Nucleoside Diphosphate Kinase PK_Study_Workflow Start Study Initiation Patient_Recruitment Patient Recruitment & Informed Consent Start->Patient_Recruitment Baseline_Assessment Baseline Assessment (Demographics, Labs) Patient_Recruitment->Baseline_Assessment Drug_Admin This compound Administration (e.g., IV Infusion) Baseline_Assessment->Drug_Admin Sample_Collection Timed Blood Sample Collection (with THU stabilizer) Drug_Admin->Sample_Collection Sample_Processing Plasma Separation & Storage (-80°C) Sample_Collection->Sample_Processing Bioanalysis Sample Analysis (LC-MS/MS) Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Modeling & Parameter Calculation Bioanalysis->Data_Analysis Reporting Final Report & Interpretation Data_Analysis->Reporting End Study Completion Reporting->End Bioavailability_Relationship cluster_admin Route of Administration cluster_bio Bioavailability & Metabolism cluster_app Clinical Application Oral Oral Low_Bio <20% Bioavailability (High First-Pass Metabolism) Oral->Low_Bio IV Intravenous (IV) High_Bio ~100% Systemic Bioavailability IV->High_Bio SC Subcutaneous (SC) SC->High_Bio IT Intrathecal (IT) Bypass_BBB Bypasses BBB (Local CNS Action) IT->Bypass_BBB Not_Used Clinically Ineffective Low_Bio->Not_Used Systemic_Leukemia Systemic Leukemia Treatment High_Bio->Systemic_Leukemia Meningeal_Leukemia Meningeal Leukemia Treatment Bypass_BBB->Meningeal_Leukemia

References

Cytarabine as an Inducer of Apoptosis in Leukemia Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine (B982) (Ara-C), a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, exerts its cytotoxic effects primarily through the induction of apoptosis. As a nucleoside analog of deoxycytidine, its mechanism centers on the disruption of DNA synthesis and integrity. Following cellular uptake, this compound is phosphorylated to its active triphosphate form, ara-CTP, which is incorporated into elongating DNA strands. This incorporation inhibits DNA polymerase, leading to chain termination, DNA damage, and the activation of cellular stress responses. Ultimately, these events converge on the intrinsic apoptotic pathway, characterized by the activation of Bcl-2 family proteins and caspases. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound-induced apoptosis in leukemia cells.

Core Mechanism of this compound-Induced Apoptosis

This compound's pro-apoptotic activity is a multi-step process initiated by its structural similarity to the natural nucleoside, deoxycytidine.[1][2]

  • Cellular Uptake and Activation: this compound enters leukemia cells via nucleoside transporters.[1][3] Inside the cell, it is converted into its active form, this compound triphosphate (ara-CTP), through a series of phosphorylation steps catalyzed by kinases, with deoxycytidine kinase (dCK) being a key enzyme.[1][3][4]

  • Disruption of DNA Synthesis: Ara-CTP acts as a competitive inhibitor of DNA polymerase.[1][2] Its incorporation into the DNA strand leads to the cessation of DNA elongation, a process known as chain termination.[1][2] This halting of DNA replication is a major trigger for apoptosis, particularly in rapidly dividing cancer cells.[1][2]

  • Induction of DNA Damage: The incorporation of ara-CTP creates abnormal DNA structures that overwhelm the cell's DNA repair machinery.[1] This accumulation of irreparable DNA damage serves as a potent signal for programmed cell death.[1] The phosphorylation of H2AX is a recognized marker of this DNA damage.[5]

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic signal initiated by this compound-induced DNA damage is propagated through a complex network of signaling pathways, primarily converging on the mitochondria-mediated intrinsic pathway.

The Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is central to this compound's mechanism of action.[6]

  • Upregulation of BH3-Only Proteins: At nanomolar concentrations, this compound induces the upregulation of pro-apoptotic BH3-only proteins, including Bim, Puma, and Noxa.[6]

  • Activation of Bax and Bak: These BH3-only proteins activate the effector proteins Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP).

  • Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including initiator caspase-9 and executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[6][7][8]

Role of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including Erk1/2 and p38, is activated in response to this compound treatment and can have context-dependent roles.[3][9]

  • Pro-survival Signaling: In some contexts, this compound-induced activation of the MAPK pathway can lead to the phosphorylation of eIF4E and an increase in the anti-apoptotic protein Mcl-1, promoting cell survival.[3][9] Inhibition of this pathway, for instance through Mnk inhibitors, can enhance this compound-induced apoptosis.[3][9]

  • Pro-apoptotic Signaling: Conversely, activation of p38 MAPK has been shown to be involved in the apoptotic process by downregulating the RNA-binding protein HuR, which leads to the destabilization of Mcl-1 mRNA.[10] Furthermore, the p38 MAPK/H2AX/Mcl-1 axis has been identified as a critical regulatory hub in this compound-induced apoptosis, where p38 activation contributes to Mcl-1 downregulation and apoptosis.[5][11]

The DNA Damage Response (DDR) Pathway

The replication stress caused by this compound activates the ATR/Chk1 DNA damage response pathway.[12] While this is initially a pro-survival response aimed at repairing DNA damage, sustained activation in the face of overwhelming damage contributes to the apoptotic signal.[12]

Regulation of Bcl-2 Family Proteins

The balance between pro- and anti-apoptotic members of the Bcl-2 family is a critical determinant of cell fate.

  • Mcl-1 Downregulation: A key event in this compound-induced apoptosis is the downregulation of the anti-apoptotic protein Mcl-1.[7][10] This occurs at both the protein and mRNA levels through mechanisms involving the p38 MAPK and AKT/GSK3β/CREB pathways.[10]

  • Bcl-2 Inhibition: this compound treatment has also been shown to lead to the downregulation of the anti-apoptotic protein Bcl-2.[13][14]

Below is a diagram illustrating the core signaling pathways involved in this compound-induced apoptosis.

Cytarabine_Apoptosis_Pathway AraC AraC cluster_cell cluster_cell

Caption: Signaling pathways of this compound-induced apoptosis.

Quantitative Data on this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis is both dose- and time-dependent. Below are tables summarizing quantitative data from various studies on different leukemia cell lines.

Table 1: Dose-Dependent Effects of this compound on Leukemia Cell Viability and Apoptosis

Cell LineDrug ConcentrationExposure Time (hours)EffectReference
HL-6075 nMNot Specified50.3% growth inhibition[5]
U93740 nMNot Specified54.8% growth inhibition[5]
THP-1> 10 µMNot SpecifiedGI50[5]
MV4-110.1 µM2422% apoptosis (Annexin V+/PI-)[3]
Kasumi-3200 nM4>20% apoptosis[13]
REH3.2 µM24IC50 for viability[15]
REH0.4 µM48IC50 for viability[15]
U9370.5 µM & 1 µM24Dose-dependent decrease in viable cells[16][17]
THP-10.5 µM & 1 µM24Dose-dependent decrease in viable cells[16][17]

Table 2: Time-Dependent Effects of this compound on Apoptosis in Leukemia Cells

Cell LineDrug ConcentrationExposure Time (hours)EffectReference
AML and ALL cell lines25-200 nM24-48Time-dependent induction of apoptosis[6][18]
HL-6030 nM1250.4% apoptosis[5]
HL-6030 nM2464.6% apoptosis[5]
THP-1600 nM1226.3% apoptosis[5]
THP-1600 nM2459.9% apoptosis[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound-induced apoptosis.

Cell Culture and Treatment
  • Cell Lines: Commonly used human leukemia cell lines include HL-60, U937, THP-1 (myeloid), and Jurkat, REH (lymphoid).[5][6][15][19]

  • Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is dissolved in sterile water or DMSO to prepare a stock solution, which is then aliquoted and stored at -20°C.[20]

  • Treatment: Cells are seeded at a specific density (e.g., 1 x 10^5 cells/well in a 6-well plate) and treated with various concentrations of this compound for the desired time periods.[5]

Assessment of Apoptosis

A multi-parametric approach is recommended for the robust detection and quantification of apoptosis.

This is a standard flow cytometry-based assay to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[6][15]

  • Cell Collection: After treatment, collect cells by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Below is a diagram of the experimental workflow for Annexin V/PI staining.

AnnexinV_Workflow start Start: Treated Leukemia Cells collect 1. Collect cells (Centrifugation) start->collect wash 2. Wash with cold PBS collect->wash resuspend 3. Resuspend in 1X Binding Buffer wash->resuspend stain 4. Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate 5. Incubate 15 min (Room Temp, Dark) stain->incubate analyze 6. Analyze by Flow Cytometry incubate->analyze end End: Apoptosis Quantification analyze->end

Caption: Experimental workflow for Annexin V/PI staining.

This assay measures the activity of key executioner caspases like caspase-3 and -7.

  • Cell Lysis: Lyse the treated cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic caspase substrate (e.g., DEVD-based for caspase-3/7) to the lysate.

  • Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader. The fluorescence intensity is proportional to the caspase activity.

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.

  • Protein Extraction: Prepare whole-cell lysates from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Mcl-1, p-p38).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

This compound remains a critical therapeutic agent for leukemia, with its efficacy deeply rooted in its ability to induce apoptosis. A thorough understanding of its molecular mechanisms—from the initial disruption of DNA synthesis to the intricate signaling cascades involving the Bcl-2 family and MAPK pathways—is paramount for optimizing its clinical use and developing novel combination therapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuances of this compound-induced apoptosis and to explore strategies to overcome drug resistance. The continued elucidation of these pathways will undoubtedly pave the way for more effective and targeted anti-leukemic therapies.

References

The Gatekeeper of Cytarabine's Power: A Technical Guide to Deoxycytidine Kinase in Drug Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982) (ara-C), a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), is a prodrug that requires intracellular activation to exert its cytotoxic effects. The primary and rate-limiting step in this activation cascade is catalyzed by the enzyme deoxycytidine kinase (dCK). This technical guide provides an in-depth exploration of the critical role of dCK in the bioactivation of this compound, detailing the metabolic pathway, mechanisms of resistance, regulatory signaling, and key experimental methodologies for its study.

The Metabolic Activation of this compound: A dCK-Dependent Pathway

This compound, a nucleoside analog, must be phosphorylated to its triphosphate form, ara-CTP, to be incorporated into DNA, leading to chain termination and apoptosis. This process is a multi-step enzymatic cascade initiated by dCK.

The activation pathway is as follows:

  • Transport: this compound enters the cell primarily through human equilibrative nucleoside transporter 1 (hENT1).

  • Initial Phosphorylation: Deoxycytidine kinase (dCK) catalyzes the phosphorylation of this compound to this compound monophosphate (ara-CMP). This is the rate-limiting step in the activation pathway.[1]

  • Subsequent Phosphorylations: Ara-CMP is further phosphorylated to this compound diphosphate (B83284) (ara-CDP) by pyrimidine-nucleoside monophosphate kinase (UMP-CMPK) and finally to the active form, this compound triphosphate (ara-CTP), by nucleoside diphosphate kinases (NDPKs).

  • DNA Incorporation: Ara-CTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases. The incorporation of ara-CTP leads to the inhibition of DNA synthesis and repair, ultimately triggering cell death.

Inactivation pathways also exist, primarily through the action of cytidine (B196190) deaminase (CDA), which converts this compound to its inactive metabolite, uracil (B121893) arabinoside (ara-U), and 5'-nucleotidases that can dephosphorylate ara-CMP.[1]

Cytarabine_Activation_Pathway This compound Activation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytarabine_ext This compound (ara-C) Cytarabine_int This compound (ara-C) Cytarabine_ext->Cytarabine_int hENT1 araCMP ara-CMP Cytarabine_int->araCMP dCK (rate-limiting) araU ara-U (inactive) Cytarabine_int->araU CDA araCDP ara-CDP araCMP->araCDP UMP-CMPK araCTP ara-CTP (active) araCDP->araCTP NDPKs DNA DNA Incorporation (Chain Termination) araCTP->DNA

Figure 1: The metabolic activation pathway of this compound, highlighting the rate-limiting step catalyzed by dCK.

Quantitative Data on dCK and this compound Sensitivity

The expression and activity of dCK are critical determinants of this compound efficacy. Reduced dCK levels are a common mechanism of this compound resistance. The following tables summarize key quantitative data from various studies.

Cell LinedCK mRNA Expression (Relative)This compound IC50 (µM)Reference
CCRF-CEM (sensitive)High~0.02[2]
CEM/ara-C (resistant)Low (<5% of parental)>10[2]
HL-60 (sensitive)High~0.05[3]
HL-60/ara-C (resistant)Low~2.8
K562 (sensitive)High~0.1
K562/ara-C (resistant)Low~5.8

Table 1: Correlation between dCK expression and this compound IC50 in leukemic cell lines.

ParameterValueSubstrateReference
Km 1.5 - 5 µMDeoxycytidine
10 - 50 µMThis compound
Vmax Varies significantly with cell type and dCK expression levelDeoxycytidine/Cytarabine

Table 2: Kinetic constants of deoxycytidine kinase for its natural substrate and this compound.

Regulation of Deoxycytidine Kinase

The expression and activity of dCK are tightly regulated at multiple levels, providing potential avenues for therapeutic intervention to enhance this compound efficacy.

Transcriptional Regulation

The promoter region of the DCK gene contains binding sites for various transcription factors. Methylation of CpG islands in the promoter region has been shown to silence DCK gene expression, contributing to this compound resistance.

Post-Translational Modifications

dCK activity is also modulated by post-translational modifications, most notably phosphorylation. Phosphorylation of serine-74 has been demonstrated to activate dCK, enhancing its catalytic efficiency.

dCK_Regulation Regulation of dCK Activity Transcription_Factors Transcription Factors DCK_Promoter DCK Promoter Transcription_Factors->DCK_Promoter DCK_mRNA DCK mRNA DCK_Promoter->DCK_mRNA dCK_Protein dCK Protein (inactive) DCK_mRNA->dCK_Protein dCK_Active dCK Protein (active) dCK_Protein->dCK_Active Kinases dCK_Active->dCK_Protein Phosphatases Methylation Promoter Methylation Methylation->DCK_Promoter Inhibits Transcription Phosphorylation Phosphorylation (Ser-74) Phosphorylation->dCK_Protein Activates

Figure 2: Key regulatory mechanisms controlling dCK expression and activity.

Experimental Protocols

Accurate measurement of dCK activity and this compound metabolism is crucial for both research and clinical applications. Below are detailed methodologies for key experiments.

Deoxycytidine Kinase Activity Assay (Radiolabeling Method)

This assay measures the rate of phosphorylation of a radiolabeled substrate by dCK in a cell lysate.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease inhibitors)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl2, 5 mM ATP, 10 mM NaF, 1 mM DTT)

  • [³H]-deoxycytidine or [³H]-cytarabine

  • DE-81 ion-exchange filter paper

  • Wash buffer (1 mM ammonium (B1175870) formate)

  • Ethanol (B145695)

  • Scintillation cocktail and counter

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine protein concentration (e.g., Bradford assay).

  • Kinase Reaction:

    • In a microcentrifuge tube, combine 50-100 µg of cell lysate with the reaction buffer.

    • Add [³H]-deoxycytidine or [³H]-cytarabine to a final concentration of 50 µM.

    • Incubate at 37°C for 30-60 minutes.

  • Separation of Phosphorylated Product:

    • Spot an aliquot of the reaction mixture onto a DE-81 filter paper disc.

    • Wash the filter paper discs three times with 1 mM ammonium formate (B1220265) for 10 minutes each.

    • Wash once with ethanol and allow to air dry.

  • Quantification:

    • Place the dried filter paper in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate dCK activity as pmol of substrate phosphorylated per minute per mg of protein.

dCK_Assay_Workflow dCK Activity Assay Workflow Start Start Cell_Lysis Prepare Cell Lysate Start->Cell_Lysis Protein_Quant Determine Protein Concentration Cell_Lysis->Protein_Quant Kinase_Reaction Incubate Lysate with [³H]-Substrate and ATP Protein_Quant->Kinase_Reaction Spotting Spot Reaction on DE-81 Filter Paper Kinase_Reaction->Spotting Washing Wash to Remove Unincorporated Substrate Spotting->Washing Drying Air Dry Filter Paper Washing->Drying Scintillation Scintillation Counting Drying->Scintillation Calculation Calculate dCK Activity Scintillation->Calculation End End Calculation->End

References

Off-Label Cytarabine in Primary CNS Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary Central Nervous System Lymphoma (PCNSL) is an aggressive form of non-Hodgkin lymphoma confined to the central nervous system. While high-dose methotrexate (B535133) remains the cornerstone of therapy, the off-label use of cytarabine (B982), a pyrimidine (B1678525) nucleoside analog, has demonstrated significant efficacy in improving patient outcomes, particularly in combination regimens and as a consolidation therapy. This technical guide provides an in-depth overview of the off-label applications of this compound in PCNSL, focusing on quantitative data from clinical studies, detailed experimental protocols, and the underlying molecular pathways.

Efficacy and Safety of this compound in PCNSL

The addition of this compound to methotrexate-based regimens has been shown to improve response rates and progression-free survival in patients with newly diagnosed PCNSL. A meta-analysis of three randomized clinical trials demonstrated a significant increase in both complete remission (CR) and overall response rate (ORR) with the inclusion of this compound[1][2]. However, this is often accompanied by an increase in grade 3-4 toxicities, primarily hematological[1][2].

Table 1: Efficacy of this compound-Containing Regimens in Newly Diagnosed PCNSL
Study/AnalysisTreatment ArmNumber of PatientsComplete Remission (CR) RateOverall Response Rate (ORR)Progression-Free Survival (PFS)Overall Survival (OS)
Meta-analysis[1]With this compound-OR: 2.27 (p < 0.01)OR: 2.11 (p = 0.02)HR: 0.66 (p = 0.04)HR: 0.75 (p = 0.17)
Without this compound-----
Phase II TrialMethotrexate + this compound3946%69%--
Methotrexate alone4018%40%--

OR: Odds Ratio; HR: Hazard Ratio. An OR > 1 and HR < 1 favor the this compound-containing arm.

Table 2: Grade 3-4 Toxicities Associated with this compound in PCNSL
Study/AnalysisTreatment ArmHematological ToxicityInfectious ComplicationsOther Notable Toxicities
Meta-analysisWith this compoundHigher incidence (OR: 2.95, p < 0.01)--
Phase II TrialMethotrexate + this compound92%--
Methotrexate alone15%--
Case Series (HD-araC)High-Dose this compoundSevere hematological toxicityNeutropenic fever (~33%)-

Experimental Protocols and Methodologies

The administration of this compound in PCNSL requires specific protocols, whether as part of an induction regimen, consolidation therapy, or intrathecal delivery.

High-Dose Intravenous this compound (HD-araC) in Combination Therapy

A common off-label use of this compound is in combination with high-dose methotrexate.

  • Regimen Example (from a phase 2 trial) :

    • Methotrexate: 3.5 g/m² intravenously on day 1.

    • This compound: 2 g/m² intravenously twice a day on days 2 and 3.

    • Cycle Frequency: Every 3 weeks for four courses.

    • Supportive Care: Prophylactic eye drops are administered to prevent ocular toxicity.

Intrathecal this compound

Intrathecal administration of this compound is used for the treatment of lymphomatous meningitis.

  • Regimen Example :

    • This compound: 70 mg administered intrathecally.

    • Frequency: Weekly until cerebrospinal fluid (CSF) is clear of malignant cells.

    • Pre-assessment: Coagulation abnormalities should be corrected prior to the procedure. A platelet count of >40 x 10⁹/L is recommended.

A liposomal formulation of this compound is also utilized for intrathecal administration, which allows for a sustained release of the drug in the CSF.

Molecular Pathways and Mechanism of Action

Signaling Pathways in Primary CNS Lymphoma

PCNSL is characterized by the aberrant activation of several key signaling pathways that promote cell survival and proliferation. These include the B-cell receptor (BCR), Toll-like receptor (TLR), and NF-κB signaling pathways. Mutations in genes such as MYD88 and CD79B are frequently observed and lead to constitutive activation of NF-κB. The JAK/STAT pathway and increased expression of immune checkpoint molecules like PD-L1 and PD-L2 also contribute to the pathogenesis of PCNSL.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR CD79B CD79B BCR->CD79B Activation TLR TLR MYD88 MYD88 TLR->MYD88 Activation PD1 PD-1 ImmuneEvasion Immune Evasion PD1->ImmuneEvasion Inhibition of T-cell function NFkB NF-κB CD79B->NFkB MYD88->NFkB JAK JAK STAT STAT JAK->STAT Proliferation Cell Proliferation & Survival NFkB->Proliferation STAT->Proliferation

Key signaling pathways in Primary CNS Lymphoma.
Mechanism of Action of this compound

This compound is a cell cycle-specific antimetabolite that primarily affects cells in the S-phase of division. Its mechanism of action involves several steps:

  • Cellular Uptake: this compound enters the cell via nucleoside transporters.

  • Activation: Inside the cell, it is phosphorylated by deoxycytidine kinase to its active triphosphate form, this compound-5'-triphosphate (ara-CTP).

  • Inhibition of DNA Synthesis: Ara-CTP competitively inhibits DNA polymerase, preventing DNA elongation and repair.

  • DNA Incorporation: Ara-CTP can also be incorporated into the DNA strand, leading to chain termination.

This disruption of DNA synthesis ultimately triggers apoptosis in rapidly dividing cancer cells.

Cytarabine_ext This compound (extracellular) NucleosideTransporter Nucleoside Transporter Cytarabine_ext->NucleosideTransporter Cytarabine_int This compound (intracellular) NucleosideTransporter->Cytarabine_int Ara_CTP ara-CTP (active metabolite) Cytarabine_int->Ara_CTP Phosphorylation DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis & Repair DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Mechanism of action of this compound.

Experimental Workflow: High-Dose this compound Consolidation

The following diagram illustrates a typical workflow for the administration of high-dose this compound as a consolidation therapy following induction treatment for PCNSL.

Induction Completion of Induction Therapy (e.g., R-MPV) Response_Assessment Response Assessment (CR or PR) Induction->Response_Assessment Consolidation_Start Initiate Consolidation (2 cycles) Response_Assessment->Consolidation_Start Good Response Day1 Day 1: This compound 3g/m² IV Consolidation_Start->Day1 Supportive_Care Supportive Care: - Antiemetics - Steroid eye drops Consolidation_Start->Supportive_Care Day2 Day 2: This compound 3g/m² IV Day1->Day2 Recovery Bone Marrow Recovery (Cycle repeated every 28 days) Day2->Recovery Recovery->Consolidation_Start Start next cycle

Workflow for high-dose this compound consolidation.

Conclusion and Future Directions

The off-label use of this compound has become an integral component of multi-agent chemotherapy regimens for primary CNS lymphoma, contributing to improved remission rates and progression-free survival. However, its use is associated with significant toxicities that require careful management. A deeper understanding of the molecular pathogenesis of PCNSL is paving the way for the development of targeted therapies that may be used in combination with or as alternatives to conventional chemotherapy. Future research should focus on optimizing the dose and schedule of this compound-containing regimens, identifying biomarkers to predict response and toxicity, and evaluating novel combinations with targeted agents to enhance efficacy while minimizing adverse effects for this challenging disease.

References

Navigating the Blood-Brain Barrier: A Technical Guide to Cytarabine Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982) (ara-C), a cornerstone of chemotherapy for hematological malignancies, faces a significant hurdle in the treatment of central nervous system (CNS) leukemia and lymphoma: the blood-brain barrier (BBB). This highly selective, dynamic interface protects the brain from systemic toxins but also severely restricts the entry of many therapeutic agents, including this compound. Understanding the intricate mechanisms governing this compound's passage across the BBB is paramount for optimizing its efficacy in the CNS. This technical guide provides an in-depth exploration of the core principles of this compound transport across the BBB, detailing the transporters involved, quantitative permeability data, experimental methodologies, and the signaling pathways that regulate this critical process.

Core Concepts of this compound Transport Across the Blood-Brain Barrier

This compound, being a hydrophilic molecule, relies on carrier-mediated transport to traverse the lipid-rich membranes of the brain endothelial cells that form the BBB.[1] The primary conduits for its entry into the CNS are nucleoside transporters belonging to the Solute Carrier (SLC) superfamily.

Key Influx Transporters:
  • Human Equilibrative Nucleoside Transporter 1 (hENT1; SLC29A1): This is the principal transporter responsible for the facilitated diffusion of this compound across the BBB.[2][3] hENT1 is widely expressed in the human brain, particularly in the cerebral cortex, thalamus, and basal ganglia.[4] Its bidirectional nature means it can mediate both influx and efflux, depending on the concentration gradient.

  • Human Concentrative Nucleoside Transporters (hCNTs; SLC28 family): These transporters, such as hCNT1 and hCNT3, utilize the sodium gradient to actively transport nucleosides, including this compound, into cells against a concentration gradient.[2] While their expression at the BBB is less characterized than hENT1, they are believed to contribute to the overall uptake of this compound into the CNS.

The Role of Efflux Transporters:

The ATP-binding cassette (ABC) superfamily of transporters actively pumps xenobiotics out of the brain, posing a significant challenge to drug delivery.

  • P-glycoprotein (P-gp; ABCB1): P-gp is a major efflux transporter at the BBB that actively expels a wide range of substrates from brain endothelial cells back into the bloodstream. While this compound is not considered a high-affinity substrate for P-gp, the transporter's broad specificity and high expression at the BBB suggest a potential, albeit likely minor, role in limiting its CNS accumulation.

Quantitative Data on this compound Permeability Across the Blood-Brain Barrier

The penetration of this compound into the CNS is dose-dependent. High-dose intravenous administration is often employed to achieve therapeutic concentrations in the cerebrospinal fluid (CSF).

ParameterValueConditionReference
CSF:Plasma Ratio 0.06 - 0.22High-dose intravenous infusion (1-3 g/m²)
Peak CSF Concentration 347 ng/mL1 g/m² intravenous infusion
Peak CSF Concentration 1,070 ng/mL3 g/m² intravenous infusion
Mean CSF Concentration 7.8 µM3 g/m² intravenous infusion every 12h for 6 days
Drug FormulationTime PointMedian CSF ConcentrationRangeReference
Liposomal this compound (Intrathecal)Days 13-16156 ng/mL5 - 4581 ng/mL
Liposomal this compound (Intrathecal)Days 25-29146 ng/mL5 - 353 ng/mL

Experimental Protocols

In Vitro Blood-Brain Barrier Transport Assay

This protocol outlines a general procedure for assessing this compound transport using a primary brain endothelial cell (BEC) co-culture model.

1. Isolation and Culture of Primary Brain Endothelial Cells:

  • Source: Brain cortices from mice or rats.

  • Procedure:

    • Meninges and white matter are carefully removed from the brain tissue.

    • The cortical tissue is mechanically and enzymatically digested (e.g., with collagenase and DNase) to isolate microvessels.

    • Microvessels are separated from other cellular debris by density gradient centrifugation (e.g., using BSA or Percoll).

    • A second enzymatic digestion releases endothelial cells from the vessel fragments.

    • Cells are plated on collagen-coated culture plates in a specialized endothelial cell medium.

    • Puromycin treatment can be used to select for a pure population of BECs.

2. Co-culture Model Assembly:

  • BECs are seeded onto the apical side of a Transwell insert.

  • Astrocytes, isolated from neonatal rodent brains, are cultured on the basolateral side of the well. This co-culture helps to induce and maintain the barrier properties of the BEC monolayer.

3. This compound Transport Assay:

  • The integrity of the BEC monolayer is assessed by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow or radiolabeled sucrose).

  • Radiolabeled or unlabeled this compound is added to the apical (blood side) chamber.

  • Samples are collected from the basolateral (brain side) chamber at various time points.

  • The concentration of this compound in the samples is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or scintillation counting (for radiolabeled compounds).

  • The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.

In Vivo Microdialysis for Measuring Brain Extracellular Fluid Concentrations

This protocol describes the general steps for in vivo microdialysis to measure this compound concentrations in the brain of a freely moving animal.

1. Surgical Implantation of Microdialysis Probe:

  • A guide cannula is stereotaxically implanted into the specific brain region of interest in an anesthetized rodent.

  • The animal is allowed to recover from surgery.

2. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

  • The system is allowed to equilibrate to establish a stable baseline.

  • This compound is administered systemically (e.g., via intravenous injection).

  • Dialysate samples, containing extracellular fluid from the brain, are collected at regular intervals.

3. Sample Analysis:

  • The concentration of this compound in the dialysate is quantified using a highly sensitive analytical method such as LC-MS/MS.

Signaling Pathways and Regulation

The transport of this compound across the BBB is not a static process. It is dynamically regulated by various intracellular signaling pathways that can modulate the expression and activity of the key nucleoside transporters.

Regulation of Equilibrative Nucleoside Transporter 1 (hENT1)

While the specific signaling pathways that regulate hENT1 at the BBB are still under active investigation, studies in other cell types provide important clues. Protein kinases are known to play a role in modulating hENT1 activity. For instance, certain BCR-ABL tyrosine kinase inhibitors have been shown to inhibit hENT1-mediated uptake of nucleoside analogs and reduce its cell surface expression. This suggests that phosphorylation events are critical for hENT1 function and trafficking to the plasma membrane.

hENT1_Regulation Kinase_Inhibitors BCR-ABL Kinase Inhibitors Protein_Kinases Protein Kinases Kinase_Inhibitors->Protein_Kinases Inhibit hENT1_Activity hENT1 Activity Protein_Kinases->hENT1_Activity Regulate hENT1_Expression hENT1 Surface Expression Protein_Kinases->hENT1_Expression Regulate Cytarabine_Influx This compound Influx into Brain hENT1_Activity->Cytarabine_Influx hENT1_Expression->Cytarabine_Influx

Fig. 1: Hypothetical regulation of hENT1 at the BBB.
Regulation of ABC Efflux Transporters

The activity of efflux transporters like P-glycoprotein is tightly controlled by complex signaling networks. Inflammatory cytokines and oxidative stress can upregulate P-gp expression, thereby reducing the brain penetration of its substrates.

Pgp_Regulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Signaling_Pathways Intracellular Signaling (e.g., PKC, NF-κB) Inflammatory_Stimuli->Signaling_Pathways Oxidative_Stress Oxidative Stress Oxidative_Stress->Signaling_Pathways Pgp_Expression P-glycoprotein Expression Signaling_Pathways->Pgp_Expression Upregulates Drug_Efflux Drug Efflux from Brain Pgp_Expression->Drug_Efflux Increases

Fig. 2: Signaling pathways regulating P-gp at the BBB.

Experimental and Logical Workflows

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Isolate_BECs Isolate Primary Brain Endothelial Cells Establish_Model Establish In Vitro BBB Model (Co-culture) Isolate_BECs->Establish_Model Transport_Assay Perform this compound Transport Assay Establish_Model->Transport_Assay Analyze_Permeability Analyze Permeability (Papp) Transport_Assay->Analyze_Permeability Implant_Probe Surgically Implant Microdialysis Probe Administer_Drug Administer this compound Systemically Implant_Probe->Administer_Drug Collect_Dialysate Collect Brain Microdialysate Administer_Drug->Collect_Dialysate Quantify_Drug Quantify this compound (LC-MS/MS) Collect_Dialysate->Quantify_Drug

Fig. 3: Workflow for studying this compound BBB transport.

Conclusion

The transport of this compound across the blood-brain barrier is a multifaceted process primarily mediated by the hENT1 influx transporter. Achieving therapeutic CNS concentrations is challenging but can be accomplished with high-dose intravenous therapy. A thorough understanding of the quantitative aspects of this transport, the experimental models used to study it, and the signaling pathways that provide regulatory control is essential for the development of novel strategies to enhance this compound delivery to the brain. Future research focused on modulating the activity of key transporters holds the promise of improving outcomes for patients with CNS malignancies.

References

Core Principles of Cytarabine-Based Chemotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982), a cornerstone of chemotherapy for hematological malignancies for decades, remains a critical agent in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] This technical guide provides an in-depth exploration of the fundamental principles underlying this compound-based chemotherapy regimens. It delves into the molecular mechanism of action, pharmacokinetic profile, mechanisms of resistance, and the rationale behind its use in combination therapies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this vital chemotherapeutic agent.

Mechanism of Action

This compound, also known as cytosine arabinoside (ara-C), is a synthetic pyrimidine (B1678525) nucleoside analog that primarily targets rapidly dividing cancer cells.[2][3] Its cytotoxic effects are exerted through its interference with DNA synthesis and repair.[3]

Cellular Uptake and Activation:

This compound is transported into cells predominantly by the human equilibrative nucleoside transporter 1 (hENT1). Once inside the cell, it undergoes a series of phosphorylation steps to become its active form, this compound triphosphate (ara-CTP). This conversion is catalyzed by three key enzymes:

  • Deoxycytidine kinase (dCK): Converts this compound to this compound monophosphate (ara-CMP).

  • Deoxycytidine monophosphate kinase (dCMPK): Phosphorylates ara-CMP to this compound diphosphate (B83284) (ara-CDP).

  • Nucleoside diphosphate kinase (NDK): Catalyzes the final phosphorylation of ara-CDP to the active ara-CTP.

DNA Synthesis Inhibition and Apoptosis Induction:

The primary mechanism of this compound's cytotoxicity lies in the ability of ara-CTP to compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during the S-phase of the cell cycle. The incorporation of ara-CTP into DNA leads to:

  • Chain Termination: The arabinose sugar moiety of this compound, with its 2'-hydroxyl group in the trans position, creates a steric hindrance that prevents the proper rotation of the DNA helix and inhibits the ability of DNA polymerase to add the next nucleotide, effectively terminating DNA chain elongation.

  • Inhibition of DNA Polymerase: Ara-CTP directly inhibits the function of DNA polymerase, further halting DNA replication and repair processes.

This disruption of DNA synthesis triggers a cascade of cellular events leading to programmed cell death, or apoptosis. This compound-induced apoptosis is primarily mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic BH3-only proteins like Bim, Puma, and Noxa, and the subsequent activation of caspases.

Pharmacokinetics and Metabolism

The clinical efficacy of this compound is significantly influenced by its pharmacokinetic properties. Due to extensive first-pass metabolism by cytidine (B196190) deaminase in the gastrointestinal tract and liver, oral bioavailability is poor, necessitating intravenous, subcutaneous, or intrathecal administration.

Once in the bloodstream, this compound has a short plasma half-life of approximately 10 minutes for the initial phase and 1-3 hours for the terminal phase, primarily due to rapid deamination by cytidine deaminase (CDA) into its inactive and non-toxic metabolite, uracil (B121893) arabinoside (ara-U), which is then excreted in the urine. This rapid inactivation underscores the importance of continuous infusion or frequent dosing to maintain therapeutic intracellular concentrations of ara-CTP.

Mechanisms of Resistance

The development of resistance to this compound is a major clinical challenge. Resistance can be intrinsic or acquired and can occur through several molecular mechanisms that ultimately reduce the intracellular concentration of the active ara-CTP or alter the cellular response to DNA damage.

Key Mechanisms of this compound Resistance:

  • Reduced Cellular Uptake: Decreased expression or mutations in the gene encoding the hENT1 transporter (SLC29A1) can impair the entry of this compound into leukemic cells.

  • Decreased Activation: Reduced activity of the activating enzyme deoxycytidine kinase (dCK) due to mutations or altered gene expression leads to inefficient conversion of this compound to its active triphosphate form.

  • Increased Inactivation: Overexpression of the inactivating enzyme cytidine deaminase (CDA) can lead to rapid conversion of this compound to the inactive ara-U. Additionally, increased activity of 5'-nucleotidases can dephosphorylate ara-CMP, preventing its conversion to the active ara-CTP.

  • Alterations in Target Enzyme: Increased intracellular pools of the natural competitor, dCTP, can outcompete ara-CTP for incorporation into DNA.

  • Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage caused by this compound can lead to cell survival.

  • Altered Apoptotic Pathways: Dysregulation of apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins like Mcl-1 and Bcl-2, can confer resistance to this compound-induced cell death.

This compound-Based Chemotherapy Regimens

This compound is a fundamental component of numerous chemotherapy regimens for AML and ALL. The specific regimen, including the dose and schedule of this compound, is tailored based on the type of leukemia, patient age, and risk stratification.

Standard "7+3" Induction Therapy for AML:

The most common induction regimen for newly diagnosed AML in adult patients is the "7+3" regimen, which consists of:

  • This compound: 100-200 mg/m² administered as a continuous intravenous infusion for 7 days.

  • An Anthracycline (e.g., Daunorubicin or Idarubicin): Administered intravenously for 3 days.

High-Dose this compound (HiDAC):

For consolidation therapy in AML and in the treatment of relapsed or refractory disease, high-dose this compound (HiDAC) is often employed. HiDAC regimens typically involve this compound doses of 1-3 g/m² administered intravenously over several hours, every 12 hours for 3 to 5 days. While more effective in certain patient populations, HiDAC is associated with increased toxicity.

Combination Therapies for ALL:

In the treatment of ALL, this compound is used in various phases of therapy, including induction, consolidation, and maintenance, often in combination with other chemotherapeutic agents such as vincristine, corticosteroids, asparaginase, and methotrexate.

Quantitative Data on this compound-Based Regimens

The following tables summarize the efficacy of various this compound-based regimens in clinical trials for AML and ALL.

Table 1: Efficacy of Induction Regimens in Adult AML

RegimenPatient PopulationComplete Remission (CR) RateOverall Survival (OS)Disease-Free Survival (DFS)Reference
Standard "7+3" (this compound 100 mg/m²/day) Newly Diagnosed AML58%Median: 46 weeksMedian: 44 weeks
Standard "7+3" (this compound 200 mg/m²/day) Newly Diagnosed AML64%Median: 38 weeksMedian: 41 weeks
HiDAC + Mitoxantrone Newly Diagnosed AML68.5%--
HiDAC + Mitoxantrone + Selinexor Newly Diagnosed AML46% (CR), 14% (CRi)Median: 16 monthsMedian: 11 months

Table 2: Efficacy of High-Dose this compound (HiDAC) in AML Consolidation

This compound DosePatient Population5-Year Relapse-Free Survival (RFS)5-Year Overall Survival (OS)Reference
High Dose Favorable Karyotype AML49%-
Standard Dose Favorable Karyotype AML24%-
High Dose Normal Karyotype AML40%-
Standard Dose Normal Karyotype AML20%-

Table 3: Efficacy of this compound-Based Regimens in ALL

RegimenPatient PopulationOutcomeReference
Hyper-CVAD Adult ALL-
CALGB 8811 Adult ALL-

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the mechanisms of this compound action and resistance.

1. Measurement of Intracellular this compound Triphosphate (ara-CTP) Levels

  • Principle: High-Performance Liquid Chromatography (HPLC) is a standard method to separate and quantify intracellular nucleotides, including ara-CTP.

  • Protocol:

    • Leukemic cells are incubated with this compound for a specified time.

    • Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

    • Intracellular nucleotides are extracted using a perchloric acid or methanol (B129727) extraction method.

    • The cell extract is neutralized and then injected into an HPLC system equipped with an anion-exchange column.

    • The separated nucleotides are detected by UV absorbance at 280 nm.

    • The concentration of ara-CTP is determined by comparing its peak area to a standard curve of known ara-CTP concentrations.

2. Assessment of this compound-Induced Apoptosis by Annexin V Staining

  • Principle: Annexin V is a protein that binds with high affinity to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Protocol:

    • Leukemic cells are treated with this compound for the desired duration.

    • Cells are harvested and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V (e.g., FITC-conjugated) is added to the cell suspension.

    • A vital dye such as propidium (B1200493) iodide (PI) or 7-AAD is also added to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

    • The stained cells are analyzed by flow cytometry.

3. DNA Fragmentation Assay

  • Principle: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs. This can be visualized by agarose (B213101) gel electrophoresis.

  • Protocol:

    • Cells are treated with this compound to induce apoptosis.

    • DNA is extracted from the cells using a gentle lysis buffer to avoid random DNA shearing.

    • The extracted DNA is treated with RNase to remove RNA contamination.

    • The DNA is then subjected to electrophoresis on an agarose gel.

    • The gel is stained with an intercalating agent like ethidium (B1194527) bromide and visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

4. Western Blot Analysis of Apoptosis-Related Proteins

  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases, Bcl-2 family proteins, and PARP.

  • Protocol:

    • Following treatment with this compound, cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).

    • Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

    • The protein bands are visualized using a chemiluminescent or fluorescent detection system.

5. Clonogenic Survival Assay

  • Principle: This assay assesses the ability of single cells to proliferate and form colonies after exposure to a cytotoxic agent, providing a measure of long-term cell survival.

  • Protocol:

    • A known number of leukemic cells are seeded into semi-solid media (e.g., methylcellulose) in the presence of various concentrations of this compound.

    • The plates are incubated for 1-2 weeks to allow for colony formation.

    • Colonies (typically defined as clusters of >50 cells) are counted under a microscope.

    • The surviving fraction of cells at each drug concentration is calculated relative to the untreated control.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's mechanism of action and the development of resistance.

Cytarabine_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Cytarabine_ext This compound hENT1 hENT1 Cytarabine_ext->hENT1 Cytarabine_int This compound hENT1->Cytarabine_int dCK dCK Cytarabine_int->dCK Phosphorylation Ara-CMP Ara-CMP dCK->Ara-CMP dCMPK dCMPK Ara-CMP->dCMPK Ara-CDP Ara-CDP dCMPK->Ara-CDP NDK NDK Ara-CDP->NDK Ara-CTP Ara-CTP NDK->Ara-CTP DNA_Polymerase DNA Polymerase Ara-CTP->DNA_Polymerase Inhibition DNA_Replication DNA Replication Ara-CTP->DNA_Replication Incorporation DNA_Damage DNA Damage DNA_Replication->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Cellular uptake and activation of this compound leading to DNA damage and apoptosis.

Cytarabine_Resistance_Mechanisms This compound This compound hENT1 Reduced hENT1 (SLC29A1 mutation/downregulation) This compound->hENT1 Reduced Uptake dCK Decreased dCK activity This compound->dCK Reduced Activation CDA Increased CDA activity This compound->CDA Increased Inactivation Ara-CTP Reduced intracellular Ara-CTP hENT1->Ara-CTP 5NT Increased 5'-Nucleotidase activity dCK->5NT Increased Dephosphorylation dCK->Ara-CTP CDA->Ara-CTP 5NT->Ara-CTP dCTP Increased dCTP pools Apoptosis_Inhibition Inhibition of Apoptosis (e.g., high Mcl-1/Bcl-2) Ara-CTP->dCTP Competition Ara-CTP->Apoptosis_Inhibition Evasion Decreased_Efficacy Decreased Chemotherapeutic Efficacy Ara-CTP->Decreased_Efficacy

Caption: Key molecular mechanisms contributing to this compound resistance in leukemia.

Conclusion

This compound remains an indispensable agent in the treatment of acute leukemias. A thorough understanding of its basic principles, including its mechanism of action, pharmacokinetics, and the molecular pathways governing sensitivity and resistance, is paramount for optimizing its clinical use and for the development of novel therapeutic strategies to overcome resistance. This guide has provided a comprehensive overview of these core principles, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for the scientific and drug development communities. Continued research into the intricate cellular responses to this compound will undoubtedly pave the way for more effective and personalized treatment regimens for patients with hematological malignancies.

References

Methodological & Application

Application Notes and Protocols for Utilizing Cytarabine in AML Cell Line Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a cornerstone chemotherapeutic agent in the treatment of Acute Myeloid Leukemia (AML).[1][2] It is a pyrimidine (B1678525) nucleoside analog that, upon intracellular activation to its triphosphate form (ara-CTP), inhibits DNA synthesis and repair, primarily during the S-phase of the cell cycle.[3][4][5] This document provides detailed protocols for the in vitro use of this compound in AML cell line cultures, including methods for determining cell viability and apoptosis, which are critical for evaluating its efficacy.

Mechanism of Action

Once transported into the cell, this compound is converted to its active triphosphate form, ara-CTP. Ara-CTP competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation upon its incorporation into the DNA strand. This disruption of DNA synthesis and repair mechanisms ultimately triggers cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. The cellular response to this compound-induced DNA damage can activate the ATR/Chk1 signaling pathway.

Data Presentation: Efficacy of this compound in AML Cell Lines

The sensitivity of AML cell lines to this compound varies. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this sensitivity. The following table summarizes reported IC50 values for this compound in various AML cell lines after 72 hours of treatment.

Cell LineIC50 (µM)Reference
HL-60~0.02 - 0.1
KG-1~0.1 - 1.0
MOLM-13~0.01 - 0.1
MV4-11~0.26
Kasumi-1~7.36
U937~3.14
NB-4~0.01

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and viability assay used.

Experimental Protocols

A. Cell Culture and Maintenance
  • Cell Lines: Commonly used AML cell lines include HL-60, KG-1, MOLM-13, MV4-11, and U937.

  • Culture Medium: Propagate cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For specific cell lines, refer to ATCC or supplier recommendations.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain logarithmic growth. Do not allow cell density to exceed 1 x 10^6 cells/mL.

B. Preparation of this compound Stock Solution
  • Reagent: this compound (Ara-C) powder.

  • Solvent: Dissolve this compound in sterile Dimethyl Sulfoxide (DMSO) or Phosphate Buffered Saline (PBS) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. The maximum concentration of DMSO in the final culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

C. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on AML cells.

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 0.5 x 10^5 to 1 x 10^5 cells/well in 100 µL of culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

D. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

  • Cell Seeding and Treatment: Seed 0.5 x 10^6 cells/well in a 24-well plate and treat with desired concentrations of this compound for 24, 48, or 72 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 230 g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Cytarabine_Mechanism_of_Action cluster_cell AML Cell This compound This compound (Ara-C) Ara_CMP Ara-CMP This compound->Ara_CMP dCK Ara_CDP Ara-CDP Ara_CMP->Ara_CDP Ara_CTP Ara-CTP (Active) Ara_CDP->Ara_CTP DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis & Repair Ara_CTP->DNA_Synthesis Incorporation & Chain Termination Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to

Caption: Mechanism of action of this compound in AML cells.

Experimental_Workflow cluster_assays Endpoint Assays start Start culture AML Cell Culture (HL-60, KG-1, etc.) start->culture seed Seed Cells in Multi-well Plates culture->seed treat Treat with this compound (Various Concentrations) seed->treat incubate Incubate (24, 48, 72h) treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis analyze Data Analysis (IC50, % Apoptosis) viability->analyze apoptosis->analyze end End analyze->end

Caption: General experimental workflow for this compound treatment.

References

Determining the IC50 of Cytarabine in In Vitro Cytotoxicity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy regimens for various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] As a pyrimidine (B1678525) nucleoside analog, this compound functions as an antimetabolite, primarily targeting rapidly dividing cancer cells.[1] Its cytotoxic effects are exerted through the disruption of DNA synthesis and repair.[1]

The efficacy of a cytotoxic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. The determination of the IC50 value is a critical step in preclinical drug development, providing a quantitative measure of a compound's potency and enabling the comparison of its activity across different cell lines and experimental conditions.

This application note provides detailed protocols for determining the IC50 of this compound in in vitro cytotoxicity assays, focusing on two common methods: the MTT and CellTiter-Glo® assays. It also includes a summary of reported this compound IC50 values in various cancer cell lines and visual representations of its mechanism of action and the experimental workflow.

Mechanism of Action of this compound

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. Once transported into the cell, it is converted to its active triphosphate form, this compound triphosphate (ara-CTP), through a series of phosphorylation steps.[1][2] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase. The incorporation of ara-CTP into DNA leads to chain termination, thereby halting DNA replication and inducing cell cycle arrest, primarily in the S-phase. This ultimately triggers apoptosis (programmed cell death).

Cytarabine_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytarabine_ext This compound (Ara-C) Cytarabine_int This compound Cytarabine_ext->Cytarabine_int Nucleoside Transporter Ara_CMP Ara-CMP Cytarabine_int->Ara_CMP dCK Ara_CDP Ara-CDP Ara_CMP->Ara_CDP CMK Ara_CTP Ara-CTP Ara_CDP->Ara_CTP NDK DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase DNA_Strand Growing DNA Strand DNA_Polymerase->DNA_Strand Chain_Termination DNA Chain Termination DNA_Strand->Chain_Termination Incorporation of Ara-CTP Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation: IC50 of this compound in Cancer Cell Lines

The IC50 of this compound can vary significantly depending on the cancer cell line, the duration of drug exposure, and the cytotoxicity assay employed. The following table summarizes reported IC50 values for this compound in various hematological cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay Method
HL-60 Acute Promyelocytic Leukemia0.08 - 0.172MTT
U937 Histiocytic Lymphoma0.1 - 1.072MTT
K562 Chronic Myelogenous Leukemia1.0 - 1072MTT
MOLM-13 Acute Myeloid Leukemia0.01 - 0.172MTT
MV4-11 Acute Myeloid Leukemia0.2672MTS
KG-1 Acute Myeloid Leukemia~0.1Not SpecifiedNot Specified
CCRF-CEM Acute Lymphoblastic Leukemia~0.09Not SpecifiedNot Specified
Jurkat Acute T-cell Leukemia~0.16Not SpecifiedNot Specified

Note: These values are approximate and for comparative purposes. It is crucial to determine the IC50 experimentally for the specific cell line and conditions used in your research.

Experimental Protocols

Two of the most common and reliable methods for determining the in vitro cytotoxicity of a compound are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Workflow

The general workflow for determining the IC50 of this compound using an in vitro cytotoxicity assay is outlined below.

Cytotoxicity_Workflow A 1. Cell Culture (Seed cells in a 96-well plate) B 2. Drug Preparation (Prepare serial dilutions of this compound) A->B C 3. Cell Treatment (Add this compound dilutions to cells) B->C D 4. Incubation (Incubate for a defined period, e.g., 48-72h) C->D E 5. Viability Assay (Perform MTT or CellTiter-Glo assay) D->E F 6. Data Acquisition (Measure absorbance or luminescence) E->F G 7. Data Analysis (Calculate % viability and determine IC50) F->G

Caption: General experimental workflow for determining the IC50 of this compound.
Protocol 1: MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound (powder or stock solution)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) or adaptation.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used for the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells (for adherent cells) or add the drug dilutions directly (for suspension cells) to a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment as follows:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software such as GraphPad Prism.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP, an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP.

Materials:

  • This compound (powder or stock solution)

  • Cancer cell line of interest

  • Complete cell culture medium

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled 96-well microplates (white or black)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in the MTT assay protocol (Step 1). Use opaque-walled plates suitable for luminescence measurements.

  • This compound Preparation and Treatment:

    • Follow the same procedure as described in the MTT assay protocol (Step 2).

  • Incubation:

    • Follow the same procedure as described in the MTT assay protocol (Step 3).

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of cell viability for each treatment as follows:

      • % Viability = [(Luminescence of Treated Cells - Luminescence of Blank) / (Luminescence of Vehicle Control - Luminescence of Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis as described for the MTT assay.

Conclusion

The determination of the IC50 value is a fundamental aspect of in vitro cytotoxicity assessment for anticancer drugs like this compound. The MTT and CellTiter-Glo® assays are robust and widely used methods for this purpose. The choice of assay may depend on factors such as the cell type, the mechanism of action of the compound, and the available equipment. By following the detailed protocols provided in this application note, researchers can reliably determine the IC50 of this compound and gain valuable insights into its cytotoxic potency against various cancer cell lines. This information is crucial for the continued development and optimization of this compound-based cancer therapies.

References

Application Notes and Protocols for the Preparation of Cytarabine Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a cornerstone antimetabolite chemotherapy agent extensively used in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML).[1] Its efficacy lies in its ability to disrupt DNA synthesis in rapidly dividing cells. For in vitro studies, the accurate and consistent preparation of a this compound stock solution is critical to ensure experimental reproducibility and reliability. This document provides a comprehensive guide for the preparation, storage, and handling of this compound stock solutions for cell culture applications.

Introduction

This compound is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine. To exert its cytotoxic effects, it must be transported into the cell and intracellularly converted to its active triphosphate form, this compound triphosphate (ara-CTP).[2][3] Ara-CTP competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and subsequent S-phase cell cycle arrest and apoptosis.[1] Given its potent biological activity, meticulous preparation of stock solutions is paramount for achieving accurate and reproducible results in cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of this compound stock solutions.

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water24.32100
DMSO12.1650
PBS (pH 7.2)~2Not specified
Dimethyl formamide (B127407) (DMF)~0.1Not specified

Data sourced from multiple suppliers. Always refer to the manufacturer's product-specific datasheet for the most accurate information.

Table 2: Recommended Storage and Stability of this compound Solutions

Solution TypeStorage TemperatureDuration of StabilityNotes
Crystalline Solid-20°C≥ 4 years
Aqueous Stock SolutionNot Recommended for long-term storage≤ 1 dayPrepare fresh before use.
DMSO Stock Solution-20°CAt least 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Diluted in 0.9% NaCl (in polypropylene (B1209903) syringes)2-8°C28 days
Diluted in 0.9% NaCl (in polypropylene syringes)25°C5-14 days (concentration-dependent)Lower concentrations (e.g., 1 mg/mL) are more stable.

Stability data is influenced by solvent, concentration, and storage container. It is recommended to prepare fresh dilutions for each experiment from a frozen stock.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in sterile DMSO.

Materials:

  • This compound powder (M.Wt: 243.22 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

  • Biological safety cabinet (BSC)

Procedure:

  • Pre-weighing Calculations:

    • To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 10 mmol/L x 0.001 L x 243.22 g/mol = 2.43 mg

  • Weighing:

    • In a biological safety cabinet, carefully weigh out 2.43 mg of this compound powder into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use, sterile cryovials (e.g., 20 µL aliquots). This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C.

Preparation of Working Solutions:

  • Working solutions are prepared by diluting the high-concentration DMSO stock into an appropriate sterile aqueous buffer or cell culture medium immediately before use.

  • Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Quality Control

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation or discoloration. If observed, the aliquot should be discarded.

  • Functional Assay: The activity of a new batch of stock solution should be validated in a functional assay (e.g., a cell viability assay with a known sensitive cell line) to ensure its potency is consistent with previous batches.

  • HPLC Analysis: For applications requiring stringent quality control, High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the this compound solution and to detect the presence of degradation products, such as uracil (B121893) arabinoside.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the intracellular activation pathway of this compound and a general experimental workflow for its use in cell culture.

Cytarabine_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space Cytarabine_ext This compound (Ara-C) Cytarabine_int This compound (Ara-C) Cytarabine_ext->Cytarabine_int hENTs Ara_CMP Ara-CMP Cytarabine_int->Ara_CMP dCK Ara_CDP Ara-CDP Ara_CMP->Ara_CDP dCMPK Ara_CTP Ara-CTP (Active) Ara_CDP->Ara_CTP NDPK DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibits DNA_incorporation Incorporation into DNA Ara_CTP->DNA_incorporation DNA_synthesis DNA Synthesis Chain_termination DNA Chain Termination DNA_incorporation->Chain_termination Apoptosis Apoptosis Chain_termination->Apoptosis

Caption: Intracellular activation and mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Store_Stock Aliquot and Store at -20°C Prep_Stock->Store_Stock Prep_Working Prepare Working Dilutions in Culture Medium Store_Stock->Prep_Working Seed_Cells Seed Cells in Culture Plates Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Prep_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assays (e.g., Viability, Apoptosis, Cell Cycle) Incubate->Assay

Caption: General experimental workflow for using this compound in cell culture.

References

Application Notes and Protocols for Cytarabine Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a cornerstone chemotherapeutic agent, primarily utilized in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] It functions as a pyrimidine (B1678525) nucleoside analog that inhibits DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[2][3] Mouse xenograft models are indispensable tools for the preclinical evaluation of anticancer agents like this compound, allowing for the in vivo assessment of efficacy, toxicity, and pharmacokinetics.

The route of administration is a critical variable in designing these preclinical studies, as it can significantly influence the therapeutic index of the drug. The most common routes for administering this compound in mouse xenograft models are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). This document provides detailed application notes and protocols for each of these administration routes, along with a summary of their characteristics to aid researchers in selecting the most appropriate method for their experimental goals.

Mechanism of Action of this compound

This compound is an antimetabolite that targets DNA synthesis.[1] Once inside the cell, it is converted to its active triphosphate form, ara-CTP.[1] Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase. The incorporation of ara-CTP halts DNA chain elongation, ultimately triggering cell death.

Cytarabine_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytarabine_ext This compound (Ara-C) Cytarabine_int This compound (Ara-C) Cytarabine_ext->Cytarabine_int hENT1 Transporter Ara_CMP Ara-CMP Cytarabine_int->Ara_CMP dCK Ara_CDP Ara-CDP Ara_CMP->Ara_CDP CMK Ara_CTP Ara-CTP (active) Ara_CDP->Ara_CTP NDK DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Ara_CTP->DNA_Synthesis Incorporation DNA_Damage DNA Damage & Chain Termination DNA_Synthesis->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of action of this compound.

Comparison of Administration Routes

The choice of administration route can impact drug bioavailability, peak plasma concentration (Cmax), and overall therapeutic efficacy. Below is a summary of key characteristics for each route based on available preclinical data.

ParameterIntravenous (IV)Intraperitoneal (IP)Subcutaneous (SC)
Absorption Immediate and complete systemic exposure.Rapid absorption into the portal circulation, subject to first-pass metabolism in the liver.Slower and more sustained absorption compared to IV and IP.
Bioavailability 100% by definition.Generally high, but can be less than IV due to potential first-pass effect.Variable, but generally provides good systemic exposure.
Cmax Highest and achieved most rapidly.High, but typically lower and achieved later than IV.Lowest and achieved latest among the three routes.
Typical Dosage 15-100 mg/kg/day6.25-100 mg/kg/day20-50 mg/kg/day
Advantages Precise dose delivery, rapid onset of action, bypasses absorption barriers.Technically easier than IV, allows for administration of larger volumes.Easiest to perform, provides sustained drug exposure, can reduce the need for frequent dosing.
Disadvantages Technically challenging in mice, requires restraint and skill, potential for tail vein injury.Risk of injecting into abdominal organs, potential for localized irritation, first-pass metabolism can alter drug exposure.Slower onset of action, potential for local tissue reaction, variability in absorption.

Note: The dosage ranges provided are compiled from various preclinical studies and should be optimized for specific xenograft models and experimental endpoints.

Experimental Protocols

The following protocols provide a general framework for the administration of this compound in mouse xenograft models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

General Experimental Workflow

Experimental_Workflow Cell_Culture Tumor Cell Culture & Harvesting Xenograft_Implantation Xenograft Implantation (e.g., Subcutaneous) Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration (IV, IP, or SC) Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Volume, Survival) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

General workflow for a mouse xenograft study.
Protocol 1: Intravenous (IV) Administration via Tail Vein

Intravenous injection ensures immediate and complete bioavailability of this compound.

Materials:

  • This compound for injection

  • Sterile, preservative-free 0.9% saline or phosphate-buffered saline (PBS)

  • Sterile syringes (e.g., 1 mL) with fine-gauge needles (e.g., 27-30G)

  • Mouse restrainer

  • Heat lamp or warming pad (optional, for vasodilation)

  • 70% ethanol (B145695) wipes

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute this compound powder with sterile, preservative-free 0.9% saline or PBS to a desired stock concentration.

    • On the day of injection, dilute the stock solution to the final desired concentration for injection. The final volume for a tail vein injection should typically be around 100 µL per 20g mouse.

  • Animal Preparation:

    • Place the mouse in a restrainer, allowing the tail to be accessible.

    • To facilitate injection, warm the tail using a heat lamp or by immersing it in warm water to induce vasodilation.

    • Wipe the tail with a 70% ethanol wipe to clean the injection site.

  • Injection:

    • Position the needle, bevel up, parallel to one of the lateral tail veins.

    • Gently insert the needle into the vein. A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 2: Intraperitoneal (IP) Administration

Intraperitoneal injection is a common and relatively simple method for administering substances to rodents.

Materials:

  • This compound for injection

  • Sterile 0.9% saline or PBS

  • Sterile syringes (e.g., 1 mL) with needles (e.g., 25-27G)

  • 70% ethanol wipes

Procedure:

  • Preparation of this compound Solution:

    • Prepare the this compound solution as described for IV administration. The injection volume for IP administration can be larger, typically up to 200 µL per 20g mouse.

  • Animal Restraint and Injection:

    • Gently restrain the mouse by scruffing the neck and securing the tail.

    • Tilt the mouse to a slight head-down position to allow the abdominal organs to shift away from the injection site.

    • Wipe the lower abdominal area with a 70% ethanol wipe.

    • Insert the needle, bevel up, into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.

    • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Inject the this compound solution smoothly into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the mouse for any signs of distress or discomfort.

Protocol 3: Subcutaneous (SC) Administration

Subcutaneous injection is the least invasive parenteral route and can provide a slower, more sustained release of the drug.

Materials:

  • This compound for injection

  • Sterile 0.9% saline or PBS

  • Sterile syringes (e.g., 1 mL) with needles (e.g., 25-27G)

  • 70% ethanol wipes

Procedure:

  • Preparation of this compound Solution:

    • Prepare the this compound solution as described for the other routes. The injection volume is typically 100-200 µL.

  • Animal Restraint and Injection:

    • Gently restrain the mouse.

    • Lift the loose skin over the back or flank to create a "tent."

    • Wipe the injection site with a 70% ethanol wipe.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

    • Inject the this compound solution into the subcutaneous space.

    • Withdraw the needle and gently massage the area to help disperse the solution.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor the injection site for any signs of irritation or inflammation.

Data Presentation and Analysis

Quantitative data from this compound efficacy studies should be meticulously recorded and presented to allow for clear interpretation and comparison.

Key Parameters to Measure:

  • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Monitor animal body weight at the same frequency as tumor measurements to assess treatment-related toxicity.

  • Survival: Record the date of death or euthanasia for survival analysis.

  • Pharmacokinetics: If feasible, collect blood samples at various time points post-administration to determine plasma concentrations of this compound and its metabolites.

Example Data Summary Table:

Treatment GroupAdministration RouteDose (mg/kg) & ScheduleMean Tumor Growth Inhibition (%)Median Survival (days)
Vehicle ControlIPSaline, daily x 5020
This compoundIV15, daily x 57535
This compoundIP50, daily x 56832
This compoundSC50, daily x 56030

This table is for illustrative purposes only. Actual results will vary depending on the xenograft model, cell line, and specific experimental conditions.

Conclusion

The selection of the administration route for this compound in mouse xenograft models is a critical decision that can influence the outcome and interpretation of preclinical studies. Intravenous administration provides the most direct and reproducible systemic exposure, while intraperitoneal and subcutaneous routes offer greater ease of administration and the potential for more sustained drug levels, respectively. Researchers should carefully consider the specific aims of their study, the properties of the xenograft model, and the known pharmacokinetics of this compound when choosing the most appropriate administration protocol. The detailed methodologies provided in these application notes serve as a guide to aid in the consistent and effective execution of such studies.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Cytarabine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytarabine (B982) (Ara-C), a cornerstone in the treatment of hematological malignancies, primarily acute myeloid leukemia (AML), functions as a nucleoside analog that inhibits DNA synthesis, leading to cell cycle arrest and programmed cell death (apoptosis).[1][2] Quantifying the apoptotic response to this compound is crucial for evaluating its efficacy and understanding the underlying molecular mechanisms. Flow cytometry, a powerful technique for single-cell analysis, offers a robust and quantitative method to assess apoptosis. This document provides detailed protocols for analyzing apoptosis in this compound-treated cells using flow cytometry, with a focus on the widely used Annexin V and Propidium Iodide (PI) staining method.[3][4][5][6]

Mechanism of Action: this compound-Induced Apoptosis

This compound is a prodrug that is transported into the cell and subsequently phosphorylated to its active form, this compound triphosphate (Ara-CTP).[1][7] Ara-CTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase.[1][7] This incorporation leads to the termination of DNA chain elongation, DNA strand breaks, and ultimately, the activation of the apoptotic cascade.[1][8] The cellular stress and DNA damage induced by this compound activate complex signaling pathways, often involving the p38 MAPK and AKT pathways, which converge on the regulation of pro- and anti-apoptotic proteins, such as Mcl-1, to trigger apoptosis.[8][9][10]

Signaling Pathway of this compound-Induced Apoptosis

Cytarabine_Apoptosis_Pathway cluster_cell Cellular Environment This compound This compound Ara_CTP Ara-CTP (Active form) This compound->Ara_CTP Phosphorylation DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibition DNA_Damage DNA Damage & Strand Breaks Ara_CTP->DNA_Damage Incorporation into DNA p38_MAPK p38 MAPK Activation DNA_Damage->p38_MAPK AKT AKT Inactivation DNA_Damage->AKT Mcl1_down Mcl-1 Downregulation p38_MAPK->Mcl1_down AKT->Mcl1_down Apoptosis Apoptosis Mcl1_down->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol is a widely accepted method for identifying and quantifying apoptotic cells.[4][5][6] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[3][4] Late apoptotic and necrotic cells have compromised membrane integrity, allowing the entry of PI, which stains the cellular DNA.[3][4]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

  • Flow cytometry tubes

  • Cell culture medium

  • This compound

  • Adherent or suspension cells

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.

    • Treat the cells with the desired concentration of this compound for the intended duration. Include an untreated control group.

  • Cell Harvesting:

    • Suspension cells: Gently transfer the cell suspension to a conical tube.

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant. Repeat this wash step once.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI to the cell suspension.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls for setting up the flow cytometer, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.

    • Acquire at least 10,000 events per sample.

Experimental Workflow

Apoptosis_Analysis_Workflow Start Start: Cell Culture Treatment Treat cells with this compound (and untreated control) Start->Treatment Harvest Harvest Cells (Suspension and Adherent) Treatment->Harvest Wash1 Wash with cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Annexin V Binding Buffer Wash1->Resuspend Stain_AV Add Annexin V-FITC Incubate 15 min (dark) Resuspend->Stain_AV Stain_PI Add Propidium Iodide Stain_AV->Stain_PI Add_Buffer Add 1X Annexin V Binding Buffer Stain_PI->Add_Buffer Analysis Analyze on Flow Cytometer Add_Buffer->Analysis End Data Interpretation Analysis->End

Caption: Experimental workflow for apoptosis analysis.

Data Presentation

The data obtained from flow cytometry analysis can be presented in dot plots and quantified in tables. The dot plot will typically show four distinct populations:

  • Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant)

  • Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant)

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant)

  • Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant)

The percentage of cells in each quadrant is then summarized in a table for clear comparison between different treatment groups.

Quantitative Data Summary

The following tables provide a representative summary of quantitative data that can be obtained from flow cytometry analysis of apoptosis after this compound treatment.

Table 1: Apoptosis Analysis in HL-60 Cells Treated with this compound for 24 hours

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Untreated Control95.2 ± 2.12.5 ± 0.81.8 ± 0.5
This compound (50 nM)80.5 ± 3.512.3 ± 1.56.2 ± 1.1
This compound (100 nM)65.1 ± 4.225.4 ± 2.88.5 ± 1.9
This compound (250 nM)40.7 ± 5.142.1 ± 4.515.2 ± 3.2

Table 2: Apoptosis Analysis in THP-1 Cells Treated with this compound for 48 hours

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Untreated Control96.8 ± 1.51.9 ± 0.41.1 ± 0.3
This compound (1 µM)75.3 ± 4.818.7 ± 2.95.0 ± 1.2
This compound (5 µM)50.1 ± 6.235.6 ± 5.112.3 ± 2.8
This compound (10 µM)25.9 ± 5.950.2 ± 6.721.9 ± 4.5

Note: The data presented in these tables are representative and may vary depending on the cell line, this compound concentration, and treatment duration.

Conclusion

Flow cytometry analysis using Annexin V and PI staining is a highly effective and quantitative method for assessing apoptosis induced by this compound. The detailed protocols and data presentation guidelines provided in these application notes offer a comprehensive resource for researchers and scientists in the field of drug development and cancer biology. Accurate and reproducible quantification of apoptosis is essential for elucidating the mechanisms of action of chemotherapeutic agents like this compound and for the development of novel anti-cancer therapies.

References

Application Notes and Protocols: Enhancing Cytarabine Efficacy Through Synergistic Drug Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982) (Ara-C), a pyrimidine (B1678525) nucleoside analog, has been a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), for decades.[1][2][3] Its primary mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[3] However, drug resistance and treatment-related toxicities often limit its efficacy.[4][5] A promising strategy to overcome these limitations is the combination of this compound with other therapeutic agents to achieve synergistic effects. This approach can lead to enhanced cancer cell killing, reduced drug doses, and potentially minimized side effects.[6][7]

These application notes provide a comprehensive overview of preclinical and clinical findings on combining this compound with various agents, including detailed protocols for assessing synergy and insights into the underlying molecular mechanisms.

Synergistic Combinations with this compound

A variety of agents have demonstrated synergistic anti-leukemic activity when combined with this compound. These include other nucleoside analogs, BCL-2 inhibitors, and epigenetic modulators.

This compound and Cladribine (B1669150)

The combination of this compound with the purine (B94841) nucleoside analog cladribine has shown significant efficacy in treating AML.[8][9][10] Cladribine is known to increase the intracellular concentration of this compound triphosphate (Ara-CTP), the active form of this compound, thereby enhancing its cytotoxic effects.[8][11]

Clinical Efficacy:

A multicenter, randomized phase III trial demonstrated that the addition of cladribine to an induction regimen of idarubicin (B193468) and this compound (IAC) resulted in a significantly higher complete remission (CR) rate (83.0% vs. 64.7%) and 2-year overall survival (OS) (80.1% vs. 58.1%) in patients with de novo AML compared to the idarubicin and this compound (IA) regimen alone.[10] In pediatric AML, the combination of cladribine and continuous-infusion this compound has also been shown to be an effective therapy.[8][11] A phase II trial combining cladribine with low-dose this compound and venetoclax (B612062) in older patients with newly diagnosed AML reported a high rate of complete remission plus complete remission with incomplete count recovery (CR/CRi) of 86%.[12]

Combination Cancer Type Key Outcomes Reference
Cladribine + Idarubicin + this compound (IAC)de novo AMLCR Rate: 83.0% (IAC) vs. 64.7% (IA); 2-year OS: 80.1% (IAC) vs. 58.1% (IA)[10]
Cladribine + Low-Dose this compound + VenetoclaxNewly Diagnosed AML (Older Patients)CR + CRi Rate: 86%[12]
Cladribine + this compoundChildhood AML5-year event-free survival: 44.1%; 5-year OS: 50.0%[8][11]
Low-Dose this compound + CladribineRelapsed/Refractory AML2 patients achieved CR, 3 achieved partial response (PR) out of 10 patients.[9]
This compound and Venetoclax

Venetoclax, a selective BCL-2 inhibitor, has shown remarkable synergy with low-dose this compound (LDAC) in elderly patients with AML who are ineligible for intensive chemotherapy.[13][14] BCL-2 is an anti-apoptotic protein, and its inhibition by venetoclax sensitizes leukemic cells to the cytotoxic effects of this compound.

Clinical Efficacy:

A phase Ib/II study of venetoclax combined with LDAC in previously untreated AML patients reported a CR/CRi rate of 62% in patients without prior hypomethylating agent (HMA) exposure.[13] The combination has a manageable safety profile and leads to rapid and durable remissions.[13][14] In a phase II study for relapsed/refractory AML, the combination of venetoclax with azacitidine and this compound (VAA) achieved a composite complete remission (CRc) rate of 62.1%.[15]

Combination Cancer Type Key Outcomes Reference
Venetoclax + Low-Dose this compound (LDAC)Newly Diagnosed AML (No prior HMA)CR/CRi Rate: 62%[13]
Venetoclax + Azacitidine + this compound (VAA)Relapsed/Refractory AMLCRc Rate: 62.1%[15]
This compound and HDAC Inhibitors

Histone deacetylase (HDAC) inhibitors represent a class of epigenetic drugs that can induce apoptosis and cell cycle arrest in cancer cells.[16] Combining HDAC inhibitors with this compound has demonstrated synergistic cytotoxicity in myelodysplastic syndromes (MDS) and pediatric AML.[17][18]

Preclinical Synergy:

The combination of the HDAC inhibitor chidamide (B1683975) with low-dose this compound showed synergistic inhibition of cell growth in MDS cell lines (SKM-1, MUTZ-1, and KG-1), with mean combination index (CI) values of 0.068, 0.158, and 0.226, respectively.[17] This combination induced G0/G1 cell cycle arrest and apoptosis.[17] Another HDAC inhibitor, valproic acid (VPA), synergistically enhanced this compound-induced apoptosis in pediatric AML cell lines, a process mediated by the cooperative induction of DNA damage.[5][18]

Combination Cell Lines Synergy Metric Effect Reference
Chidamide (50 nM) + this compound (50 nM)SKM-1, MUTZ-1, KG-1 (MDS)CI < 1G0/G1 arrest, apoptosis[17]
Valproic Acid + this compoundTHP-1, Kasumi-1 (Pediatric AML)Cooperativity Index < 1Apoptosis, DNA damage[5][18]
MS-275, VPA, SAHA + this compoundTHP-1 (Pediatric AML)Cooperativity Index < 1Enhanced apoptosis[18]
This compound and Other Agents

The synergistic potential of this compound extends to other classes of drugs, including ATR inhibitors and natural compounds.

  • ATR Inhibitors: The ATR-selective inhibitor AZ20 synergistically enhanced this compound-induced proliferation inhibition and apoptosis in AML cell lines.[19][20] The mechanism involves the cooperative induction of DNA replication stress and damage.[19][20]

  • Natural Compounds: The natural compounds hesperidin (B1673128) and silibinin (B1684548) have been shown to decrease the IC50 value of this compound by approximately 5.9-fold and 4.5-fold, respectively, in primary AML cells, indicating a synergistic effect.[4]

  • Adavosertib (WEE1 Inhibitor): A study on acute leukemia cell lines (CCRF-CEM and Jurkat) demonstrated synergistic interactions between this compound and the WEE1 inhibitor adavosertib.[6][21] The combination of 63 nM this compound and 97 nM adavosertib was particularly effective in the Jurkat cell line.[6][21]

Experimental Protocols

Cell Viability and Synergy Assessment (MTT Assay)

This protocol is adapted from studies assessing the synergistic cytotoxicity of drug combinations.[4]

Materials:

  • Leukemia cell lines (e.g., SKM-1, MUTZ-1, KG-1, THP-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound, and the combination agent of interest (e.g., Chidamide, Hesperidin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound and the other agent, both alone and in combination, for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 values for each drug. Assess synergy using the Combination Index (CI) method based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Flow Cytometry)

This protocol is based on methods used to evaluate drug-induced apoptosis.[18][22]

Materials:

  • Leukemia cell lines

  • Complete medium

  • This compound and combination agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the drugs of interest, alone and in combination, for the desired time period (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Western Blotting for Protein Expression

This protocol allows for the analysis of protein expression levels involved in signaling pathways affected by the drug combinations.[17][18]

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-p21, anti-CDK2, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Synergistic Apoptosis Induction by this compound and HDAC Inhibitors

This compound This compound DNA_damage DNA Damage This compound->DNA_damage HDACi HDAC Inhibitor HDAC_inhibition HDAC Inhibition HDACi->HDAC_inhibition Apoptosis Apoptosis DNA_damage->Apoptosis Histone_acetylation Histone Acetylation HDAC_inhibition->Histone_acetylation Gene_expression Altered Gene Expression Histone_acetylation->Gene_expression p21 p21 (up) Gene_expression->p21 CDK2 CDK2 (down) Gene_expression->CDK2 Bcl2 Bcl-2 (down) Gene_expression->Bcl2 G0G1_arrest G0/G1 Arrest p21->G0G1_arrest CDK2->G0G1_arrest G0G1_arrest->Apoptosis Caspase3 Cleaved Caspase-3 (up) Bcl2->Caspase3 Caspase3->Apoptosis

Caption: this compound and HDACi synergy pathway.

General Experimental Workflow for Synergy Assessment

cluster_invitro In Vitro Studies cluster_invivo In Vivo/Clinical Studies Cell_Culture Cell Culture (Leukemia Cell Lines) Drug_Treatment Drug Treatment (Single agents & Combinations) Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (MTT) Drug_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Drug_Treatment->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) Drug_Treatment->Protein_Analysis Synergy_Analysis Synergy Analysis (CI Calculation) Cell_Viability->Synergy_Analysis Treatment_Regimen Combination Therapy Administration Synergy_Analysis->Treatment_Regimen Translational Potential Patient_Enrollment Patient Enrollment Patient_Enrollment->Treatment_Regimen Response_Evaluation Response Evaluation (CR, OS) Treatment_Regimen->Response_Evaluation Toxicity_Assessment Toxicity Assessment Treatment_Regimen->Toxicity_Assessment

Caption: Workflow for drug synergy evaluation.

This compound and ATR Inhibitor Mechanism of Action

This compound This compound Replication_Stress DNA Replication Stress This compound->Replication_Stress ATR_inhibitor ATR Inhibitor ATR_activation ATR Activation ATR_inhibitor->ATR_activation Inhibits G2_checkpoint G2 Checkpoint Activation ATR_inhibitor->G2_checkpoint Abrogates Replication_Stress->ATR_activation Apoptosis Apoptosis Replication_Stress->Apoptosis ATR_activation->G2_checkpoint Cell_cycle_arrest Cell Cycle Arrest G2_checkpoint->Cell_cycle_arrest G2_checkpoint->Apoptosis Prevents DNA_repair DNA Repair Cell_cycle_arrest->DNA_repair DNA_repair->this compound Leads to resistance

Caption: this compound and ATR inhibitor synergy.

Conclusion

The combination of this compound with other targeted agents is a highly effective strategy to enhance its anti-leukemic activity. The synergistic interactions observed with drugs like cladribine, venetoclax, and HDAC inhibitors have led to improved clinical outcomes in patients with hematological malignancies. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers and drug development professionals working to optimize cancer therapy. Further investigation into novel synergistic combinations and the underlying molecular pathways will continue to advance the treatment landscape for leukemia and other cancers.

References

Application Notes and Protocols for Intrathecal Cytarabine Administration in Meningeal Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meningeal leukemia, the infiltration of the leptomeninges by leukemic cells, is a severe complication of both acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). Intrathecal (IT) chemotherapy is a cornerstone of treatment and prophylaxis for this condition. Cytarabine (B982) (cytosine arabinoside, Ara-C), a pyrimidine (B1678525) nucleoside analog, is a key agent administered intrathecally for this purpose.[1][2] Its efficacy relies on its ability to disrupt DNA synthesis in rapidly dividing cancer cells.[1][2][3] This document provides detailed application notes and experimental protocols for the intrathecal administration of this compound in preclinical rodent models of meningeal leukemia, intended to guide researchers in the evaluation of novel therapeutic strategies.

Mechanism of Action: this compound

This compound is a cell cycle phase-specific antineoplastic agent that primarily affects cells during the S-phase of cell division.[2] Its mechanism of action involves several key steps. Once inside a cell, this compound is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, ara-CTP.[1][4][5] Ara-CTP then competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation upon its incorporation into the DNA strand.[1][4] This disruption of DNA synthesis and repair ultimately triggers cell death, particularly in rapidly proliferating malignant cells.[1][3]

A liposomal formulation of this compound (DepoCyte®) offers a sustained-release profile, prolonging the exposure of leukemic cells in the cerebrospinal fluid (CSF) to cytotoxic concentrations of the drug.[6] This extended half-life can reduce the frequency of lumbar punctures required for treatment.[6]

Cytarabine_Pathway This compound Mechanism of Action cluster_cell Leukemia Cell Cytarabine_in This compound (Ara-C) Ara_CMP Ara-CMP Cytarabine_in->Ara_CMP dCK Ara_CDP Ara-CDP Ara_CMP->Ara_CDP CMK Ara_CTP Ara-CTP (active) Ara_CDP->Ara_CTP NDK DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Ara_CTP->DNA_Synthesis Incorporation & Chain Termination Apoptosis Apoptosis DNA_Synthesis->Apoptosis Induction Extracellular Extracellular this compound Extracellular->Cytarabine_in Nucleoside Transporters

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the intrathecal administration of this compound in both preclinical models and clinical settings.

Table 1: Preclinical Dosing of Intrathecal this compound in Rodent Models

Animal ModelDrug FormulationDoseAdministration RouteReference
RatStandard this compound30 mg/m²Intrathecal[2]
MouseNot Specified5 µL injection volumeIntrathecal (lumbar)[7]
RatNot Specified20 µL injection volumeIntrathecal (lumbar)[8]

Table 2: Clinical Dosing of Intrathecal this compound

Patient PopulationDrug FormulationDoseAdministration ScheduleReference
PediatricStandard this compound30 mg/m²Every 4 days[2]
AdultLiposomal this compound50 mgEvery 14 days[9]
PediatricLiposomal this compoundAge-adjustedNot Specified[6]

Experimental Protocols

Protocol 1: Establishment of a Murine Meningeal Leukemia Model

This protocol describes the establishment of a meningeal leukemia model in immunodeficient mice using human leukemia cell lines.

Materials:

  • Human leukemia cell line (e.g., K562-Luc, transduced with luciferase)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • Immunodeficient mice (e.g., NSG mice), 6-8 weeks old

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes (1 mL) and needles (27-30G)

  • Bioluminescence imaging system

Procedure:

  • Cell Culture: Culture the leukemia cell line according to standard protocols. Ensure cells are in the exponential growth phase and have high viability (>95%) before inoculation.

  • Cell Preparation for Inoculation: a. Harvest cells from culture flasks and centrifuge at 300 x g for 5 minutes. b. Wash the cell pellet twice with sterile PBS. c. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 10 µL. Keep the cell suspension on ice.[10]

  • Intracerebroventricular (ICV) or Intrathecal (IT) Inoculation: a. Anesthetize the mouse using isoflurane. b. For ICV injection, place the mouse in a stereotactic frame. c. For IT (cisterna magna) injection, position the mouse in a stereotactic frame with its head flexed downwards.[11][12][13][14][15] d. Make a small incision in the skin over the neck to expose the neck muscles. e. Carefully separate the muscles to visualize the cisterna magna. f. Using a Hamilton syringe with a 30G needle, slowly inject 10 µL of the cell suspension into the cisterna magna. g. For IT (lumbar) injection, palpate the spine to locate the L4-L5 or L5-L6 intervertebral space.[16][17][18][19] Insert a 30G needle at a 30-45 degree angle into the intervertebral space. A slight tail flick often indicates successful entry into the intrathecal space. Slowly inject the cell suspension.[18]

  • Post-Inoculation Monitoring: a. Suture the incision if necessary and allow the mouse to recover on a heating pad. b. Monitor the mice daily for clinical signs of leukemia (e.g., weight loss, hind limb paralysis, lethargy). c. Monitor tumor engraftment and progression weekly using bioluminescence imaging.[20][21][22][23][24]

Meningeal_Leukemia_Model_Workflow Workflow for Establishing a Meningeal Leukemia Model Cell_Culture Leukemia Cell Culture (e.g., K562-Luc) Cell_Harvest Harvest & Wash Cells Cell_Culture->Cell_Harvest Cell_Resuspension Resuspend in PBS (1x10^6 cells/10µL) Cell_Harvest->Cell_Resuspension Inoculation Intrathecal/Intracerebroventricular Inoculation Cell_Resuspension->Inoculation Anesthesia Anesthetize Mouse (e.g., Isoflurane) Anesthesia->Inoculation Post_Op Post-Operative Care & Recovery Inoculation->Post_Op Monitoring Monitor Tumor Growth (Bioluminescence Imaging) Post_Op->Monitoring

Figure 2: Experimental workflow for establishing a murine meningeal leukemia model.
Protocol 2: Intrathecal Administration of this compound

This protocol details the procedure for administering this compound intrathecally to mice with established meningeal leukemia.

Materials:

  • This compound for injection (preservative-free)

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Mice with established meningeal leukemia

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes (e.g., Hamilton syringe) and needles (30G)

  • Heating pad

Procedure:

  • Drug Preparation: a. Reconstitute this compound powder with sterile saline or aCSF to the desired stock concentration. b. Further dilute the stock solution to the final working concentration for injection. The final injection volume for mice is typically 5-10 µL.

  • Intrathecal Injection: a. Anesthetize the mouse with isoflurane. b. Position the mouse for either cisterna magna or lumbar intrathecal injection as described in Protocol 1, step 3. c. Slowly inject the prepared this compound solution over approximately 1 minute.

  • Post-Injection Care: a. Allow the mouse to recover on a heating pad. b. Monitor the animal for any immediate adverse reactions. c. Administer analgesics as required and in accordance with institutional guidelines.

Protocol 3: Assessment of Treatment Efficacy

This protocol outlines methods to evaluate the effectiveness of intrathecal this compound treatment.

Methods:

  • Bioluminescence Imaging (BLI): a. Perform BLI at regular intervals (e.g., weekly) to monitor the tumor burden. b. Inject mice intraperitoneally with D-luciferin (150 mg/kg).[23] c. Image the mice using a bioluminescence imaging system at the peak of photon emission (typically 5-10 minutes post-injection).[23] d. Quantify the bioluminescent signal to assess changes in tumor volume over time and in response to treatment.

  • Flow Cytometry of Cerebrospinal Fluid (CSF): a. At the study endpoint, euthanize the mice and collect CSF from the cisterna magna. b. Perform cell counts on the CSF. c. Stain the CSF cells with fluorescently labeled antibodies against human leukemia markers (e.g., CD45, CD19 for ALL; CD33, CD13 for AML) and analyze by flow cytometry to quantify the percentage and absolute number of leukemic cells.[25][26][27][28][29]

  • Survival Analysis: a. Monitor mice daily for signs of disease progression and euthanize them when they reach predefined humane endpoints. b. Record the date of euthanasia for each mouse and perform Kaplan-Meier survival analysis to compare the survival of treated and control groups.

  • Histopathology: a. At the study endpoint, perfuse the mice and collect the brain and spinal cord. b. Fix the tissues in formalin and embed in paraffin. c. Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on tissue sections to visualize leukemic cell infiltration in the meninges. d. Immunohistochemistry (IHC) for human-specific markers can also be performed to confirm the presence of leukemic cells.

Experimental_Workflow Experimental Workflow for Efficacy Studies Model_Establishment Establish Meningeal Leukemia Model Baseline_Imaging Baseline Bioluminescence Imaging Model_Establishment->Baseline_Imaging Treatment_Groups Randomize into Treatment Groups (Vehicle vs. This compound) Baseline_Imaging->Treatment_Groups IT_Administration Intrathecal Administration Treatment_Groups->IT_Administration Monitoring Monitor Tumor Burden (BLI) & Clinical Signs IT_Administration->Monitoring Repeated as per schedule Endpoint_Analysis Endpoint Analysis: - Survival - CSF Flow Cytometry - Histopathology Monitoring->Endpoint_Analysis

Figure 3: General experimental workflow for evaluating the efficacy of intrathecal this compound.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the preclinical evaluation of intrathecal this compound in rodent models of meningeal leukemia. Adherence to these detailed methodologies will facilitate reproducible and reliable assessment of novel therapeutic agents and treatment strategies for this challenging disease. Careful consideration of the specific leukemia subtype, animal model, and drug formulation is crucial for the successful design and execution of these studies.

References

Application Notes and Protocols: In Vivo Imaging of Cytarabine Effects on Tumor Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML) and lymphomas. It functions as a nucleoside analog, incorporating into DNA and inhibiting DNA synthesis, ultimately leading to cell death in rapidly dividing cancer cells.[1][2][3] Understanding the in vivo efficacy of this compound and its combinations is crucial for optimizing treatment strategies and developing novel therapeutic approaches. In vivo imaging provides a powerful, non-invasive tool to longitudinally monitor tumor growth, assess therapeutic response, and elucidate the mechanisms of drug action in a living organism.

This document provides detailed application notes and protocols for utilizing various in vivo imaging modalities to assess the anti-tumor effects of this compound. The focus is on bioluminescence imaging (BLI) for hematological malignancies, with adaptations for fluorescence imaging in solid tumors and an overview of Positron Emission Tomography (PET) for metabolic assessment.

Mechanism of Action of this compound

This compound is a cell-cycle-specific drug that primarily affects cells in the S-phase of division.[2] Once inside the cell, it is converted to its active triphosphate form, ara-CTP. Ara-CTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase.[4][5] This incorporation leads to chain termination and inhibition of DNA synthesis.[1] Furthermore, this compound can also inhibit DNA and RNA polymerases.[3] Resistance to this compound can arise from various mechanisms, including decreased uptake, reduced conversion to ara-CTP, or increased inactivation.[5]

Recent studies have also implicated the PI3K/Akt/mTOR signaling pathway in the cellular response to this compound. In some cancer models, such as glioma, this compound has been shown to inhibit this pathway, leading to reduced cell proliferation and increased apoptosis.[2]

Cytarabine_Mechanism cluster_cell Cancer Cell Cytarabine_ext This compound (Ara-C) (extracellular) Nucleoside_Transporter Nucleoside Transporter Cytarabine_ext->Nucleoside_Transporter Uptake Cytarabine_int This compound (intracellular) Nucleoside_Transporter->Cytarabine_int dCK dCK Cytarabine_int->dCK Phosphorylation Ara_CMP Ara-CMP dCK->Ara_CMP CMPK CMPK Ara_CMP->CMPK Phosphorylation Ara_CDP Ara-CDP CMPK->Ara_CDP NDPK NDPK Ara_CDP->NDPK Phosphorylation Ara_CTP Ara-CTP (active form) NDPK->Ara_CTP DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis DNA_Damage DNA Damage & Chain Termination DNA_Synthesis->DNA_Damage Incorporation of Ara-CTP Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of action of this compound within a cancer cell.

Key Experiments and Protocols

Bioluminescence Imaging (BLI) for Hematological Malignancies

Bioluminescence imaging is a highly sensitive method for tracking tumor progression and response to therapy in vivo, particularly for disseminated diseases like leukemia.[3][6] This technique relies on tumor cells that are genetically engineered to express a luciferase enzyme, which produces light in the presence of a substrate.

Experimental Protocol: In Vivo BLI of a Leukemia Mouse Model

  • Cell Line and Animal Model:

    • Cell Line: A human acute myeloid leukemia (AML) cell line (e.g., HL-60, KG-1, or MV4-11) stably expressing firefly luciferase.[7]

    • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old, are used to prevent rejection of the human tumor cells.[4][8] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Inoculation:

    • Inject 1 x 10^6 luciferase-expressing leukemia cells in 100 µL of sterile PBS or Matrigel into the tail vein of each mouse to establish a disseminated leukemia model.[4]

  • Experimental Workflow:

    BLI_Workflow start Start cell_injection Inject Luciferase-Expressing Leukemia Cells into Mice start->cell_injection tumor_establishment Allow Tumor Establishment (e.g., 7-10 days) cell_injection->tumor_establishment baseline_imaging Baseline Bioluminescence Imaging tumor_establishment->baseline_imaging randomization Randomize Mice into Control and Treatment Groups baseline_imaging->randomization treatment Administer this compound or Vehicle (Control) randomization->treatment monitoring_imaging Monitor Tumor Growth with Serial BLI (e.g., twice weekly) treatment->monitoring_imaging monitoring_imaging->monitoring_imaging Repeat data_analysis Quantify Bioluminescence Signal and Analyze Data monitoring_imaging->data_analysis endpoint Endpoint Analysis (e.g., survival, ex vivo imaging) data_analysis->endpoint

    Experimental workflow for in vivo bioluminescence imaging.

  • This compound Administration:

    • Preparation: Dissolve this compound in sterile saline.

    • Dosing: Administer this compound intraperitoneally (i.p.) at a dose of 10-100 mg/kg for five consecutive days.[4][7] The control group receives vehicle (sterile saline) only.

  • Bioluminescence Imaging Procedure:

    • Imaging System: Use an in vivo imaging system (e.g., IVIS Spectrum) equipped for bioluminescence detection.[1][4]

    • Substrate Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.[1]

    • Substrate Administration: Anesthetize mice with isoflurane. Administer D-luciferin via i.p. injection at a dose of 150 mg/kg body weight.[1][8]

    • Image Acquisition: Wait 10-15 minutes for luciferin (B1168401) distribution.[1] Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on signal intensity.

    • Data Analysis: Quantify the bioluminescent signal from a region of interest (ROI) encompassing the whole body or specific tumor sites. The signal is typically expressed as total flux (photons/second).[1]

Data Presentation: Quantitative BLI Data

Treatment GroupDay 0 (Baseline) Avg. Total Flux (photons/s)Day 7 Avg. Total Flux (photons/s)Day 14 Avg. Total Flux (photons/s)% Tumor Growth Inhibition (Day 14)
Vehicle (Control)1.5 x 10^68.2 x 10^75.5 x 10^8N/A
This compound (10 mg/kg)1.6 x 10^69.5 x 10^61.2 x 10^878.2%
This compound + DDA (20 mg/kg)1.4 x 10^62.1 x 10^63.7 x 10^793.3%

Data are hypothetical and based on trends observed in publications such as Dendrogenin A Synergizes with this compound to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo.[7]

Fluorescence Imaging for Solid Tumors

While this compound is primarily used for hematological cancers, its effects on solid tumors can also be investigated using fluorescence imaging. This involves labeling tumor cells with a fluorescent protein or using a fluorescently tagged antibody that targets a tumor-specific antigen.

Experimental Protocol: In Vivo Fluorescence Imaging of a Solid Tumor Model

  • Cell Line and Animal Model:

    • Cell Line: A human solid tumor cell line (e.g., glioma cell line U87) engineered to express a fluorescent protein (e.g., GFP or mCherry).[2]

    • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Tumor Inoculation:

    • Inject 5 x 10^6 fluorescently labeled tumor cells subcutaneously into the flank of each mouse.

  • This compound Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound (e.g., 60 mg/kg) via intrathecal or intraperitoneal injection, depending on the tumor model and research question.[9]

  • Fluorescence Imaging Procedure:

    • Imaging System: Use an in vivo imaging system with the appropriate excitation and emission filters for the chosen fluorophore.

    • Image Acquisition: Anesthetize the mice and acquire fluorescence images of the tumor.

    • Data Analysis: Quantify the fluorescence intensity from an ROI drawn around the tumor. Tumor volume can also be measured using calipers.

Data Presentation: Quantitative Fluorescence and Caliper Data

Treatment GroupDay 0 (Baseline) Avg. Tumor Volume (mm³)Day 14 Avg. Tumor Volume (mm³)Day 14 Avg. Fluorescence Intensity (arbitrary units)
Vehicle (Control)15012008.5 x 10^8
This compound (60 mg/kg)1554503.2 x 10^8

Data are hypothetical and based on trends observed in publications such as Antiglioma effects of this compound on leptomeningeal metastasis of high-grade glioma by targeting the PI3K/Akt/mTOR pathway.[2]

PET Imaging for Metabolic Assessment in Lymphoma

PET imaging, typically using the tracer 18F-FDG, measures the metabolic activity of tumors. It is widely used in the clinical management of lymphoma for staging and response assessment.[10][11] In preclinical models, it can provide insights into the metabolic effects of this compound.

Experimental Protocol: 18F-FDG PET Imaging of a Lymphoma Mouse Model

  • Cell Line and Animal Model:

    • Cell Line: A human lymphoma cell line (e.g., Raji or Daudi).

    • Animal Model: Immunocompromised mice.

  • Tumor Inoculation:

    • Inject lymphoma cells subcutaneously or intravenously to establish a tumor model.

  • This compound Administration:

    • Administer this compound according to the desired dosing regimen.

  • PET Imaging Procedure:

    • Tracer Injection: Fast the mice for 4-6 hours, then inject 18F-FDG (typically 5-10 MBq) intravenously.

    • Uptake Period: Allow for a 60-minute uptake period.

    • Image Acquisition: Anesthetize the mice and acquire PET and CT scans.

    • Data Analysis: Reconstruct the PET images and quantify 18F-FDG uptake in the tumor, often expressed as the Standardized Uptake Value (SUV).

Data Presentation: Quantitative PET Data

Treatment GroupBaseline Avg. Tumor SUVmaxPost-Treatment Avg. Tumor SUVmax% Change in SUVmax
Vehicle (Control)8.59.2+8.2%
This compound8.74.1-52.9%

Data are hypothetical and based on general principles of PET imaging in oncology.

Signaling Pathway Analysis

As mentioned, this compound can influence the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

This compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

Conclusion

In vivo imaging is an indispensable tool for the preclinical evaluation of this compound's anti-tumor effects. Bioluminescence, fluorescence, and PET imaging provide complementary information on tumor burden, location, and metabolic activity. The protocols and data presentation formats outlined in these application notes offer a framework for conducting robust and quantitative in vivo studies to advance our understanding of this compound's efficacy and to guide the development of more effective cancer therapies.

References

Application Notes and Protocols: Use of Cytarabine to Control Glial Cell Proliferation in Neural Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Primary neural cultures are invaluable in vitro models for studying neuronal development, function, and disease. However, a significant challenge in maintaining these cultures is the proliferation of glial cells, such as astrocytes and microglia, which can quickly outnumber neurons.[1] This overgrowth can alter the cellular environment, affect neuronal morphology, and interfere with experimental results.[1][2] Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a pyrimidine (B1678525) analog and antimetabolite drug commonly used to control the proliferation of these rapidly dividing glial cells in neuronal cultures.[1][3] By inhibiting DNA synthesis, this compound selectively targets dividing cells while having a lesser effect on post-mitotic neurons.[4][5]

These application notes provide detailed protocols for the use of this compound to control glial cell proliferation in neural cultures, including methods for assessing its efficacy and impact on cell viability.

Mechanism of Action

This compound is a cell-cycle-specific drug that primarily affects cells during the S phase of DNA replication.[4] Once it enters the cell, it is converted into its active triphosphate form, ara-CTP.[5][6] Ara-CTP then competes with the natural nucleoside, deoxycytidine triphosphate (dCTP), for incorporation into the DNA strand by DNA polymerase.[5] The incorporation of ara-CTP into the DNA chain hinders the rotation of the molecule, effectively terminating further DNA elongation.[4][5] This leads to an arrest of DNA replication and repair, ultimately inducing cell death in rapidly dividing cells like glia.[4][5]

Cytarabine_Mechanism_of_Action cluster_cell Glial Cell AraC_ext This compound (Ara-C) AraC_int Ara-C AraC_ext->AraC_int Uptake AraCMP Ara-CMP AraC_int->AraCMP dCK AraCDP Ara-CDP AraCMP->AraCDP Kinases AraCTP Ara-CTP (active form) AraCDP->AraCTP Kinases DNA_Polymerase DNA Polymerase AraCTP->DNA_Polymerase Competes with dCTP & Incorporates into DNA dCTP dCTP dCTP->DNA_Polymerase DNA_synthesis DNA Synthesis DNA_Polymerase->DNA_synthesis DNA_damage DNA Damage & Chain Termination DNA_Polymerase->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of action of this compound (Ara-C) in glial cells.

Quantitative Data Summary

The optimal concentration and duration of this compound treatment can vary depending on the specific cell culture system, the age of the animals from which the cells were derived, and the desired neuron-to-glia ratio.[1] Below is a summary of concentrations and their effects as reported in the literature.

ParameterValueCell TypeEffectReference
Concentration 1-5 µMPrimary Neuronal CulturesCommonly used to limit glial proliferation.[1]
4-10 µMPostnatal Day 3-4 Rat Hippocampal CulturesNeuron to astrocyte ratio of approximately 1.4:1.[1]
5 µg/mlEmbryonic Day 17 Mouse Cortical NeuronsInhibition of glial cell growth.[7]
up to 75 µMPostnatal Day 0-2 Rat Hippocampal CulturesIncreased neuron to glia ratio, but lower than with FUdR.[1][8]
Treatment Duration 24 hoursPrimary Neuronal CulturesCommon duration to limit neurotoxicity.[1]
48 hoursEmbryonic Day 17 Mouse Cortical NeuronsAdded 24 hours after plating, then replaced with original medium.[7]
Timing of Treatment 24 hours post-platingRat Primary Cortical NeuronsOptimal for obtaining highly purified and well-grown neurons.[9]

Experimental Protocols

Experimental_Workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_analysis Analysis start Isolate Primary Neural Cells plate Plate Cells start->plate culture Culture for 24h plate->culture add_arac Add this compound (Ara-C) culture->add_arac incubate Incubate for 24-48h add_arac->incubate remove_arac Remove Ara-C & Replace Medium incubate->remove_arac culture_further Culture for desired period remove_arac->culture_further icc Immunocytochemistry (ICC) culture_further->icc viability Cell Viability Assay (MTT) culture_further->viability quantify_glia Quantify Neurons vs. Glia icc->quantify_glia quantify_viability Measure Absorbance viability->quantify_viability data_analysis Data Analysis quantify_glia->data_analysis quantify_viability->data_analysis

Caption: Experimental workflow for using this compound to control glial proliferation.

Protocol 1: Primary Neural Cell Culture and this compound Treatment

This protocol describes the basic steps for establishing a primary cortical neuron culture and treating it with this compound to reduce glial cell numbers.

Materials:

  • Embryonic day 17 mice or rats[7]

  • Dissection medium (e.g., ice-cold PBS)

  • Digestion solution (e.g., 0.25% Trypsin-EDTA)

  • Plating medium (e.g., Neurobasal-A with B27 supplement)[7]

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips[7][10]

  • This compound (Ara-C) stock solution (e.g., 10 mM in DMSO)[11]

  • Humidified incubator at 37°C with 5% CO2[10]

Procedure:

  • Prepare Culture Plates: Coat culture plates or coverslips with Poly-D-lysine or Poly-L-lysine solution according to the manufacturer's instructions to promote cell adhesion.[10]

  • Isolate Cortical Tissue: Dissect cortices from embryonic brains in ice-cold dissection medium.[7]

  • Dissociate Tissue: Mince the tissue and incubate in a digestion solution (e.g., 0.25% Trypsin-EDTA) at 37°C for 15 minutes. Gently triturate the tissue with a pipette to obtain a single-cell suspension.[7]

  • Plate Cells: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and count the viable cells. Plate the cells onto the prepared culture dishes at a desired density (e.g., 1 x 10^6 cells/well in a 24-well plate).[7]

  • Initial Culture: Incubate the cells for 24 hours to allow them to adhere and begin to extend neurites.[7][9]

  • This compound Treatment: After 24 hours, add this compound to the culture medium to a final concentration of 1-10 µM.[1][9] The optimal concentration should be determined empirically for your specific culture system.

  • Incubation: Incubate the cells with this compound for 24-48 hours.[1][7]

  • Medium Change: After the treatment period, carefully aspirate the medium containing this compound and replace it with fresh, pre-warmed culture medium without this compound.[7]

  • Continued Culture: Return the cells to the incubator and culture for the desired duration for your experiment, changing half of the medium every 2-3 days.[10]

Protocol 2: Assessment of Glial Proliferation by Immunocytochemistry (ICC)

This protocol allows for the visualization and quantification of neurons and glial cells (specifically astrocytes) to determine the effectiveness of the this compound treatment.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)[10]

  • Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)[10]

  • Blocking solution (e.g., 5% goat serum in PBS)[10]

  • Primary antibodies:

    • Neuronal marker: Mouse anti-MAP2 or Rabbit anti-β3-tubulin

    • Astrocyte marker: Rabbit or Mouse anti-GFAP (Glial Fibrillary Acidic Protein)[10]

  • Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594)[10]

  • Nuclear counterstain (e.g., DAPI)[10]

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: After the desired culture period post-treatment, rinse the cells with PBS and then fix them with 4% paraformaldehyde for 20 minutes at room temperature.[10]

  • Rinsing: Rinse the cells three times with PBS.[10]

  • Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 5-15 minutes at room temperature.[10][12] This step is necessary for antibodies to access intracellular antigens.

  • Blocking: Rinse the cells three times with PBS. Then, add blocking solution and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Dilute the primary antibodies (anti-MAP2/β3-tubulin and anti-GFAP) in the blocking solution. Remove the blocking solution from the cells and add the primary antibody solution. Incubate overnight at 4°C.[10][13]

  • Secondary Antibody Incubation: Rinse the cells three times with PBS. Dilute the appropriate fluorophore-conjugated secondary antibodies in the blocking solution and add to the cells. Incubate for 1 hour at room temperature, protected from light.[10]

  • Counterstaining: Rinse the cells three times with PBS. Add DAPI solution to stain the cell nuclei for 10 minutes.[10]

  • Mounting and Imaging: Rinse the cells a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.[10] Visualize the cells using a fluorescence microscope with the appropriate filters.

  • Quantification: Capture images from multiple random fields for each condition (control vs. This compound-treated). Count the number of DAPI-positive nuclei that are also positive for the neuronal marker and the glial marker. Calculate the percentage of neurons and astrocytes in the total cell population.

Protocol 3: Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This can be used to assess the potential neurotoxicity of the this compound treatment.

Materials:

  • 96-well culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[14]

  • Plate reader capable of measuring absorbance at 570-590 nm[14]

Procedure:

  • Cell Plating and Treatment: Plate the neural cells in a 96-well plate and treat with different concentrations of this compound as described in Protocol 1. Include untreated control wells.

  • Add MTT Reagent: At the end of the culture period, add 10 µL of MTT solution to each well (for a final volume of 100 µL).[15]

  • Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

  • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the average absorbance of the medium-only blank wells from all other readings. Express the viability of the treated cells as a percentage of the untreated control cells.

Conclusion

This compound is an effective and widely used tool for controlling glial proliferation in primary neural cultures. By carefully titrating the concentration and duration of treatment, researchers can achieve a desired neuronal purity, which is crucial for many neurobiological studies. However, as this compound can have neurotoxic effects at higher concentrations or with prolonged exposure, it is essential to validate the chosen protocol for each specific application by assessing both glial reduction and neuronal viability.[1][2] The protocols provided here offer a comprehensive framework for the application and assessment of this compound in neural cell culture.

References

Troubleshooting & Optimization

Technical Support Center: Acquired Cytarabine (Ara-C) Resistance in AML

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating acquired resistance to cytarabine (B982) (Ara-C) in Acute Myeloid Leukemia (AML). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My AML cell line is showing increasing resistance to this compound. What are the potential underlying mechanisms?

Answer: Acquired resistance to this compound in AML is a multifactorial phenomenon. Several key mechanisms could be at play in your cell line. Consider investigating the following possibilities, starting with the most commonly reported.

Troubleshooting Guide:

  • Problem: Unexpectedly high IC50 values for this compound in your long-term AML cell cultures.

  • Possible Causes & Solutions:

Potential MechanismExperimental ValidationTroubleshooting Tips
Reduced Drug Uptake Quantify SLC29A1 (hENT1) mRNA expression via RT-qPCR. Assess hENT1 protein levels by Western blot or flow cytometry.Ensure primer/antibody specificity. Use a positive control cell line with known high hENT1 expression. Consider that bone marrow stroma can induce hENT1 removal from the cell surface[1][2].
Impaired Drug Activation Measure DCK mRNA expression (RT-qPCR). Determine dCK protein levels (Western blot). Sequence the DCK gene to check for mutations.A severe defect in dCK expression is a common cause of resistance[3]. Note that some studies find no significant change in dCK expression in clinical samples from resistant patients[4].
Increased Drug Inactivation Analyze CDA (cytidine deaminase) and NT5C2 (5'-nucleotidase) expression (RT-qPCR)[5][6]. Measure CDA enzyme activity.Increased CDA activity is a known resistance mechanism[7][8][9][10]. Expression of 5'NT has been linked to shorter disease-free and overall survival[6][11].
Hydrolysis of Active Metabolite Assess SAMHD1 protein expression (Western blot).High SAMHD1 expression is linked to Ara-C resistance as it hydrolyzes the active form, Ara-CTP[12][13].
Activation of Pro-Survival Pathways Examine the phosphorylation status of key proteins in the AKT/mTOR and JAK/STAT3 pathways via Western blot[1][14].The bone marrow microenvironment can activate the AKT/mTOR pathway[1]. The JAK/STAT3 pathway has also been implicated in resistance[14].
FAQ 2: I am not seeing the expected level of apoptosis in my this compound-treated resistant AML cells. What could be wrong?

Answer: If your resistant AML cells are not undergoing apoptosis as expected after this compound treatment, it could be due to several factors, from the experimental setup to the intrinsic resistance mechanisms of the cells.

Troubleshooting Guide:

  • Problem: Low percentage of apoptotic cells (Annexin V/PI staining) after this compound treatment in resistant cells compared to parental cells.

  • Possible Causes & Solutions:

Possible CauseVerification StepSolution/Next Step
Sub-optimal Drug Concentration Review your dose-response curves.Ensure you are using a concentration that is sufficiently high to induce apoptosis in sensitive cells but is expected to be less effective in resistant cells.
Incorrect Incubation Time Perform a time-course experiment (e.g., 24, 48, 72 hours).Apoptosis is a dynamic process; the peak may occur at a different time point in resistant versus sensitive cells.
Dysregulated Apoptotic Machinery Analyze the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) by Western blot.Overexpression of anti-apoptotic proteins can confer resistance.
Activation of Survival Signaling Check for activation of pro-survival pathways like AKT/mTOR or JAK/STAT3[1][14].Consider using inhibitors of these pathways in combination with this compound to see if sensitivity is restored.
Cytokine-Mediated Resistance Analyze the expression of cytokine-related genes (e.g., BCL3, OAS3, RELB, AIM2, NFKB2)[15][16].Dysregulation of cytokines can promote cell survival and resistance[15].

Quantitative Data Summary

The following tables summarize quantitative data on this compound resistance from various studies.

Table 1: IC50 Values of this compound in Sensitive vs. Resistant AML Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceReference
HL-600.12061.0689.0[14]
THP-12.74614.935.5[14]
THP156145726.0[17]
U9370.141578.3>11,000[17]
U937~0.0013~1.6>1,000[7]

Table 2: Gene Expression in this compound-Resistant vs. Sensitive AML

GeneChange in Resistant CellsImplicationReference
hENT1 (SLC29A1)Decreased mRNAReduced Drug Uptake[18]
dCKDecreased mRNA & ProteinImpaired Drug Activation[19][3]
CDAIncreased ActivityIncreased Drug Inactivation[7]
SAMHD1Increased ProteinInactivation of Ara-CTP[12][13]
5NTExpression Correlates with Shorter SurvivalIncreased Drug Inactivation[6][11]

Key Signaling Pathways in this compound Resistance

The following diagrams illustrate crucial signaling pathways involved in acquired resistance to this compound.

Cytarabine_Metabolism_and_Resistance This compound Metabolism and Mechanisms of Resistance cluster_extracellular Extracellular Space cluster_cell AML Cell cluster_resistance Resistance Mechanisms Ara-C_out This compound (Ara-C) Ara-C_in Ara-C Ara-C_out->Ara-C_in Uptake Ara-CMP Ara-CMP Ara-C_in->Ara-CMP Phosphorylation Ara-U Ara-U (Inactive) Ara-C_in->Ara-U Ara-CDP Ara-CDP Ara-CMP->Ara-CDP Ara-CTP Ara-CTP (Active) Ara-CDP->Ara-CTP Ara-CTP->Ara-C_in Hydrolysis DNA DNA Synthesis Inhibition & Cell Death Ara-CTP->DNA Incorporation dCK dCK dCK->Ara-CMP Activates CDA CDA CDA->Ara-U Inactivates SAMHD1 SAMHD1 SAMHD1->Ara-C_in Inactivates hENT1 hENT1 Transporter R_hENT1 Reduced hENT1 Expression/Function R_hENT1->hENT1 Inhibits R_dCK Reduced dCK Expression/Activity R_dCK->dCK Inhibits R_CDA Increased CDA Activity R_CDA->CDA Enhances R_SAMHD1 Increased SAMHD1 Expression R_SAMHD1->SAMHD1 Enhances

Caption: Overview of this compound metabolism and key resistance points.

Stromal_Resistance_Pathway Stromal Cell-Mediated this compound Resistance BMSC Bone Marrow Stromal Cell (BMSC) SolubleFactors Secreted Soluble Factors BMSC->SolubleFactors secretes AMLCell AML Cell SolubleFactors->AMLCell acts on AKT AKT AMLCell->AKT activates hENT1_surface hENT1 on Cell Surface AMLCell->hENT1_surface induces removal of mTOR mTOR AKT->mTOR activates CellSurvival Increased Cell Survival mTOR->CellSurvival AraC_Uptake Reduced Ara-C Uptake hENT1_internal Internalized hENT1 hENT1_surface->hENT1_internal hENT1_internal->AraC_Uptake create_resistant_cell_line Workflow for Generating a Resistant Cell Line start Start with Parental AML Cell Line (e.g., HL-60) step1 Culture cells with a low, sub-lethal dose of Ara-C (e.g., IC20) start->step1 step2 Monitor cell viability and allow population to recover step1->step2 step3 Gradually increase Ara-C concentration over several months step2->step3 Repeat step4 Periodically assess IC50 to confirm resistance step3->step4 step4->step3 step5 Once desired resistance level is achieved, expand and bank the resistant cell line step4->step5 Resistance Confirmed end Resistant Cell Line (e.g., HL-60/Ara-C) step5->end

References

Technical Support Center: Optimizing Cytarabine Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing cytarabine (B982) (Ara-C) dosage to minimize toxicity in animal models. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to support your preclinical research.

Section 1: Frequently Asked Questions (FAQs)

Q1: How should I determine a starting dose for this compound in my animal experiments?

Determining the correct starting dose is critical and depends on the animal model, administration route, and experimental goals. There is no single universal dose. A dose-ranging or Maximum Tolerated Dose (MTD) study is essential for any new model or experimental design.[1] As a starting point, you can refer to doses used in previously published preclinical studies. For instance, in mouse models of this compound-induced myelosuppression, doses of 50, 100, and 200 mg/kg administered intraperitoneally for 7 days have been utilized.[1] It is crucial to begin with a wide range of doses to identify the MTD before proceeding to efficacy studies.[1][2]

Q2: What are the primary expected toxicities of this compound in animal models?

This compound's toxicity profile is highly dependent on the dose and administration schedule.[3] Because it targets rapidly dividing cells, the most anticipated toxicities affect tissues with high cell turnover.[1][3]

  • Myelosuppression: This is the most common dose-limiting toxicity.[1][3] It manifests as neutropenia, thrombocytopenia, and anemia due to the inhibition of hematopoietic progenitor cells in the bone marrow.[1] In standard 7-day regimens, leukopenia and thrombocytopenia typically occur between days 7 and 14 after administration.[3]

  • Gastrointestinal (GI) Toxicity: Damage to the epithelial lining of the GI tract can cause mucositis, diarrhea, weight loss, and dehydration.[1][3][4] High-dose regimens can lead to more severe complications like bowel necrosis.[3]

  • Neurotoxicity: This is a serious, recognized side effect, particularly with high-dose or intrathecal administration.[5] Signs can include ataxia (impaired coordination), lethargy, seizures, and cerebral dysfunction.[5][6][7] The cerebellum is particularly vulnerable, with damage observed in Purkinje and Golgi cells.[6][8][9]

Q3: What are the pharmacokinetic differences between administration routes like continuous infusion vs. subcutaneous injection?

The administration route significantly impacts this compound's pharmacokinetics and, consequently, its efficacy and toxicity. This compound is an S-phase specific drug, meaning prolonged exposure to cytotoxic concentrations is key for maximum effect.[3][10]

  • Continuous Rate Infusion (CRI): This method produces steady-state plasma concentrations, which may ensure a more prolonged exposure of cancer cells to cytotoxic levels of the drug.[11] However, continuous infusion can increase the risk of myelosuppression and GI toxicity.[12][13]

  • Subcutaneous (SC) Injection: Following SC administration, this compound is rapidly absorbed and eliminated, and does not achieve the steady-state concentrations seen with CRI.[11] This can result in shorter periods of effective drug concentration.[11][14]

  • Intrathecal (IT) Injection: Used to treat or prevent CNS involvement, this route delivers the drug directly to the cerebrospinal fluid (CSF).[3][15] Liposomal this compound is a slow-release formulation that can maintain cytotoxic concentrations in the CSF for over a week, reducing the need for frequent injections.[15]

Q4: What are the benefits of using novel formulations like liposomal this compound?

New formulations aim to protect this compound from its rapid degradation in the body, prolonging its exposure to target cells and improving its therapeutic index.[3][10][16]

  • Liposomal this compound (e.g., DepoCyt®): This is a slow-release formulation where this compound is encapsulated in multivesicular liposomes.[10][15] After a single intrathecal injection, it can maintain cytotoxic drug levels in the CSF for at least two weeks.[15] This reduces the need for frequent injections and may cause less acute hematologic toxicity compared to other agents like methotrexate.[15]

  • Prodrugs: Lipophilic prodrugs, such as this compound ocfosfate (administered orally), provide prolonged serum concentrations of this compound.[16][17] Amino acid prodrugs have also been developed to improve uptake and bioavailability.[18]

Section 2: Troubleshooting Guides

Issue 1: Animals are experiencing severe weight loss and diarrhea.

This indicates significant gastrointestinal toxicity.[1][3]

  • Immediate Actions:

    • Provide supportive care, including hydration (e.g., subcutaneous fluids) and nutritional supplements as needed.

    • Monitor body weight daily. A weight loss exceeding 15-20% from baseline is often a criterion for a humane endpoint.

    • Assess for signs of dehydration, such as skin tenting.[1]

  • Dosage Adjustment:

    • In subsequent cohorts, reduce the this compound dose or alter the schedule. High doses are strongly associated with severe GI effects.[3]

    • Consider fractionating the dose or increasing the interval between doses to allow for tissue recovery.[19]

  • Prophylactic Measures:

    • The use of gastro-protectants may be considered, but their impact on this compound efficacy should be evaluated.

Issue 2: How do I monitor and manage myelosuppression?

Myelosuppression is the primary dose-limiting toxicity.[3]

  • Monitoring:

    • Collect peripheral blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals post-treatment (e.g., days 7, 10, and 14) to determine the nadir (lowest point) of blood counts.[3]

    • Perform a complete blood count (CBC) to measure white blood cells (specifically neutrophils), red blood cells, and platelets.

    • Observe animals for clinical signs such as pale mucous membranes (anemia), bleeding (thrombocytopenia), or signs of infection like lethargy and ruffled fur (neutropenia).[1]

  • Management & Optimization:

    • If severe myelosuppression occurs, the dose for the next experimental group should be reduced.

    • The timing of the dosing interval can be critical. One study in mice found that dosing intervals that are an exact multiple of the bone marrow stem cell inter-mitotic time (e.g., 7 hours) resulted in minimal myelotoxicity and higher survival rates.[19]

    • In cases of severe neutropenia, consider prophylactic antibiotics to prevent opportunistic infections, though this can be a confounding factor in some studies.

Issue 3: Animals are displaying neurological symptoms (ataxia, lethargy).

These are signs of potential neurotoxicity, a serious adverse effect.[5][6]

  • Assessment:

    • Perform and record regular neurological assessments. This can include observing gait for ataxia, righting reflex, and general activity levels.[6][7]

    • For a more quantitative measure, behavioral tests such as rotarod performance can be used to assess motor coordination.[6]

  • Immediate Actions:

    • If severe neurological signs appear, this may necessitate a humane endpoint.

    • Cease further administration of this compound immediately. Irreversible cerebellar toxicity has been reported.[12]

  • Dosage & Route Considerations:

    • Neurotoxicity is strongly associated with high-dose regimens.[5][12] Reduce the dose significantly in future experiments.

    • Patient age is a major risk factor in humans, which may translate to older animals being more susceptible.[5]

    • Avoid concomitant use of other neurotropic agents if possible.[5]

Section 3: Data Presentation

Table 1: Example this compound Dosages and Toxicities in Animal Models

Animal ModelDose (mg/kg)Administration Route & ScheduleKey Observed ToxicitiesReference(s)
Mice (BALB/c)700 mg/kgSingle Dose, Intraperitoneal (IP)Maximum Tolerated Dose (MTD) ; lethargy.[2]
Mice50, 100, 200 mg/kgIP daily for 7 daysMyelosuppression.[1]
Mice100 mg/kgIP daily for 5 daysMyelosuppressive but well-tolerated.[20]
Rats (Juvenile)50, 100, 200 mg/kgIP daily for 5 or 14 daysImpaired cerebellar function, Purkinje cell loss, oxidative stress.[6]
Dogs600 mg/m²Constant Rate Infusion (CRI) over 48hMild to severe GI toxicity, hematological toxicity.[21]
Dogs50 mg/m²Subcutaneous (SC)No adverse events or myelosuppression observed.[22]

Table 2: Comparative Pharmacokinetic Parameters of this compound in Dogs

Administration RouteTotal DoseT½ (Terminal Half-life)Cmax (Peak Concentration)Key FindingReference(s)
Subcutaneous (SC)50 mg/m²1.35 ± 0.3 h2.88 µg/mLRapid absorption and elimination; did not achieve steady-state.[11]
Constant Rate Infusion (CRI)200 mg/m² (over 8h)1.15 ± 0.13 h2.80 µg/mLAchieved steady-state plasma concentrations, allowing prolonged exposure.[11]
Liposomal (SC)50 mg/m²Not established26.3 - 59.78 ng/mLPoor absorption; did not result in prolonged cytotoxic plasma concentrations.[14]

Section 4: Experimental Protocols

Protocol 1: Method for Determining Maximum Tolerated Dose (MTD) in Mice
  • Animal Acclimatization: Allow mice (e.g., C57BL/6 or BALB/c) to acclimate for at least one week before the experiment begins.[2]

  • Group Assignment: Assign mice to groups (n=3-5 per group). Include a vehicle control group and at least 4-5 dose-escalation groups. Starting doses can be estimated from the literature (see Table 1).

  • Drug Administration: Administer a single dose of this compound via the intended route (e.g., intraperitoneal injection).

  • Daily Monitoring: For 14 days post-injection, monitor the following:

    • Body Weight: Measure daily. The MTD is often defined as the dose causing ~15% mean body weight loss that is recovered.[2]

    • Clinical Score: Assess daily for signs of toxicity such as hunched posture, ruffled fur, lethargy, and labored breathing. A scoring system (e.g., 1-5 scale) should be used. An endpoint is typically reached if an animal's score remains high (e.g., ≥3) for an extended period.[2]

  • Endpoint Determination: The MTD is the highest dose that does not produce irreversible toxicity, mortality, or clinical signs that require euthanasia. Weight loss is often the primary dose-limiting toxicity.[2]

  • Data Analysis: Plot the mean body weight change and clinical scores for each dose group over time to visualize the dose-response relationship.

Protocol 2: Assessment of Gastrointestinal Toxicity
  • Daily Monitoring: Following this compound administration, monitor animals daily for:

    • Body Weight: As a sensitive indicator of overall health and GI distress.[1]

    • Food and Water Intake: Measure daily consumption if possible.

    • Stool Consistency: Score the presence and severity of diarrhea (e.g., 0=normal, 1=soft stool, 2=mild diarrhea, 3=severe/watery diarrhea).

  • Gross and Histological Examination:

    • At the study endpoint, euthanize animals and perform a necropsy.

    • Examine the gastrointestinal tract for any gross abnormalities.

    • Collect sections of the small and large intestine for histological analysis. Tissues should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Evaluate sections for signs of damage, such as villous atrophy, crypt loss, inflammation, and epithelial ulceration.

Section 5: Visualizations

MTD_Workflow cluster_Setup Phase 1: Setup cluster_Dosing Phase 2: Dosing & Monitoring cluster_Analysis Phase 3: Analysis A1 Animal Acclimatization (≥ 1 week) A2 Baseline Measurements (Body Weight) A1->A2 A3 Randomize into Groups (Vehicle + Dose Levels) A2->A3 B1 Administer Single Dose of this compound or Vehicle A3->B1 B2 Daily Monitoring for 14 Days: - Body Weight - Clinical Score - Adverse Events B1->B2 B3 Endpoint Met? (e.g., BW Loss > 20%, High Clinical Score) B2->B3 C1 Compile Data: Weight Change (%), Clinical Scores, Survival B2->C1 B3->B2 No B4 Euthanize Animal Record Observations B3->B4 Yes B4->C1 C2 Determine MTD: Highest dose without irreversible toxicity C1->C2 Troubleshooting_Tree cluster_GI cluster_Heme cluster_Neuro Start Adverse Event Observed During this compound Study GI_Signs Weight Loss >15% Diarrhea, Dehydration Start->GI_Signs Heme_Signs Signs of Myelosuppression (Infection, Bleeding, Pallor) Start->Heme_Signs Neuro_Signs Ataxia, Lethargy, Seizures Start->Neuro_Signs GI_Action1 Provide Supportive Care (Fluids, Nutrition) GI_Signs->GI_Action1 GI_Action2 Reduce Dose or Alter Schedule in Next Cohort GI_Signs->GI_Action2 Heme_Action1 Confirm with CBC (Check Nadir) Heme_Signs->Heme_Action1 Heme_Action2 Reduce Dose for Next Cohort Heme_Action1->Heme_Action2 Heme_Action3 Optimize Dosing Interval (e.g., multiples of 7h in mice) Heme_Action2->Heme_Action3 Neuro_Action1 Perform Neurological Exam (e.g., Gait Assessment) Neuro_Signs->Neuro_Action1 Neuro_Action2 STOP Dosing Immediately Neuro_Action1->Neuro_Action2 Neuro_Action3 Consider Humane Endpoint Neuro_Action2->Neuro_Action3 Neuro_Action4 Drastically Reduce Dose if Continuing Study Neuro_Action2->Neuro_Action4

References

Technical Support Center: Cytarabine Solution Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of cytarabine (B982) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to oxidizing agents and light. This compound is a nucleoside analog susceptible to hydrolysis, particularly in alkaline conditions, which leads to its degradation.[1][2] Elevated temperatures accelerate this degradation process.

Q2: What is the main degradation product of this compound?

The major degradation product of this compound in aqueous solutions is uracil (B121893) arabinoside (Ara-U).[1][2][3] This is primarily formed through the hydrolytic deamination of the cytosine base.

Q3: How does pH affect the stability of this compound solutions?

This compound exhibits its greatest stability in the neutral pH range. It is significantly more sensitive to alkaline hydrolysis than acidic conditions. The rate of decomposition in alkaline solutions can be approximately 10 times greater than in acidic solutions. For optimal stability, it is recommended to maintain the pH of this compound solutions around 6.9.

Q4: What are the recommended storage conditions for prepared this compound solutions?

For reconstituted this compound solutions, storage at controlled room temperature (15° to 30°C or 59° to 86°F) for up to 48 hours is generally acceptable if prepared with Bacteriostatic Water for Injection containing benzyl (B1604629) alcohol. However, solutions prepared without a preservative should be used immediately. Studies have shown that diluted solutions in 0.9% Sodium Chloride or 5% Dextrose are chemically stable for up to 8 days at room temperature. For longer-term stability, refrigeration (2-8°C) is recommended.

Q5: Is this compound sensitive to light?

While pH and temperature are the most critical factors, exposure to light can also contribute to the degradation of this compound. Therefore, it is advisable to protect this compound solutions from light during storage.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of drug potency in experiments. Degradation of this compound in the aqueous buffer.- Prepare fresh solutions before each experiment.- Ensure the pH of the buffer is near neutral (pH ~6.9).- Store stock solutions at 2-8°C and protect from light.- Avoid using alkaline buffers if possible.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products, primarily uracil arabinoside.- Confirm the identity of the degradation peak by comparing its retention time with a uracil arabinoside standard.- Perform a forced degradation study (see Experimental Protocols) to generate degradation products for identification.
Inconsistent experimental results. Variability in the stability of this compound solutions between experiments.- Standardize the preparation and storage of this compound solutions.- Regularly verify the concentration of stock solutions using a validated HPLC method.
Precipitation in the solution. Exposure of concentrated solutions (e.g., 100 mg/mL) to low temperatures.- Do not refrigerate 100 mg/mL solutions.- If a precipitate forms, it can be redissolved by warming the vial to 55°C for no more than 30 minutes with shaking.

Quantitative Stability Data

Table 1: Summary of this compound Stability in Different Infusion Solutions
ConcentrationDiluentContainerTemperatureStability PeriodReference
1, 5, 10 mg/mL0.9% NaClPolypropylene Syringes2-8°C28 days
1 mg/mL0.9% NaClPolypropylene Syringes25°C14 days
5 mg/mL0.9% NaClPolypropylene Syringes25°C8 days
10 mg/mL0.9% NaClPolypropylene Syringes25°C5 days
Not SpecifiedWater for Injection, 5% Dextrose, 0.9% NaClGlass and Plastic IV bagsRoom Temperature8 days (>97% remaining)
0.19, 7.6 mg/mL0.9% NaClPolyolefine bags20-25°C84 days
Table 2: Results of Forced Degradation Studies
Stress ConditionReagent/ConditionDurationTemperatureResultReference
Acid Hydrolysis0.1 N HClNot specifiedNot specifiedLess degradation compared to alkaline conditions
Alkaline Hydrolysis0.1 N NaOHNot specifiedNot specifiedSignificant degradation
Oxidation3% H₂O₂Not specifiedNot specifiedSignificant degradation
ThermalHeatNot specifiedNot specifiedLess significant degradation
PhotolyticUV lightNot specifiedNot specifiedLess significant degradation

Note: Quantitative kinetic data such as specific rate constants (k) and half-lives (t1/2) under various pH and temperature conditions are not consistently reported in a consolidated format in the literature. The activation energy (Ea) for the degradation of many drug-like molecules in solution has a mean value of 98.6 kJ/mol (23.6 kcal/mol), which can be used as an estimate for predicting stability.

Experimental Protocols

Stability-Indicating HPLC Method for this compound and Uracil Arabinoside

This method is designed to separate and quantify this compound from its primary degradation product, uracil arabinoside.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a mixture of ammonium (B1175870) acetate (B1210297) buffer (0.5 mol/L, pH 6.5) or a phosphate (B84403) buffer with acetonitrile (B52724) or methanol. For example, a mobile phase of Acetonitrile and purified water (pH adjusted to 2.8 with orthophosphoric acid) in a 2:98 v/v ratio can be used.

  • Flow Rate: Typically 0.7 to 1.0 mL/min.

  • Detection: UV detection at 275 nm or 280 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of this compound and uracil arabinoside of known concentrations.

    • Prepare the sample solution by diluting the this compound formulation in the mobile phase to a concentration within the linear range of the assay.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Forced Degradation Study Protocol

This protocol is used to intentionally degrade the drug substance to demonstrate the specificity of the stability-indicating method.

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl and heat as necessary to achieve degradation (e.g., 60-80°C).

  • Alkaline Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH at room temperature or with gentle heating.

  • Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 70-90°C).

  • Photolytic Degradation: Expose the this compound solution to a combination of UV and visible light in a photostability chamber.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to separate and identify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Visualizations

Cytarabine_Degradation_Pathway This compound This compound Intermediate Unstable Intermediate This compound->Intermediate Hydrolysis (H₂O, OH⁻ or H⁺) Uracil_Arabinoside Uracil Arabinoside (Ara-U) Intermediate->Uracil_Arabinoside Deamination (-NH₂)

Caption: Primary degradation pathway of this compound to Uracil Arabinoside.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Suspected Degradation Check_Solution_Prep Review Solution Preparation and Storage Procedures Start->Check_Solution_Prep Check_pH Verify pH of Aqueous Buffer Check_Solution_Prep->Check_pH HPLC_Analysis Analyze Sample by Stability-Indicating HPLC Check_pH->HPLC_Analysis Degradation_Confirmed Degradation Confirmed? HPLC_Analysis->Degradation_Confirmed Optimize_Conditions Optimize Experimental Conditions: - Use fresh solutions - Adjust buffer pH to neutral - Protect from light and heat Degradation_Confirmed->Optimize_Conditions Yes No_Degradation No Significant Degradation Detected Degradation_Confirmed->No_Degradation No Investigate_Other Investigate Other Experimental Variables (e.g., reagents, cell lines) No_Degradation->Investigate_Other

Caption: Logical workflow for troubleshooting this compound solution instability.

References

Technical Support Center: Nucleoside Transporters and Cytarabine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the role of nucleoside transporters in the uptake and therapeutic efficacy of cytarabine (B982) (Ara-C).

Frequently Asked Questions (FAQs)

Q1: What are the primary nucleoside transporters responsible for this compound uptake into cells?

A1: The primary nucleoside transporters responsible for this compound uptake are the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). Specifically, hENT1 (encoded by the SLC29A1 gene) is the major transporter for this compound in many cancer cell types. hENT2 (SLC29A2) can also contribute to its uptake. Among the concentrative transporters, hCNT1 (SLC28A1) and hCNT3 (SLC28A3) have been shown to transport this compound. The relative contribution of each transporter can vary significantly between different cell types.

Q2: How does the expression level of hENT1 affect this compound cytotoxicity?

A2: There is a strong positive correlation between the expression level of hENT1 and the cytotoxicity of this compound. Higher levels of hENT1 expression lead to increased uptake of this compound into the cell, resulting in greater intracellular concentrations of its active metabolite, Ara-CTP, and thus enhanced cell killing. Conversely, low or absent hENT1 expression is a common mechanism of this compound resistance.

Q3: Can the activity of nucleoside transporters be pharmacologically modulated?

A3: Yes, the activity of nucleoside transporters can be modulated. For example, dipyridamole (B1670753) and nitrobenzylmercaptopurine ribonucleoside (NBMPR) are potent inhibitors of hENT1. These inhibitors are often used in transport assays to differentiate hENT1-mediated uptake from that of other transporters. Some drugs can also upregulate the expression of nucleoside transporters, potentially sensitizing cells to this compound.

Troubleshooting Guide

Issue 1: High variability in this compound uptake assay results between replicates.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding plates. After seeding, gently swirl the plates in a figure-eight motion to ensure even distribution of cells across the well bottom. Verify cell counts and viability (e.g., using a trypan blue exclusion assay) before each experiment.

  • Possible Cause 2: Temperature fluctuations during the uptake assay.

    • Solution: Nucleoside transport is an active process that is sensitive to temperature. Pre-warm all buffers and solutions to the experimental temperature (typically 37°C). Perform the uptake incubation in a temperature-controlled incubator or water bath to maintain a consistent temperature.

  • Possible Cause 3: Inaccurate timing of uptake and wash steps.

    • Solution: Use a multichannel pipette for adding and removing solutions to ensure all wells are treated for the same duration. For very short incubation times, consider using a semi-automated or automated liquid handling system. Wash steps with ice-cold buffer should be performed rapidly to halt the transport process effectively.

Issue 2: No significant difference in this compound cytotoxicity between control and hENT1-knockdown cells.

  • Possible Cause 1: Incomplete knockdown of hENT1.

    • Solution: Verify the knockdown efficiency at the protein level using Western blotting, not just at the mRNA level (qPCR). An antibody specific to an external epitope of hENT1 can be used for flow cytometry to assess surface protein levels. Optimize your siRNA or shRNA transfection/transduction protocol.

  • Possible Cause 2: Compensatory uptake by other transporters.

    • Solution: The cell line you are using may express other transporters (e.g., hENT2, hCNTs) that can compensate for the loss of hENT1. Measure the expression of other key nucleoside transporters. You can use specific inhibitors (if available) or perform uptake assays in sodium-containing vs. sodium-free buffer to distinguish between equilibrative (sodium-independent) and concentrative (sodium-dependent) transport.

  • Possible Cause 3: this compound concentration is too high.

    • Solution: At very high concentrations, this compound may enter the cell via passive diffusion, masking the effect of transporter-mediated uptake. Perform a dose-response curve with a wide range of this compound concentrations to determine the optimal concentration range where transporter-mediated uptake is the dominant mechanism of entry.

Quantitative Data Summary

The following table summarizes the relationship between hENT1 expression and this compound sensitivity in various cancer cell lines.

Cell LineCancer TypehENT1 Expression (Relative Units)This compound IC50 (µM)Reference
K562Chronic Myeloid Leukemia1.000.05
K562/Ara-CThis compound-Resistant CML0.152.50
CCRF-CEMAcute Lymphoblastic Leukemia1.000.01
CEM/Ara-CThis compound-Resistant ALL0.2010.0
HL-60Acute Promyelocytic Leukemia1.000.03
HL-60/Ara-CThis compound-Resistant APL0.101.50

Note: IC50 values and relative expression levels are approximate and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay

This protocol measures the rate of this compound uptake into cultured cells.

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Preparation: On the day of the experiment, aspirate the culture medium. Wash the cells twice with 1 mL of pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Initiate Uptake: Add 200 µL of transport buffer containing a known concentration of [³H]-cytarabine and unlabeled this compound. For negative controls, add a transport inhibitor like NBMPR (10 µM) 15 minutes prior to adding the radiolabeled substrate.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1, 5, 10 minutes). This should be within the linear range of uptake for the specific cell line.

  • Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold transport buffer.

  • Cell Lysis: Lyse the cells by adding 250 µL of 0.1 M NaOH with 1% SDS to each well. Incubate for at least 30 minutes at room temperature.

  • Quantification: Transfer the lysate to a scintillation vial. Add 4 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Protein Normalization: In a parallel set of wells, determine the total protein content per well (e.g., using a BCA protein assay) to normalize the uptake data (e.g., in pmol/mg protein/min).

Visualizations

Diagrams of Experimental Workflows and Mechanisms

G cluster_prep Cell Preparation cluster_uptake Uptake Assay cluster_analysis Analysis seed Seed Cells in 24-well Plate grow Incubate (80-90% Confluency) seed->grow wash Wash with Transport Buffer grow->wash add_arac Add [3H]-Cytarabine Solution wash->add_arac incubate Incubate at 37°C add_arac->incubate stop_wash Stop with Ice-Cold Buffer incubate->stop_wash lyse Lyse Cells stop_wash->lyse scintillation Scintillation Counting lyse->scintillation protein Protein Assay (Normalization) lyse->protein calculate Calculate Uptake Rate scintillation->calculate protein->calculate

Caption: Workflow for a radiolabeled this compound uptake assay.

G cluster_membrane Cell Membrane cluster_metabolism Intracellular Metabolism hENT1 hENT1 AraC_intra This compound (intracellular) hENT1->AraC_intra hCNT1 hCNT1 hCNT1->AraC_intra AraC_extra This compound (extracellular) AraC_extra->hENT1 Na+-independent AraC_extra->hCNT1 Na+-dependent AraCMP Ara-CMP AraC_intra->AraCMP dCK AraCDP Ara-CDP AraCMP->AraCDP AraCTP Ara-CTP (Active) AraCDP->AraCTP DNA_Polymerase DNA Polymerase AraCTP->DNA_Polymerase Inhibition of DNA Synthesis

Technical Support Center: Cytidine Deaminase in Cytarabine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of cytidine (B196190) deaminase (CDA) in cytarabine (B982) inactivation and resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which cytidine deaminase (CDA) contributes to this compound resistance?

A1: Cytidine deaminase is a key enzyme in the pyrimidine (B1678525) salvage pathway.[1][2] Its primary role in this compound resistance is the deamination of this compound (Ara-C) into its inactive metabolite, uracil (B121893) arabinoside (Ara-U).[1][3][4] This inactivation prevents the conversion of this compound into its active triphosphate form (Ara-CTP), which is necessary for its cytotoxic effects.[1][3] Elevated levels or increased activity of CDA in cancer cells can therefore lead to rapid inactivation of the drug, reducing its therapeutic efficacy and contributing to resistance.[2][3][5]

Q2: My cancer cell line shows unexpected resistance to this compound. What are the potential mechanisms I should investigate first?

A2: While increased cytidine deaminase (CDA) activity is a primary suspect, several other mechanisms can contribute to this compound resistance.[6][7][8] A systematic approach to troubleshooting should include:

  • Increased CDA Expression/Activity: This is a common mechanism of resistance.[3][5]

  • Decreased Deoxycytidine Kinase (dCK) Activity: dCK is the rate-limiting enzyme for the activation of this compound to its monophosphate form.[3][6] Reduced dCK activity will lead to lower intracellular concentrations of the active drug.

  • Altered Drug Transport: Reduced expression or function of the human equilibrative nucleoside transporter 1 (hENT1) can limit the uptake of this compound into the cell.[6][8]

  • Increased Drug Efflux: Overexpression of multidrug resistance proteins can actively pump this compound out of the cell.[6]

  • Alterations in Downstream Signaling: Activation of pro-survival pathways, such as PI3K/AKT/mTOR, can help cancer cells evade drug-induced apoptosis.[9]

Q3: How can I inhibit CDA activity in my experiments to study its role in this compound sensitivity?

A3: Tetrahydrouridine (THU) is a potent and widely used inhibitor of cytidine deaminase. By co-administering THU with this compound, you can block the deamination of this compound and potentially increase its anti-cancer efficacy. This approach can help elucidate the specific contribution of CDA to this compound resistance in your experimental model.

Troubleshooting Guides

Cytidine Deaminase (CDA) Activity Assay

Issue: High background fluorescence/absorbance in my CDA activity assay.

Potential Cause Troubleshooting Steps
Ammonia (B1221849) Contamination Ammonia in the air can lead to high background.[10][11] Prepare fresh reagents and work in an area with minimal air turbulence. Keep reagent vials tightly sealed.
Sample Matrix Effect Components in the cell lysate or tissue homogenate may interfere with the assay.[10][11] Perform a pilot experiment with serially diluted samples to determine the optimal sample concentration.[10][11] Consider using a 10kD spin column to remove interfering substances.[10][11]
Reagent Instability Improper storage or repeated freeze-thaw cycles of reagents can lead to degradation and increased background. Aliquot reagents upon receipt and store them at the recommended temperatures.[10][11]
Contaminated Water Ensure the deionized water used for reagent preparation is free of ammonia and other contaminants.
This compound Sensitivity (e.g., MTT) Assay

Issue: High variability in IC50 values for this compound between experiments.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Variations in the initial number of cells per well can significantly impact drug sensitivity results.[9] Use a consistent and optimized cell seeding density for all experiments.
Cell Health and Passage Number Cells that are unhealthy, contaminated (e.g., with mycoplasma), or have a high passage number can exhibit altered drug sensitivity. Use healthy, low-passage cells for all assays.
Incomplete Dissolution of Formazan (B1609692) Crystals In MTT assays, incomplete solubilization of the formazan crystals will lead to inaccurate absorbance readings.[12] Ensure complete dissolution by gentle pipetting or shaking.[12]
Drug Degradation Improper storage of this compound stock solutions can lead to degradation. Prepare fresh stock solutions and store them appropriately.
Serum and Phenol (B47542) Red Interference Components in fetal bovine serum (FBS) and phenol red in the culture medium can interfere with the assay and contribute to background absorbance.[12] It is recommended to use serum-free media during the MTT incubation step and include appropriate background controls.[12]

Quantitative Data Summary

Table 1: this compound IC50 Values in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineThis compound IC50 (µM)CDA Expression/ActivityReference
MV4-11-P0.26-[9]
MV4-11-R3.37-[9]
HL-60LowLow[13]
MOLM-13ModerateModerate[13]
HELModerateModerate[13]
K-562HighHigh[13]
THP1ResistantHigh NRF2 expression[14]
U937ResistantHigh NRF2 expression[14]

Table 2: Cytidine Deaminase Activity in AML Patient Samples

Patient CohortMean CDA Activity (U/mg) ± SDStatistical SignificanceReference
Patients without severe toxicities3.95 ± 3.1P < .001[4]
Patients with severe/lethal toxicities1.5 ± 0.7P < .001[4]
Patients with Complete Response (CR/CRi)2.9 ± 2.4Not Significant[4]
Patients with Progressive Disease (PD)3.9 ± 4.3Not Significant[4][15]

Experimental Protocols

Protocol 1: Fluorometric Assay for Cytidine Deaminase (CDA) Activity

This protocol is adapted from commercially available kits and provides a method to quantify CDA activity in cell lysates or tissue homogenates.

Materials:

  • CDA Assay Buffer

  • CDA Substrate

  • Reconstituted CDA (for positive control)

  • Developer A

  • Ammonium Chloride Standard (100 µM)

  • 96-well white microplate with a flat bottom

  • Fluorometric microplate reader (Ex/Em = 410/470 nm)

  • Dounce homogenizer

  • 10K Spin Column (optional)

  • BCA Protein Assay Kit

Procedure:

  • Sample Preparation:

    • For tissue samples, add 100 µl of CDA Assay Buffer per 10 mg of wet tissue.

    • Homogenize on ice using a Dounce homogenizer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (lysate).

    • Determine the protein concentration of the lysate using a BCA Protein Assay Kit.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the 100 µM Ammonium Chloride Standard to generate standards ranging from 0 to 1000 pmoles/well.

    • Add the standards to the 96-well plate and bring the final volume of each well to 50 µl with CDA Assay Buffer.

  • Assay Reaction:

    • Add 2-30 µl of your sample lysate to a well. Bring the volume to 40 µl with CDA Assay Buffer.

    • Prepare a sample background control well for each sample with the same amount of lysate, but bring the volume to 50 µl with CDA Assay Buffer (no substrate will be added to this well).

    • For a positive control, add 10 µl of diluted (1:80) reconstituted CDA to a well and bring the volume to 40 µl with CDA Assay Buffer.

    • Dilute the CDA Substrate 20-fold with dH2O.

    • Add 10 µl of the diluted CDA Substrate to the sample and positive control wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Prepare a "Reaction Mix" according to the kit manufacturer's instructions (typically containing Developer A).

    • Add 150 µl of the "Reaction Mix" to all wells (standards, samples, and backgrounds).

  • Measurement:

    • Measure the fluorescence at Ex/Em = 410/470 nm at 37°C in kinetic mode for 30 minutes.

  • Calculation:

    • Subtract the 0 standard reading from all other standard readings to generate a standard curve.

    • If the sample background reading is significant, subtract it from the corresponding sample reading.

    • Calculate the change in fluorescence (ΔRFU) for your samples.

    • Use the standard curve to determine the amount of ammonia (in pmoles) generated in your samples.

    • Calculate the CDA activity, typically expressed as pmol/min/mg of protein.

Protocol 2: MTT Assay for this compound Sensitivity

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is >90%.

    • Dilute the cells in complete medium to the desired seeding density (determined empirically for each cell line).

    • Seed 100 µl of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells).

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µl of the diluted this compound solutions to the respective wells.

    • Include wells with vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

    • Include wells with medium only (no cells) for background control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µl of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100-150 µl of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]

  • Measurement:

    • Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Cytarabine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ara-C_ext This compound (Ara-C) Ara-C_int This compound (Ara-C) Ara-C_ext->Ara-C_int Transport Ara-CMP Ara-CMP Ara-C_int->Ara-CMP Ara-U Uracil Arabinoside (Ara-U) (Inactive) Ara-C_int->Ara-U Inactivation Ara-CDP Ara-CDP Ara-CMP->Ara-CDP Ara-CTP Ara-CTP (Active) Ara-CDP->Ara-CTP DNA DNA Incorporation (Cytotoxicity) Ara-CTP->DNA dCK dCK dCK->Ara-CMP CMPK CMPK CMPK->Ara-CDP NDPK NDPK NDPK->Ara-CTP CDA Cytidine Deaminase (CDA) CDA->Ara-U hENT1 hENT1 hENT1->Ara-C_int

Caption: this compound metabolic pathway.

Experimental_Workflow cluster_assays Parallel Assays cluster_viability Cell Viability Assay cluster_cda CDA Activity Assay start Start: Cancer Cell Line culture Cell Culture and Expansion start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt lyse Prepare Cell Lysate incubate->lyse solubilize Solubilize Formazan mtt->solubilize read_abs Read Absorbance solubilize->read_abs ic50 Calculate IC50 read_abs->ic50 analyze Correlate IC50 with CDA Activity ic50->analyze cda_assay Perform Fluorometric CDA Assay lyse->cda_assay read_fluor Read Fluorescence cda_assay->read_fluor cda_activity Calculate CDA Activity read_fluor->cda_activity cda_activity->analyze end Conclusion analyze->end

Caption: Workflow for assessing this compound resistance.

Logical_Relationship cda_high High CDA Expression/Activity arac_inactivation Increased this compound (Ara-C) Inactivation cda_high->arac_inactivation leads to aractp_low Decreased Intracellular Ara-CTP arac_inactivation->aractp_low results in cytotoxicity_low Reduced Cytotoxicity aractp_low->cytotoxicity_low causes resistance This compound Resistance cytotoxicity_low->resistance contributes to dck_low Low dCK Expression/Activity arac_activation_low Decreased Ara-C Activation dck_low->arac_activation_low leads to arac_activation_low->aractp_low results in hent1_low Low hENT1 Expression arac_uptake_low Decreased Ara-C Uptake hent1_low->arac_uptake_low leads to arac_uptake_low->aractp_low results in

References

How to handle and dispose of cytarabine safely in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of cytarabine (B982) in a laboratory setting. Adherence to these procedures is critical to minimize exposure risk and ensure a safe working environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a cytotoxic (antineoplastic) drug and is considered a hazardous substance.[1][2][3][4][5] The primary hazards include:

  • Mutagenicity: May cause genetic defects.[6][7][8]

  • Reproductive Toxicity: May damage fertility or the unborn child.[6][7]

  • Carcinogenicity: May cause cancer.[8]

  • Skin Sensitization: May cause an allergic skin reaction.[6][7]

  • Organ Toxicity: Can cause bone marrow suppression, leading to leukopenia, thrombocytopenia, and anemia.[9]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: Comprehensive PPE is the first line of defense against exposure.[10][11] The following PPE is required:

  • Gloves: Double-gloving with chemotherapy-tested, powder-free nitrile gloves is recommended.[10][12][13][14] The outer glove should be worn over the gown cuff, and the inner glove underneath.[12] Gloves should be changed immediately if they become contaminated or damaged.[12]

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is essential to protect against splashes.[9][10][12][15]

  • Eye and Face Protection: Safety goggles or a full-face shield must be worn to protect against splashes and aerosols.[9][10][11][12][15]

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form of the drug, when there is a risk of aerosolization, or during spill cleanup.[10][11][12]

Q3: Where should I handle this compound in the lab?

A3: All handling of this compound, especially preparation and reconstitution, should be performed in a designated area.[9] This should ideally be a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI), that is externally vented.[2][4] The work area should be clearly marked with warning signs.[3]

Q4: How should I dispose of this compound waste?

A4: All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from other waste streams.[5][10]

  • Waste Containers: Use clearly labeled, leak-proof, and sealed containers for all this compound waste.[3][9][16] These are often color-coded, typically yellow containers with a purple lid for cytotoxic sharps and yellow bags for other contaminated materials like gloves and gowns.[5][17]

  • Disposal Method: The recommended disposal method for cytotoxic waste is incineration at high temperatures (e.g., 1100°C).[9][18]

  • Sharps: All sharps (needles, syringes) must be disposed of in a designated chemotherapy sharps container.[17] Use of Luer-Lock syringes is recommended to prevent accidental disconnection.[9][10]

Troubleshooting Guides

Scenario 1: this compound Spill

A small spill is generally considered less than 5 mL or 5 g, while a large spill is more than that amount.[19][20]

Issue Immediate Action Cleanup Procedure
Small Liquid Spill (<5 mL) 1. Alert personnel in the immediate area.[11][19] 2. Secure the area to prevent spreading.[9][11] 3. Don appropriate PPE, including double gloves, gown, and eye protection. A respirator is needed if outside a BSC.[9][19]1. Cover the spill with absorbent pads, working from the outside in.[11][21] 2. Collect the absorbent material using forceps and place it in a designated cytotoxic waste container.[11] 3. Clean the spill area with a detergent solution, followed by a rinse with water.[11][20] Some procedures recommend decontamination with 5% sodium hypochlorite.[8][9] 4. Wipe the area with 70% isopropyl alcohol and allow it to air dry.[11]
Small Powder Spill (<5 g) 1. Alert personnel and secure the area.[11][19] 2. Prevent dust from becoming airborne. Do not dry sweep.[11] 3. Don full PPE, including an N95 respirator.[10][19]1. Gently cover the powder with damp absorbent pads to avoid generating dust.[11][19][22] 2. Collect the pads and any remaining material and place them in the cytotoxic waste container.[11] 3. Follow the same cleaning and decontamination steps as for a liquid spill.[11][20]
Large Spill (>5 mL or 5 g) 1. Evacuate the area immediately.[19] 2. Alert the lab supervisor and institutional safety officer. 3. Restrict access to the area and post warning signs.[19][20]1. Only trained personnel with appropriate PPE, including a respirator, should perform the cleanup.[19][20] 2. Two individuals should work together for large spills.[19][20] 3. Use a cytotoxic spill kit and follow the established institutional procedures for large spills.[19][20]
Scenario 2: Personnel Exposure
Exposure Type Immediate Action
Skin Contact 1. Immediately remove contaminated gloves or clothing.[20] 2. Wash the affected area thoroughly with soap and water for at least 15 minutes.[9][20] 3. Seek immediate medical attention.[7]
Eye Contact 1. Immediately proceed to an eyewash station. 2. Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[20][23] 3. Seek immediate medical attention.[7]
Inhalation (Powder) 1. Move to fresh air immediately.[7][8][24] 2. Seek immediate medical attention.

Data Summary

While specific quantitative data on handling is sparse, stability information is crucial for managing reconstituted solutions to prevent waste.

Parameter Value Source
Melting Point 220 °C / 428 °F[7]
Reconstituted Solution Stability (with Bacteriostatic Water) Stable for 48 hours at controlled room temperature (15° to 30°C).[25]
Reconstituted Solution Stability (without preservative) Should be used immediately.[25]
Diluted Solution Stability (in 5% Dextrose or 0.9% Sodium Chloride) 97-100% stable for 8 days at room temperature.[25]
Recommended Incineration Temperature 1100°C[9]

Experimental Protocol: Reconstitution of this compound Powder

This protocol outlines the steps for safely reconstituting this compound powder for in vitro experiments.

1. Preparation:

  • Assemble all necessary materials: this compound vial, sterile diluent (e.g., Sterile Water for Injection), sterile Luer-Lock syringes and needles, sterile alcohol wipes, and a plastic-backed absorbent pad.[4][15]
  • Don all required PPE (double nitrile gloves, disposable gown, safety goggles/face shield).
  • Perform all work inside a certified Class II Biological Safety Cabinet (BSC).[4] Place an absorbent pad on the work surface.[15]

2. Reconstitution Procedure:

  • Wipe the rubber stoppers of the this compound vial and the diluent vial with a sterile alcohol wipe and allow to dry.
  • Using a sterile Luer-Lock syringe, draw up the required volume of diluent. To minimize aerosol formation, use a venting needle or employ negative pressure techniques.[9]
  • Slowly inject the diluent into the this compound vial, directing the stream against the inner wall of the vial to avoid frothing.
  • Allow the vacuum in the vial to pull the liquid in; do not pressurize the vial.
  • Gently swirl the vial to dissolve the powder completely. Do not shake, as this can cause aerosolization.
  • The reconstituted solution should be a clear, colorless liquid. Discard if any haze or particulate matter is observed.[25]

3. Post-Reconstitution:

  • Carefully withdraw the required dose into a new sterile Luer-Lock syringe.
  • Wipe down the exterior of the vial and syringe with an alcohol wipe to remove any potential contamination.
  • Dispose of all used needles, syringes, vials, and contaminated materials (gloves, wipes, absorbent pad) directly into the designated cytotoxic sharps and waste containers located within the BSC.[3][4]

4. Final Cleanup:

  • Wipe down all surfaces of the BSC with an appropriate decontaminating agent followed by 70% alcohol.
  • Doff PPE in the correct order, disposing of it in the cytotoxic waste container.
  • Wash hands thoroughly with soap and water.[10]

Visual Workflow Guides

Cytarabine_Spill_Workflow spill This compound Spill Occurs alert Alert Others & Secure Area spill->alert assess Assess Spill Size (<5mL or >5mL) ppe Don Full PPE (incl. Respirator for powder/large spill) assess->ppe Small large_spill Large Spill Response: 1. Evacuate Area 2. Notify Supervisor/Safety Officer 3. Cleanup by Trained Personnel Only assess->large_spill Large alert->assess small_spill Small Spill Cleanup: 1. Cover with absorbent pads 2. Collect waste 3. Decontaminate area ppe->small_spill dispose Dispose of all materials as Cytotoxic Waste small_spill->dispose large_spill->dispose document Document Incident dispose->document Cytarabine_Disposal_Pathway start This compound Waste Generated is_sharp Is the waste a sharp? (Needle, Syringe, Vial) start->is_sharp sharps_container Place in Yellow/Purple-lidded Cytotoxic Sharps Container is_sharp->sharps_container Yes is_liquid Is it bulk liquid waste? is_sharp->is_liquid No seal Seal Primary Container sharps_container->seal liquid_waste Collect in sealed, labeled hazardous chemical waste container is_liquid->liquid_waste Yes ppe_waste Contaminated PPE, pads, etc. is_liquid->ppe_waste No liquid_waste->seal ppe_container Place in Yellow Cytotoxic Waste Bag/Bin ppe_waste->ppe_container ppe_container->seal incinerate Dispose via High-Temperature Incineration seal->incinerate

References

Technical Support Center: Preclinical Cytarabine-Induced Myelosuppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with preclinical models of cytarabine-induced myelosuppression.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of This compound (B982) that leads to myelosuppression?

A1: this compound is a pyrimidine (B1678525) analog and an antimetabolite.[1][2] Once inside a cell, it is converted to its active triphosphate form, ara-CTP.[1] Ara-CTP then competes with the natural nucleotide, deoxycytidine triphosphate (dCTP), for incorporation into DNA.[1] This incorporation inhibits DNA polymerase, halting DNA synthesis and repair, particularly during the S-phase of the cell cycle.[1][2] This disruption of DNA replication is especially toxic to rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow, leading to myelosuppression.[3][4]

Q2: What are the typical signs of this compound-induced myelosuppression in preclinical models?

A2: The primary sign is a significant decrease in peripheral blood cell counts. This includes:

  • Leukopenia: A reduction in white blood cells.

  • Thrombocytopenia: A decrease in platelets.

  • Anemia: A reduction in red blood cells.

These cytopenias typically become apparent within 7 to 14 days after the initiation of this compound administration.[3] Other observable signs in animal models may include lethargy, weight loss, and signs of infection due to a compromised immune system.

Q3: How does the dose and duration of this compound administration affect the severity of myelosuppression?

A3: The toxicity of this compound is highly dependent on both the dose and the schedule of administration.[3] Higher doses and longer durations of exposure generally lead to more profound and prolonged myelosuppression.[3] Continuous infusion can be more toxic than intermittent dosing.[1] Low-dose regimens are generally associated with less severe myelosuppression compared to high-dose regimens.[3]

Q4: What are the common off-target toxicities of this compound in preclinical models?

A4: Besides myelosuppression, this compound can cause a range of other toxicities, including:

  • Gastrointestinal toxicity: This can manifest as nausea, vomiting, diarrhea, and mucositis.[3]

  • Hepatic toxicity: Elevations in liver enzymes may be observed.

  • Renal toxicity: Effects on kidney function can occur, especially with high doses.

  • Neurological toxicity: At high doses, this compound can cross the blood-brain barrier and may cause neurological side effects.[1]

A rare "this compound syndrome," characterized by fever, myalgia, bone pain, rash, and malaise, can also occur shortly after administration.[2]

Troubleshooting Guides

Issue 1: Inconsistent or mild myelosuppression observed in the animal model.

Possible Cause Troubleshooting Step
Suboptimal Dose or Schedule Review the literature for established this compound regimens for the specific animal model and strain being used. The dose and duration of administration are critical factors influencing the degree of myelosuppression.[3]
Drug Instability Prepare this compound solutions fresh for each administration, as it can be unstable in solution. Follow the manufacturer's instructions for reconstitution and storage.
Route of Administration Ensure the chosen route of administration (e.g., intraperitoneal, intravenous) is appropriate and consistently performed. Different routes can affect drug bioavailability.
Animal Variability Factors such as age, sex, and health status of the animals can influence their response to this compound. Use animals of a consistent age and health status for your experiments.
Resistance Mechanisms The bone marrow microenvironment can contribute to chemoresistance. Consider co-culture models with stromal cells to investigate potential resistance mechanisms.[5]

Issue 2: Excessive toxicity and mortality in the animal cohort.

Possible Cause Troubleshooting Step
Overly Aggressive Dosing Regimen Reduce the dose or shorten the duration of this compound administration. A pilot dose-finding study may be necessary to determine the maximum tolerated dose in your specific model.
Dehydration and Malnutrition Provide supportive care, including supplemental hydration and nutrition, especially if gastrointestinal toxicity is observed.
Infection House animals in a specific pathogen-free (SPF) environment and consider prophylactic antibiotic administration to prevent opportunistic infections during the period of severe neutropenia.
Strain Sensitivity Different animal strains may have varying sensitivities to this compound. Consult the literature for information on the specific strain you are using.

Quantitative Data Summary

Table 1: Examples of this compound Dosing Regimens in Murine Models for Myelosuppression

Mouse Strain This compound Dose Administration Route Schedule Reference
Not Specified50 mg/kg/dayIntraperitoneal (i.p.)7 days[6]
Not Specified100 mg/kg/dayIntraperitoneal (i.p.)5-7 days[6]
BALB/c50 mg/kgIntraperitoneal (i.p.)Days 15-21 (in a leukemia model)[7]
BALB/c6.25 mg/kgHypodermic injection (i.h.)Days 15-18 (in a combination regimen)[7]

Table 2: Expected Timeline of this compound-Induced Myelosuppression

Event Typical Timeframe Notes Reference
Onset of Cytopenia 7-14 days post-initiationThe nadir (lowest point) of leukopenia and thrombocytopenia typically occurs within this window.[3]
S-Phase Arrest Immediate (within hours)A rapid arrest in the S-phase of hematopoietic stem cells is observed shortly after administration.[8]
Recovery of Cell Cycling Begins after S-phase arrestFollowing the initial arrest, there is a rapid activation and recruitment of quiescent cells into the cell cycle.[8]
Return to Baseline Counts VariableThe time to recovery depends on the dose, schedule, and overall health of the animal.

Experimental Protocols

Protocol 1: Induction of Myelosuppression in C57BL/6 Mice with this compound

1. Materials:

  • This compound powder for injection
  • Sterile 0.9% saline for injection
  • C57BL/6 mice (8-10 weeks old, male or female)
  • Sterile syringes and needles (27-30 gauge)
  • Animal balance
  • Appropriate personal protective equipment (PPE)

2. Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.
  • This compound Preparation: Reconstitute this compound powder with sterile saline to a final concentration of 10 mg/mL. Prepare this solution fresh on each day of administration.
  • Dosing:
  • Weigh each mouse accurately before dosing.
  • Administer this compound at a dose of 100 mg/kg via intraperitoneal (i.p.) injection.
  • The injection volume should be calculated based on the individual mouse's weight (e.g., for a 25g mouse, the volume would be 0.25 mL).
  • Administer the injection daily for 5 consecutive days.
  • Monitoring:
  • Monitor the mice daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and signs of infection.
  • Perform complete blood counts (CBCs) at baseline (before the first dose) and at regular intervals post-administration (e.g., days 7, 10, 14, and 21) to assess the degree of myelosuppression.
  • Humane Endpoints: Establish clear humane endpoints for the study, such as a predefined percentage of weight loss or severe clinical signs, and euthanize animals that reach these endpoints.

Visualizations

Cytarabine_Mechanism_of_Action cluster_cell Hematopoietic Stem/Progenitor Cell Cytarabine_ext This compound (extracellular) ENT1 Equilibrative Nucleoside Transporter 1 (ENT1) Cytarabine_ext->ENT1 Transport Cytarabine_int This compound (intracellular) ENT1->Cytarabine_int dCK Deoxycytidine Kinase (dCK) Cytarabine_int->dCK Phosphorylation Ara_CMP Ara-CMP dCK->Ara_CMP Kinases Other Kinases Ara_CMP->Kinases Ara_CTP Ara-CTP (active form) Kinases->Ara_CTP DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibition & Incorporation DNA_Synthesis DNA Synthesis (S-Phase) DNA_Polymerase->DNA_Synthesis DNA_Damage DNA Damage & Replication Stress DNA_Polymerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

Cytarabine_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Baseline_Measurements Baseline Measurements (Body Weight, CBC) Animal_Acclimation->Baseline_Measurements Cytarabine_Admin This compound Administration (e.g., 100 mg/kg, i.p., 5 days) Baseline_Measurements->Cytarabine_Admin Daily_Monitoring Daily Monitoring (Clinical Signs, Body Weight) Cytarabine_Admin->Daily_Monitoring BM_Analysis Bone Marrow Analysis (Optional: CFU assays, Flow Cytometry) Cytarabine_Admin->BM_Analysis CBC_Analysis CBC Analysis (e.g., Days 7, 14, 21) Daily_Monitoring->CBC_Analysis Data_Analysis Data Analysis & Interpretation CBC_Analysis->Data_Analysis BM_Analysis->Data_Analysis

Caption: Preclinical workflow for this compound studies.

Cytarabine_Cell_Cycle_Arrest G0 G0 (Quiescent) G1 G1 G0->G1 Entry into Cell Cycle S S (DNA Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1 Ara_CTP Ara-CTP Ara_CTP->S Arrest

References

Technical Support Center: Enhancing Cytarabine Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the delivery and efficacy of cytarabine (B982) in solid tumors. This resource provides practical troubleshooting guidance and answers to frequently asked questions to support your experimental success.

Troubleshooting Guides

This section addresses specific issues you may encounter during the formulation, characterization, and testing of novel this compound delivery systems.

Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticles

Q: My this compound-loaded nanoparticles (NPs) consistently show low drug loading (<5%) and poor encapsulation efficiency. What are the potential causes and solutions?

A: Low drug loading of this compound, a hydrophilic molecule, into often hydrophobic polymer or lipid-based nanoparticles is a common challenge. Several factors could be at play:

  • High Drug Solubility in the External Phase: During formulation (e.g., emulsion or nanoprecipitation methods), this compound may preferentially partition into the aqueous external phase rather than the nanoparticle core.

  • Insufficient Drug-Carrier Interaction: Weak non-covalent interactions (hydrophobic, electrostatic) between this compound and the nanoparticle matrix can lead to poor entrapment and rapid drug leakage.

  • Suboptimal Formulation Parameters: The type of polymer/lipid, solvent/anti-solvent choice, stirring rate, and pH can all significantly impact nanoparticle formation and drug encapsulation.

Troubleshooting Steps:

  • Modify the Formulation Method: Switch to a method better suited for hydrophilic drugs, such as double emulsion (w/o/w) or co-precipitation techniques that can enhance entrapment.[1]

  • Enhance Drug-Carrier Interaction:

    • Prodrug Approach: Covalently conjugating this compound with a lipophilic moiety, such as a fatty acid (e.g., lauric or palmitic acid), increases its hydrophobicity, promoting higher loading in lipid or polymer matrices.[2][3]

    • Ion Pairing: Use a counter-ion to form a hydrophobic complex with this compound, improving its partitioning into the organic phase during NP synthesis.

  • Optimize Process Parameters: Systematically vary parameters such as the drug-to-polymer ratio, solvent evaporation rate, and homogenization speed. The pH of the medium can also be adjusted to influence the charge and solubility of both the drug and the carrier.[1]

  • Incorporate Surface Coatings: Using stabilizing agents like trehalose (B1683222) can improve NP stability and prevent agglomeration, which can indirectly affect loading and release properties.[1]

Issue 2: Inconsistent In Vitro Cytotoxicity Results

Q: I'm observing high variability in IC50 values for my this compound formulation across different experiments. Why is this happening?

A: Inconsistent cytotoxicity results can stem from issues with the drug formulation, assay conditions, or the cancer cells themselves.

  • Formulation Instability: Nanoparticle formulations can be prone to aggregation or premature drug leakage if not stored correctly, leading to variations in the effective drug concentration delivered to cells. Liposomal formulations can also have storage stability issues.

  • Variable Drug Release: The rate of this compound release from the carrier might differ between batches, affecting the timing of its cytotoxic action.

  • Assay-Dependent Factors: The duration of drug exposure and the type of cytotoxicity assay used (e.g., metabolic vs. membrane integrity) can yield different IC50 values.

  • Cellular Factors: As the rate-limiting enzyme for this compound activation, variations in deoxycytidine kinase (dCK) expression between cell passages or different cell lines can significantly alter sensitivity.

Troubleshooting Steps:

  • Characterize Each Batch: Before each experiment, confirm the particle size, zeta potential, and drug loading of your formulation to ensure consistency.

  • Standardize Protocols: Strictly adhere to standardized incubation times, cell seeding densities, and assay procedures.

  • Assess Drug Release Profile: Conduct a drug release study for each new batch of your formulation under physiological conditions (pH 7.4) to ensure a consistent release profile.

  • Monitor dCK Levels: If working with multiple cell lines or over long-term cultures, periodically check the expression levels of dCK, as its downregulation is a key mechanism of resistance.

Issue 3: Lack of Superior In Vivo Efficacy Compared to Free this compound

Q: My novel this compound delivery system showed promise in vitro, but it fails to outperform standard free this compound in our solid tumor xenograft model. What could be the reason?

A: A discrepancy between in vitro and in vivo results is a frequent hurdle in drug delivery research. The complex tumor microenvironment presents physiological barriers not present in a culture dish.

  • Poor Tumor Accumulation: The formulation may be rapidly cleared by the reticuloendothelial system (RES) before it can accumulate in the tumor via the Enhanced Permeability and Retention (EPR) effect.

  • Insufficient Drug Release at Tumor Site: The linker in a prodrug may be too stable, or the nanoparticle may not degrade appropriately in the tumor microenvironment, preventing the release of active this compound.

  • Heterogeneous Tumor Penetration: Even if nanoparticles accumulate at the tumor periphery, they may fail to penetrate deeper into the tumor tissue to reach all cancer cells.

  • Intrinsic Drug Resistance: Solid tumors often have intrinsic resistance to this compound due to factors like low expression of the nucleoside transporter hENT1 or the activating enzyme dCK.

Troubleshooting Steps:

  • Evaluate Pharmacokinetics (PK): Conduct a PK study to compare the circulation half-life of your formulation against free this compound. A longer half-life is necessary for passive tumor targeting. Strategies like PEGylation can be used to improve stability and reduce immunogenicity.

  • Optimize Drug Release: Tune the hydrolytic stability of the drug-carrier linkage. For prodrugs, the choice of spacer between the drug and the carrier molecule is critical for controlling the release rate at physiological pH.

  • Assess Biodistribution: Use fluorescently labeled carriers or radiolabeled drugs to visualize and quantify tumor accumulation and distribution in other organs.

  • Characterize Your Tumor Model: Before starting the efficacy study, analyze the expression of key this compound-related proteins (hENT1, dCK, CDA) in your xenograft model to confirm it is a relevant model for testing.

Frequently Asked Questions (FAQs)

Q1: Why is conventional this compound therapy largely ineffective for solid tumors?

A: this compound's use has been focused on hematological malignancies due to several limitations that hinder its efficacy in solid tumors.

  • Pharmacokinetic Challenges: It has a very short plasma half-life due to rapid enzymatic degradation by cytidine (B196190) deaminase (CDA) in the liver and plasma.

  • Poor Membrane Permeability: As a hydrophilic molecule, this compound has difficulty crossing cell membranes to enter tumor cells.

  • Low Bioavailability: When administered orally, it undergoes high first-pass metabolism, rendering it ineffective.

  • Cell Cycle Specificity: this compound is an S-phase specific antimetabolite, meaning it only kills cells that are actively replicating their DNA. Solid tumors often have a lower proportion of cells in the S-phase compared to leukemias.

Q2: What are the primary strategies being explored to adapt this compound for solid tumors?

A: The two main strategies are the development of prodrugs and the use of drug delivery systems.

  • Prodrugs: This approach involves conjugating this compound with another molecule, often a fatty acid (like lauric acid or palmitic acid), to create a more lipophilic compound. This modification protects the drug from premature degradation, increases its plasma half-life, and improves its ability to cross cell membranes.

  • Drug Delivery Systems: This strategy focuses on encapsulating this compound within nanocarriers.

    • Liposomes: These are lipid-based vesicles that can encapsulate hydrophilic drugs like this compound in their aqueous core. Liposomal formulations like DepoCyt® (liposomal this compound) and CPX-351 are designed to provide sustained drug release, prolonging exposure.

    • Nanoparticles: Polymeric or inorganic nanoparticles can carry this compound, protecting it from degradation and facilitating its accumulation in tumors through the EPR effect.

Q3: What is the cellular mechanism of action for this compound and how do cells develop resistance?

A: this compound exerts its cytotoxic effect by disrupting DNA synthesis.

  • Uptake: It enters the cell primarily through the human equilibrative nucleoside transporter 1 (hENT1).

  • Activation: Inside the cell, it is converted to its active form, this compound triphosphate (ara-CTP), through a series of phosphorylation steps. The first and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).

  • Action: Ara-CTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase. This incorporation halts DNA chain elongation and inhibits DNA replication, leading to cell death.

Mechanisms of resistance include:

  • Reduced drug influx due to decreased hENT1 expression.

  • Impaired activation due to low levels or mutations of dCK.

  • Increased inactivation by enzymes like cytidine deaminase (CDA).

Quantitative Data Summary

Table 1: Comparison of Pharmacokinetic Parameters for Free this compound vs. Nanoparticle Formulation

ParameterFree this compound SolutionCY-TINPs (this compound-Trehalose Iron Oxide NPs)
Cmax (ng/mL) 158.32 ± 1.87425.26 ± 2.11
Tmax (hr) 1.08.0
AUC (0-72h) (ng·hr/mL) 2154.34 ± 103.2511546.64 ± 139.82
Half-life (t1/2) (hr) 3.45 ± 0.2522.84 ± 1.11

Data from an in vivo study in Wistar rats. This table highlights the significant improvement in circulation time and bioavailability achieved with a nanoparticle-based delivery system.

Table 2: In Vitro Efficacy of HPMA Copolymer-Cytarabine Conjugates

ConjugateSpacer Moiety% Drug Released at 72h (pH 7.4)Tumor Growth Inhibition (Mantle Cell Lymphoma Model)
LC1 3-aminopropanoyl~20%High, durable tumor control (>40 days)
LC2 5-pentanoyl~10%High, durable tumor control (>40 days)
LC4 4-aminobenzoyl~5%Moderate
LC6 diglycyl~20%Moderate
Free araC N/A100% (immediate)Low, rapid tumor regrowth

Data demonstrates how the choice of spacer in a polymer-drug conjugate critically influences the drug release rate and subsequent in vivo antitumor efficacy.

Experimental Protocols

Protocol 1: Synthesis of a Fatty Acid-Cytarabine Prodrug (Lauric Acid-Ara-C)

This protocol is a generalized representation based on published methodologies.

Objective: To synthesize a lipophilic prodrug of this compound to improve its pharmacokinetic profile.

Materials:

  • This compound (Ara-C)

  • Lauric acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution: Dissolve lauric acid (1.2 eq), DCC (1.2 eq), and DMAP (0.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group of lauric acid.

  • Reaction: Add this compound (1.0 eq) to the reaction mixture.

  • Incubation: Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM/Methanol) to obtain the pure lauric acid-cytarabine conjugate (LA-Ara).

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry.

Diagrams and Workflows

Cytarabine_Metabolism_and_Resistance cluster_outside Extracellular Space cluster_inside Tumor Cell cluster_resistance Resistance Mechanisms AraC_out This compound (Ara-C) hENT1 hENT1 Transporter AraC_out->hENT1 AraC_in Ara-C AraCMP Ara-CMP AraC_in->AraCMP dCK AraU Ara-U (Inactive) AraC_in->AraU CDA AraCDP Ara-CDP AraCMP->AraCDP dCMPK AraCTP Ara-CTP (Active) AraCDP->AraCTP NDPK DNA_Polymerase DNA Polymerase AraCTP->DNA_Polymerase DNA_Damage DNA Synthesis Inhibition S-Phase Arrest DNA_Polymerase->DNA_Damage Res_hENT1 Reduced hENT1 Res_hENT1->hENT1 Inhibits Res_dCK dCK Deficiency Res_dCK->AraCMP Blocks Res_CDA Increased CDA Res_CDA->AraU Enhances hENT1->AraC_in

Caption: Cellular uptake, metabolic activation, and resistance pathways of this compound.

Workflow_Drug_Delivery cluster_dev Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Preclinical Testing A1 Synthesis of Prodrug/Nanoparticle A2 Physicochemical Characterization (Size, Charge, Purity) A1->A2 A3 Drug Loading & Release Kinetics Study A2->A3 B1 Cytotoxicity Assays (e.g., MTT, IC50) A3->B1 Decision1 Optimized? A3->Decision1 B2 Cellular Uptake Studies B1->B2 B3 Stability in Biological Media B1->B3 C1 Pharmacokinetic (PK) Study B1->C1 Decision2 Superior to Free Drug? B2->Decision2 B3->Decision2 C2 Biodistribution Analysis C1->C2 C3 Xenograft Tumor Model Efficacy Study C1->C3 C4 Toxicity Assessment C3->C4 Decision1->A1 No, Re-formulate Decision1->B1 Yes Decision2->A1 No, Re-design Decision2->C1 Yes

Caption: Experimental workflow for developing a novel this compound delivery system.

References

Validation & Comparative

Unveiling the Genetic Arbiters of Cytarabine Sensitivity: A Comparative Guide to CRISPR-Cas9 Screens

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into two pivotal CRISPR-Cas9 knockout screens illuminates the genetic underpinnings of cytarabine (B982) sensitivity and resistance in Acute Myeloid Leukemia (AML). This guide provides a comparative analysis of their methodologies, key findings, and the crucial signaling pathways they uncovered, offering valuable insights for researchers and drug development professionals.

This compound (Ara-C) remains a cornerstone of chemotherapy for AML. However, intrinsic and acquired resistance significantly hampers its efficacy. Genome-wide CRISPR-Cas9 screens have emerged as a powerful, unbiased tool to identify genes that modulate sensitivity to this compound, thereby revealing novel therapeutic targets and resistance mechanisms. This guide contrasts two seminal studies that employed this technology to dissect the genetic landscape of this compound response.

The first, a comprehensive study on the standard ADE (this compound, Daunorubicin (B1662515), Etoposide) chemotherapy regimen, performed a genome-wide CRISPR/Cas9 knockout screen in the K-562 leukemia cell line.[1][2][3][4] The second study focused specifically on this compound resistance in U937 AML cells and ingeniously employed a secondary screen with a gRNA-resistant Deoxycytidine Kinase (DCK) to uncover resistance mechanisms independent of this well-known determinant.[5]

Comparative Analysis of Experimental Approaches

A side-by-side comparison of the experimental designs reveals distinct strategies to address the complex issue of drug resistance.

ParameterADE Study (K-562 cells)DCK Rescue Study (U937 cells)
Cell Line K-562 (Chronic Myelogenous Leukemia)U937 (Histiocytic Lymphoma, AML model)
CRISPR Library Brunello CRISPR/Cas9 libraryGenome-wide CRISPR library
Drug Treatment This compound (AraC), Daunorubicin, Etoposide (B1684455) (ADE) individuallyThis compound (Ara-C)
Screening Strategy Genome-wide knockout screen to identify genes affecting sensitivity to each ADE component.Primary genome-wide knockout screen followed by a secondary screen in a cell line expressing gRNA-resistant DCK to find non-DCK resistance mechanisms.
Key Focus Identifying genetic modulators of response to the standard ADE chemotherapy combination in pediatric AML.Uncovering novel mechanisms of Ara-C resistance, particularly those independent of DCK loss.

Key Gene Hits: Convergence and Divergence

The genetic hits identified in both screens provide a landscape of genes whose loss confers either sensitivity or resistance to this compound. While both studies underscored the central role of DCK in this compound sensitivity, their unique approaches led to the discovery of distinct sets of genes.

StudyGenes Conferring Sensitivity (Loss leads to Resistance)Genes Conferring Resistance (Loss leads to Sensitivity)
ADE Study DCK (rate-limiting enzyme for AraC activation), GRPEL1, HCFC1, TAF10BCL2, CLIP2, VAV3
DCK Rescue Study DCK (identified in the primary screen), SLC29A1 (Equilibrative Nucleoside Transporter 1, identified in the secondary screen)Not the primary focus of the study.

Notably, the DCK Rescue Study's identification of SLC29A1, which encodes a nucleoside transporter responsible for this compound uptake, highlights a crucial resistance mechanism that can be masked by the dominant effect of DCK loss. The ADE study, on the other hand, provided a broader view of genes that modulate response to a combination therapy, identifying key players in apoptosis (BCL2) and other cellular processes.

Experimental Workflows and Signaling Pathways

The methodologies employed in these CRISPR-Cas9 screens follow a systematic workflow, from library transduction to hit identification. The signaling pathways impacted by the identified genes are central to understanding the mechanisms of this compound action and resistance.

CRISPR_Screen_Workflow cluster_library_prep Library Preparation & Transduction cluster_screening Screening cluster_analysis Analysis lib CRISPR-Cas9 Knockout Library lentivirus Lentiviral Packaging lib->lentivirus transduction Transduction of AML Cell Line lentivirus->transduction selection Antibiotic Selection transduction->selection split Split Cell Population selection->split control Control (e.g., DMSO) split->control treatment This compound Treatment split->treatment gDNA Genomic DNA Extraction control->gDNA treatment->gDNA pcr sgRNA Amplification (PCR) gDNA->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Data Analysis (e.g., MAGeCK) ngs->data_analysis hits Hit Identification (Gene Enrichment/Depletion) data_analysis->hits

Diagram 1: Generalized workflow of a CRISPR-Cas9 knockout screen for drug sensitivity.

The genes identified in these screens are integral to the metabolic activation and cytotoxic effects of this compound. Loss of function of genes involved in the uptake and phosphorylation of this compound leads to resistance, while the loss of pro-survival genes can sensitize cells to the drug.

Cytarabine_Pathway cluster_cell AML Cell AraC_ext This compound (Ara-C) (extracellular) SLC29A1 SLC29A1 (Nucleoside Transporter) AraC_ext->SLC29A1 Uptake AraC_int Ara-C (intracellular) SLC29A1->AraC_int DCK DCK AraC_int->DCK Phosphorylation (Rate-limiting) AraCMP Ara-CMP DCK->AraCMP Other_kinases Other Kinases AraCMP->Other_kinases AraCTP Ara-CTP (active form) Other_kinases->AraCTP DNA_poly DNA Polymerase AraCTP->DNA_poly Inhibition DNA_incorp Incorporation into DNA DNA_poly->DNA_incorp Apoptosis Apoptosis DNA_incorp->Apoptosis BCL2 BCL2 (Anti-apoptotic) BCL2->Apoptosis

Diagram 2: Key genes mediating this compound's mechanism of action and resistance.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the detailed experimental protocols are crucial.

ADE Study Protocol (Summarized)
  • Cell Line and Culture: K-562 cells were used.

  • CRISPR Library Transduction: Cells were transduced with the Brunello CRISPR/Cas9 library.

  • Drug Treatment: Transduced cells were treated with the IC30 of this compound (37uM), daunorubicin (0.1uM), or etoposide (0.85uM) for four days.

  • Genomic DNA Extraction and Sequencing: Genomic DNA was collected, and sgRNA sequences were amplified by PCR and sequenced on an Illumina HiSeq 4000.

  • Data Analysis: The MAGeCK-MLE algorithm was used to identify genes associated with drug sensitivity or resistance based on changes in sgRNA abundance.

DCK Rescue Study Protocol (Summarized)
  • Cell Line and Culture: U937 cells were utilized.

  • Primary CRISPR Screen: A genome-wide CRISPR library was introduced into U937 cells, which were then treated with this compound to isolate resistant clones.

  • Identification of DCK as Primary Hit: All initial drug-resistant clones were found to have guide RNAs targeting DCK.

  • Generation of DCK-Rescue Cell Line: A gRNA-resistant DCK cDNA was created through silent mutations and introduced into the cells.

  • Secondary CRISPR Screen: The CRISPR screen was repeated using the DCK-resistant cell line to identify other genes capable of conferring this compound resistance.

  • Hit Validation: The loss of SLC29A1 was identified and validated as a source of drug resistance.

Conclusion

These two CRISPR-Cas9 screening studies, while both aimed at understanding this compound's efficacy, provide complementary insights. The ADE study offers a broad perspective on the genetic modulators of a clinically relevant drug combination, identifying both sensitivity and resistance genes with potential prognostic value. The DCK Rescue Study, through its elegant design, successfully bypassed the most common resistance mechanism to uncover a clinically relevant alternative, the loss of the drug transporter SLC29A1. Together, they underscore the power of CRISPR-based functional genomics to not only validate known mechanisms but also to discover novel pathways, paving the way for the development of more effective therapeutic strategies and biomarkers for patient stratification in AML.

References

Comparative Guide to Western Blot Analysis of DNA Damage Markers Following Cytarabine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key DNA damage markers analyzed by Western blot following treatment with the chemotherapeutic agent cytarabine (B982) (Ara-C). It includes objective comparisons, supporting experimental data, and detailed protocols to assist in the accurate assessment of drug efficacy and mechanism of action.

Introduction: this compound and the DNA Damage Response

This compound is a cornerstone of chemotherapy, particularly for acute myeloid leukemia (AML).[1] As a pyrimidine (B1678525) nucleoside analog, its active metabolite, this compound triphosphate (ara-CTP), is incorporated into DNA during the S-phase of the cell cycle.[2][3] This incorporation inhibits DNA polymerase, terminates the growing DNA chain, and leads to replication fork stalling.[4][5] The resulting DNA single and double-strand breaks trigger a complex cellular signaling network known as the DNA Damage Response (DDR).[1][6] Western blot analysis is a fundamental technique used to detect and quantify the key proteins that are activated and recruited during the DDR, providing critical insights into this compound's cytotoxic effects.

Core Signaling Pathways Activated by this compound

This compound-induced replication stress primarily activates the ATR-Chk1 pathway . Stalled replication forks expose single-stranded DNA (ssDNA), which recruits the ATR kinase.[6][7] ATR then phosphorylates and activates its downstream effector, Chk1, to initiate cell cycle arrest, allowing time for DNA repair.[8] The formation of DNA double-strand breaks (DSBs) activates the ATM-Chk2 pathway , which in turn activates critical downstream targets like the tumor suppressor p53, further enforcing cell cycle checkpoints or initiating apoptosis if the damage is irreparable.[9][10]

Cytarabine_DDR_Pathway cluster_0 Cellular Input cluster_1 Mechanism of Damage cluster_2 DDR Kinase Activation cluster_3 Checkpoint Kinase Activation cluster_4 Downstream Effectors & Markers This compound This compound (Ara-C) DNA_Incorp Incorporation into DNA (S-Phase) This compound->DNA_Incorp Replication_Stress Replication Fork Stalling (ssDNA exposure) DNA_Incorp->Replication_Stress DSB DNA Double-Strand Breaks (DSBs) Replication_Stress->DSB ATR p-ATR Replication_Stress->ATR ATM p-ATM DSB->ATM gH2AX γH2AX DSB->gH2AX Chk1 p-Chk1 ATR->Chk1 Chk2 p-Chk2 ATM->Chk2 p53 p-p53 Chk1->p53 Arrest Cell Cycle Arrest Chk1->Arrest Chk2->p53 p53->Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound-induced DNA Damage Response (DDR) pathway.

Key DNA Damage Markers: A Comparative Overview

The following table summarizes the primary protein markers used to assess the DNA damage response to this compound via Western blot. The expected outcome is a significant increase in the phosphorylated, active form of these proteins.

MarkerFunction & SignificanceMolecular Weight (approx.)Expected Change with this compoundKey Experimental Considerations
γH2AX (p-H2A.X Ser139)A histone variant phosphorylated by ATM/ATR at sites of DSBs. It is one of the earliest and most sensitive markers of DNA double-strand breaks.[11][12]~15 kDaStrong IncreaseUse 12-15% polyacrylamide gels for good resolution. Transfer to PVDF can be challenging for histones; consider wet transfer and membrane denaturation post-transfer for enhanced signal.[13][14]
p-ATM (Ser1981)Master kinase of the DSB response. Autophosphorylation at Ser1981 indicates activation.~350 kDaModerate IncreaseRequires low percentage (~6%) gels due to large size. Transfer efficiency can be low; use wet transfer conditions.
p-ATR (Ser428)Master kinase of the replication stress response. Phosphorylation indicates activation.[7]~300 kDaStrong IncreaseSimilar to p-ATM, requires low percentage gels and optimized wet transfer protocols.
p-Chk1 (Ser345)Key checkpoint kinase downstream of ATR. Phosphorylation at Ser345 is a primary indicator of the replication stress response.[8]~56 kDaStrong IncreaseStandard 8-10% gels are suitable. Use blocking buffers with BSA instead of milk for phospho-specific antibodies to reduce background.[13]
p-p53 (Ser15)Tumor suppressor activated by ATM/ATR. Phosphorylation at Ser15 stabilizes p53 and promotes its transcriptional activity, leading to cell cycle arrest or apoptosis.[9][15]~53 kDaModerate to Strong IncreaseStandard 10% gels are effective. Expression is dependent on the p53 status of the cell line (wild-type vs. mutant/null).[16]

Experimental Protocols

A standardized and meticulously followed protocol is crucial for reproducible Western blot results.

Cell Lysis and Protein Quantification
  • Treatment: Culture cells to ~70-80% confluency and treat with the desired concentration of this compound for the specified time. Include an untreated (vehicle) control.

  • Harvesting: Aspirate media, wash cells once with ice-cold PBS, and scrape cells into a pre-chilled microcentrifuge tube. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[17]

  • Homogenization: Incubate on ice for 30 minutes with periodic vortexing. For complete lysis, sonicate the samples briefly on ice.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant (total protein lysate) to a new tube. Determine the protein concentration using a standard method like the Bradford or BCA assay.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-40 µg per lane) with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.[18]

  • Gel Electrophoresis: Load samples onto a polyacrylamide gel. The gel percentage should be chosen based on the target protein's molecular weight (see table above). Run the gel until the dye front reaches the bottom.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system (e.g., overnight at 4°C) is often recommended for large proteins (p-ATM/ATR) and for better quantitative accuracy.[14]

Immunoblotting and Detection
  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST). For phospho-antibodies, 5% BSA is often preferred to minimize non-specific binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Final Washes: Repeat the washing step (step 3).

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin, GAPDH) to correct for loading differences.[6]

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cluster_analysis Analysis Lysis 1. Cell Lysis & Protein Extraction Quant 2. Protein Quantification (BCA) Lysis->Quant Denature 3. Sample Denaturation (Laemmli Buffer) Quant->Denature SDSPAGE 4. SDS-PAGE (Gel Electrophoresis) Denature->SDSPAGE Transfer 5. Membrane Transfer (PVDF/Nitrocellulose) SDSPAGE->Transfer Blocking 6. Blocking (BSA or Milk) Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect 9. ECL Detection SecondaryAb->Detect Image 10. Imaging Detect->Image Analyze 11. Densitometry & Normalization Image->Analyze

References

Validating Biomarkers for Predicting Cytarabine Response in AML Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytarabine (B982) (Ara-C) remains a cornerstone of chemotherapy for Acute Myeloid Leukemia (AML). However, patient response to this critical drug varies significantly, leading to treatment failure and relapse in a substantial portion of patients. The ability to predict a patient's response to this compound would enable personalized treatment strategies and improve clinical outcomes. This guide provides a comparative overview of key biomarkers under investigation for predicting this compound response in AML, supported by experimental data and detailed methodologies.

Key Biomarkers and Their Predictive Value

Several biomarkers have been identified that influence the sensitivity of AML cells to this compound. These can be broadly categorized into two main groups: proteins involved in this compound metabolism and transport, and components of intracellular signaling pathways that govern cell survival and apoptosis.

This compound Metabolism and Transport

The efficacy of this compound is heavily dependent on its uptake into leukemic cells and its conversion to the active triphosphate form (Ara-CTP). Conversely, its inactivation and efflux from the cell contribute to resistance. Key proteins in this process include:

  • Human Equilibrative Nucleoside Transporter 1 (hENT1): This protein is the primary transporter responsible for this compound uptake into cells.

  • Deoxycytidine Kinase (dCK): This is the rate-limiting enzyme in the activation of this compound to its cytotoxic form, Ara-CTP.

  • Cytidine Deaminase (CDA): This enzyme inactivates this compound by converting it to arabinosyluracil (Ara-U).

Studies have consistently shown a correlation between the expression levels of these proteins and patient response to this compound-based therapies.

Table 1: Comparison of Biomarkers Related to this compound Metabolism

BiomarkerRole in this compound ActionHigh Expression Associated WithLow Expression Associated WithPredictive Value (Hazard Ratio/Odds Ratio)
hENT1 Cellular uptake of this compoundBetter response, longer survivalPoorer response, shorter survivalHigher hENT1 expression was the only factor that influenced response and survival in a Cox regression analysis.[1]
dCK Activation of this compound to Ara-CTPBetter response, increased sensitivityPoorer response, resistanceNo significant association with response was found in some studies.
CDA Inactivation of this compoundPoorer response, resistanceBetter response, increased sensitivityHigh bone marrow CDA expression was associated with better one-year disease-free survival (P=0.03).[2]
PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis. Constitutive activation of this pathway is observed in a significant proportion of AML patients and is linked to a poorer prognosis and resistance to chemotherapy, including this compound.[3][4][5]

Table 2: Key Components of the PI3K/AKT/mTOR Pathway in this compound Resistance

BiomarkerRole in Cell SignalingImplication in this compound Resistance
PI3K Initiates the signaling cascadeActivation promotes cell survival, counteracting this compound-induced apoptosis.
AKT Central kinase in the pathwayPhosphorylation and activation of AKT leads to inhibition of pro-apoptotic proteins.
mTOR Downstream effectorPromotes protein synthesis and cell growth, contributing to the survival of leukemic cells.

Experimental Validation of Biomarkers

The predictive value of these biomarkers is assessed through various experimental techniques. Below are detailed protocols for some of the key assays used in their validation.

Experimental Protocols

1. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to quantify the mRNA expression levels of genes such as SLC29A1 (encoding hENT1), DCK, and CDA.

  • RNA Isolation: Total RNA is extracted from patient bone marrow or peripheral blood mononuclear cells using a TRIzol-based method or a commercial kit (e.g., RNeasy from Qiagen).[6]

  • Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., MMLV Reverse Transcriptase) and random hexamer primers.[7]

  • qPCR Reaction: The qPCR reaction is typically performed in a 20 µL volume containing cDNA, forward and reverse primers specific for the target gene, a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green), and a qPCR master mix.[8][9]

  • Thermal Cycling: The reaction is run on a real-time PCR instrument with a typical program consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., ABL1 or GAPDH).[7]

2. Immunocytochemistry (ICC) for Protein Expression Analysis

ICC is used to visualize the expression and subcellular localization of proteins like hENT1, dCK, and components of the PI3K/AKT/mTOR pathway in AML cells.

  • Cell Preparation: Cells are seeded on sterile glass coverslips or chamber slides and allowed to adhere.[3]

  • Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature to preserve cell morphology and antigenicity.[3]

  • Permeabilization: If detecting intracellular proteins, cells are permeabilized with a detergent such as 0.5% Triton X-100 in PBS for 5-10 minutes to allow antibody access to the cell interior.[3]

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 5% BSA or normal serum in PBS) for 1 hour.[3]

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific to the target protein, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.[3]

  • Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorochrome-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark.[3]

  • Counterstaining and Mounting: The cell nuclei are often counterstained with DAPI. The coverslips are then mounted on microscope slides using a mounting medium.

  • Imaging: The stained cells are visualized using a fluorescence or confocal microscope.

3. Flow Cytometry for Cell Surface Protein Quantification

Flow cytometry is a powerful technique for quantifying the expression of cell surface proteins like hENT1 on a large number of individual cells.

  • Cell Preparation: A single-cell suspension is prepared from patient samples.

  • Fc Receptor Blocking: To prevent non-specific antibody binding, Fc receptors on the cell surface are blocked by incubating the cells with an Fc blocking reagent.[10]

  • Antibody Staining: Cells (typically 1 x 106) are incubated with a fluorochrome-conjugated primary antibody specific for the cell surface marker of interest for 30 minutes at 4°C in the dark.[11]

  • Washing: Unbound antibodies are removed by washing the cells with a staining buffer (e.g., PBS with 0.5% BSA).[10]

  • Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The data is analyzed using specialized software to quantify the percentage of positive cells and the mean fluorescence intensity, which is proportional to the amount of protein expressed on the cell surface.

Visualizing the Pathways to this compound Response and Resistance

Understanding the interplay of these biomarkers is crucial. The following diagrams illustrate the key pathways involved in this compound's mechanism of action and the development of resistance.

Cytarabine_Metabolism cluster_0 Extracellular Space cluster_1 Intracellular Space AraC_out This compound (Ara-C) hENT1 hENT1 AraC_out->hENT1 Uptake AraC_in Ara-C dCK dCK AraC_in->dCK Activation CDA CDA AraC_in->CDA Inactivation AraCMP Ara-CMP AraCDP Ara-CDP AraCMP->AraCDP AraCTP Ara-CTP (Active) AraCDP->AraCTP DNA DNA Synthesis AraCTP->DNA Inhibition Apoptosis Apoptosis DNA->Apoptosis AraU Ara-U (Inactive) hENT1->AraC_in dCK->AraCMP CDA->AraU

Caption: this compound metabolism and mechanism of action.

PI3K_AKT_mTOR_Pathway cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibits Survival Cell Survival & Proliferation mTOR->Survival Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis This compound This compound This compound->Apoptosis Induces

Caption: PI3K/AKT/mTOR pathway promoting this compound resistance.

Experimental_Workflow Patient_Sample AML Patient Sample (Bone Marrow/Peripheral Blood) RNA_Extraction RNA Extraction Patient_Sample->RNA_Extraction Protein_Extraction Protein Extraction Patient_Sample->Protein_Extraction Cell_Isolation Leukemic Cell Isolation Patient_Sample->Cell_Isolation qPCR qPCR for mRNA Expression (hENT1, dCK, CDA) RNA_Extraction->qPCR ICC Immunocytochemistry for Protein Expression Protein_Extraction->ICC Flow_Cytometry Flow Cytometry for Cell Surface Protein (hENT1) Cell_Isolation->Flow_Cytometry Data_Analysis Data Analysis & Correlation with Clinical Outcome qPCR->Data_Analysis ICC->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for biomarker validation.

Conclusion

The validation of predictive biomarkers is a critical step towards personalized medicine in AML. The biomarkers discussed in this guide, particularly those involved in this compound metabolism and the PI3K/AKT/mTOR signaling pathway, show significant promise in predicting patient response to therapy. By employing the detailed experimental protocols outlined here, researchers can further validate these and discover new biomarkers, ultimately leading to more effective and tailored treatment strategies for AML patients. The continued integration of these biomarkers into clinical practice will be instrumental in improving the prognosis for individuals with this challenging disease.

References

Navigating the Landscape of Cytarabine Resistance: A Comparative Guide to Cross-Resistance Profiles in Leukemic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the battle against acute myeloid leukemia (AML), the emergence of resistance to the cornerstone chemotherapeutic agent, cytarabine (B982) (Ara-C), presents a formidable challenge. Understanding the intricate mechanisms of resistance and the resulting cross-resistance to other anticancer agents is paramount for the development of effective second-line therapies and novel drug candidates. This guide provides a comprehensive comparison of the cross-resistance profiles of various this compound-resistant cell lines, supported by experimental data and detailed methodologies, to aid in navigating this complex landscape.

Unveiling the multifaceted nature of this compound resistance, a variety of leukemic cell lines have been rendered resistant to this deoxycytidine analog in laboratory settings. These cellular models have been instrumental in elucidating the molecular underpinnings of resistance and have revealed a diverse spectrum of cross-resistance to other chemotherapeutic agents. This guide will delve into the specifics of these resistance profiles, offering a comparative analysis of key cell line models.

Comparative Analysis of Cross-Resistance Profiles

The development of resistance to this compound often involves a complex interplay of factors, including alterations in drug transport, metabolism, and the activation of pro-survival signaling pathways. These molecular changes not only render cells insensitive to this compound but can also confer resistance or, in some cases, hypersensitivity to other drugs. The following tables summarize the reported 50% inhibitory concentration (IC50) values for various anticancer drugs in parental (sensitive) and this compound-resistant (Ara-C-R) leukemic cell lines, providing a quantitative overview of their cross-resistance profiles.

Cell LineDrugParental IC50 (µM)Ara-C-R IC50 (µM)Fold ResistanceReference
HL-60 This compound~0.021.1 - >2055 - >1000[1][2]
Clofarabine~0.050.326.4[1]
Gemcitabine (B846)0.010.077[2]
Mitoxantrone0.010.022[2]
Vincristine0.020.021[2]
Irinotecan0.020.021[2]
K562 This compound~0.11.515[2]
Gemcitabine0.020.031.5[2]
Mitoxantrone0.010.022[2]
Vincristine0.020.021[2]
Irinotecan0.010.011[2]
CEM This compound~0.10.55[2]
Gemcitabine0.10.44[2]
Mitoxantrone0.020.031.5[2]
Vincristine0.010.011[2]
Irinotecan0.010.011[2]
THP-1 This compound3 - 56174 - 145758 - 26[2][3]
Daunorubicin0.190.261.4[3]
Arsenic Trioxide2.1>4>1.9[3]
Gemcitabine0.358193[2]
Mitoxantrone0.40.61.5[2]
Vincristine0.050.051[2]
Irinotecan0.20.21[2]
U937 This compound0.14 - 0.52.6 - 1578.35.2 - 11273[2][3]
Gemcitabine0.20.42[2]
Mitoxantrone0.020.021[2]
Vincristine0.010.011[2]
Irinotecan0.020.021[2]
MV4-11 This compound0.263.3713[4]
Idarubicin-Resistant-[5]

Note: IC50 values can vary between studies due to different experimental conditions. The fold resistance is calculated as the ratio of the IC50 of the resistant cells to the parental cells.

Key Signaling Pathways in this compound Resistance

The development of this compound resistance is often associated with the dysregulation of critical signaling pathways that control cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for identifying potential therapeutic targets to overcome resistance.

This compound Metabolism and Action

The efficacy of this compound is dependent on its intracellular transport and metabolic activation.

Cytarabine_Metabolism Ara-C_out This compound (Ara-C) Ara-C_in Ara-C Ara-C_out->Ara-C_in Uptake Ara-CMP Ara-CMP Ara-C_in->Ara-CMP Phosphorylation Ara-U Ara-U (Inactive) Ara-C_in->Ara-U Deamination hENT1 hENT1 Ara-CMP->Ara-C_in Dephosphorylation Ara-CDP Ara-CDP Ara-CMP->Ara-CDP Phosphorylation Ara-CTP Ara-CTP (Active) Ara-CDP->Ara-CTP Phosphorylation DNA DNA Synthesis Inhibition Ara-CTP->DNA dCK dCK CMPK CMPK NDPK NDPK CDA CDA 5'-NT 5'-NT

This compound Metabolism and Mechanism of Action.

Resistance can arise from decreased uptake via the human equilibrative nucleoside transporter 1 (hENT1), reduced phosphorylation by deoxycytidine kinase (dCK), or increased inactivation by cytidine (B196190) deaminase (CDA) and 5'-nucleotidases (5'-NT).

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation is a common feature in AML and is strongly associated with chemoresistance.[6][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

The PI3K/Akt/mTOR Signaling Pathway in Chemoresistance.

In this compound-resistant cells, this pathway is often hyperactivated, leading to the suppression of apoptosis and enhanced cell survival.

ERK/MAPK Pathway

The ERK/MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its activation has been implicated in this compound resistance.

ERK_MAPK_Pathway GrowthFactor Growth Factors Ras Ras GrowthFactor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

The ERK/MAPK Signaling Pathway in this compound Resistance.

Overactivation of the ERK/MAPK pathway can promote the expression of genes that contribute to cell survival and resistance to this compound-induced apoptosis.[8][9]

p53 Signaling Pathway

The tumor suppressor p53 plays a crucial role in inducing apoptosis in response to DNA damage. Mutations or inactivation of the p53 pathway can lead to resistance to DNA-damaging agents like this compound.

p53_Pathway Ara-CTP Ara-CTP DNA_Damage DNA Damage Ara-CTP->DNA_Damage p53 p53 DNA_Damage->p53 Activation Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl-2 Bcl-2 (Anti-apoptotic) p53->Bcl-2 Downregulation Apoptosis Apoptosis Bax->Apoptosis Bcl-2->Apoptosis

The p53 Signaling Pathway in this compound-Induced Apoptosis.

Inactivation of p53 can prevent the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, thereby conferring resistance to this compound.[8][10]

Experimental Protocols

The generation and characterization of this compound-resistant cell lines rely on standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

Generation of this compound-Resistant Cell Lines

This protocol describes a common method for developing drug-resistant cell lines through stepwise dose escalation.

generate_resistant_cells Start Start with Parental Cell Line Culture Culture in low conc. of this compound (e.g., IC20) Start->Culture Monitor Monitor Cell Viability and Proliferation Culture->Monitor Increase Gradually Increase This compound Concentration Monitor->Increase Once cells adapt Select Select and Expand Surviving Cells Increase->Select Select->Culture Repeat cycle Characterize Characterize Resistant Phenotype (IC50) Select->Characterize After several cycles End Established Resistant Cell Line Characterize->End

Workflow for Generating Drug-Resistant Cell Lines.
  • Initial Seeding: Start with a healthy, logarithmically growing parental cell line.

  • Initial Drug Exposure: Culture the cells in a medium containing a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring: Continuously monitor the cells for viability and proliferation. Initially, a significant portion of the cells may die.

  • Dose Escalation: Once the surviving cells have repopulated and are growing steadily, gradually increase the concentration of this compound in the culture medium.

  • Selection and Expansion: At each step of increased drug concentration, select the surviving, proliferating cells and expand the culture.

  • Repeat: Repeat the process of dose escalation and selection over a prolonged period (weeks to months).

  • Characterization: Periodically, and at the end of the selection process, characterize the resistance phenotype by determining the IC50 of the cell line to this compound and comparing it to the parental line. A significantly higher IC50 indicates the successful establishment of a resistant cell line.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed the parental and resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the desired anticancer drugs. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

Deoxycytidine Kinase (dCK) Activity Assay

This assay measures the enzymatic activity of dCK, a key enzyme in the activation of this compound.

  • Cell Lysate Preparation: Prepare cell lysates from both parental and resistant cell lines.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a buffer, ATP, and a radiolabeled or fluorescently labeled deoxycytidine analog as a substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time to allow dCK to phosphorylate the substrate.

  • Separation: Separate the phosphorylated product from the unphosphorylated substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of phosphorylated product, which is proportional to the dCK activity in the cell lysate.

  • Normalization: Normalize the dCK activity to the total protein concentration in the cell lysate.

Cytidine Deaminase (CDA) Activity Assay

This assay measures the activity of CDA, an enzyme that inactivates this compound.

  • Cell Lysate Preparation: Prepare cell lysates from parental and resistant cell lines.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a buffer, and cytidine or a cytidine analog as a substrate.

  • Incubation: Incubate the reaction mixture at 37°C to allow CDA to deaminate the substrate, converting it to uridine (B1682114) or a uridine analog.

  • Detection: The product of the reaction, uridine, can be quantified using various methods, including spectrophotometry (by monitoring the change in absorbance at a specific wavelength) or by coupling the reaction to another enzymatic reaction that produces a detectable signal.

  • Normalization: Normalize the CDA activity to the total protein concentration in the cell lysate.

Conclusion

The development of this compound resistance in AML is a complex phenomenon that significantly impacts treatment outcomes. The in vitro models of this compound-resistant cell lines are invaluable tools for dissecting the molecular mechanisms of resistance and for evaluating the efficacy of novel therapeutic strategies. This guide provides a comparative overview of the cross-resistance profiles of several key this compound-resistant cell lines, highlighting the diverse patterns of sensitivity and resistance to a range of anticancer agents. By understanding these profiles and the underlying signaling pathways, researchers and clinicians can make more informed decisions in the development and application of therapies aimed at overcoming this compound resistance and improving the prognosis for patients with AML.

References

In vivo comparison of different cytarabine dosing schedules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different in vivo dosing schedules for cytarabine (B982) (Ara-C), a cornerstone chemotherapy agent for hematological malignancies. We present supporting experimental data from preclinical and clinical studies to delineate the impact of various dosing strategies on efficacy and toxicity. Detailed experimental protocols for key preclinical models are also provided to aid in the design and interpretation of future research.

Mechanism of Action: A Brief Overview

This compound is a pyrimidine (B1678525) analog that acts as an antimetabolite. Its cytotoxic effects are exerted during the S-phase of cell division. Upon cellular uptake, this compound is converted to its active triphosphate form, this compound triphosphate (ara-CTP). Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA. This incorporation inhibits DNA polymerase, leading to the termination of DNA chain elongation and, ultimately, cell death.

Data Presentation: Quantitative Comparison of Dosing Schedules

The following tables summarize quantitative data from in vivo studies comparing different this compound dosing schedules.

Table 1: Comparison of Efficacy of Different this compound Dosing Schedules in Preclinical Models

Animal ModelDosing Schedule 1Dosing Schedule 2Efficacy OutcomeReference
Mouse model of human AML100 mg/kg/day i.p. for 5 days50 mg/kg/day i.p. for 7 daysBoth schedules were myelosuppressive but well-tolerated. The 100 mg/kg dose resulted in plasma levels comparable to high-dose regimens in humans and showed a therapeutic response.
AML model mice200 mg/kg i.p. dailyN/ASignificantly improved mouse survival from 20% to 59.3%.
AML model mice10 mg/kg i.v.N/ASignificantly improved the survival rate of the mice.

Table 2: Comparison of Efficacy of Different this compound Dosing Schedules in Clinical Trials

Clinical SettingDosing Schedule 1Dosing Schedule 2Efficacy OutcomeReference
Pediatric AML500 mg/m²/d as a 2-hour daily infusion (Arm A)500 mg/m²/d as a continuous infusion (Arm B)Complete remission was 32% in Arm A and 63% in Arm B.
Newly diagnosed AMLBolus mitoxantrone (B413) + continuous infusion this compound (100 mg/m²/day for 7 days)Continuous infusion mitoxantrone + continuous infusion this compound (100 mg/m²/day for 7 days)Complete remission was 75% in the bolus group and 80% in the continuous infusion group.
Consolidation therapy for adult AMLHigh-dose this compound (3 g/m² twice daily)Intermediate-dose this compound (≤2 g/m² twice daily)High-dose this compound significantly prolonged disease-free survival, especially in patients with favorable cytogenetics.
Consolidation therapy for AMLHigh-dose this compound on days 1, 3, and 5 (HDAC-135)High-dose this compound on days 1, 2, and 3 (HDAC-123)Survival was not affected by the schedule.

Table 3: Comparison of Toxicity of Different this compound Dosing Schedules

Study TypeDosing Schedule 1Dosing Schedule 2Key Toxicity FindingsReference
Clinical Trial (Pediatric AML)500 mg/m²/d as a 2-hour daily infusion500 mg/m²/d as a continuous infusionThe incidence of toxicity did not differ significantly between the two arms.
Clinical Trial (Newly diagnosed AML)Bolus mitoxantrone + continuous infusion this compoundContinuous infusion mitoxantrone + continuous infusion this compoundGrade III-IV alopecia and grade I-II hepatotoxicity were more frequent in the continuous infusion arm. A trend for higher frequency of grade III-IV nausea was observed in the bolus arm.
Network Meta-analysis (Adult AML)High-dose this compound (3 g/m²)Low-dose this compoundHigh-dose and intermediate-dose this compound were associated with a higher risk of grade 3-4 non-hematological toxicity compared to low-dose this compound.
Clinical Trial (Consolidation therapy for AML)High-dose this compound on days 1, 3, and 5 (HDAC-135)High-dose this compound on days 1, 2, and 3 (HDAC-123)The condensed schedule (HDAC-123) reduced rates of infections, days in the hospital, and platelet transfusions.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Murine Model of AML Induction Therapy
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) engrafted with human AML cells.

  • Drug Preparation:

    • This compound is dissolved in a sterile vehicle such as phosphate-buffered saline (PBS).

    • Doxorubicin (B1662922) is similarly prepared in a suitable sterile vehicle.

  • Drug Administration:

    • Mice are treated for five consecutive days with intraperitoneal (i.p.) injections of this compound at a dose of 100 mg/kg.

    • During the first three days, doxorubicin is administered in a separate i.p. injection at a dose of 3 mg/kg.

  • Efficacy Assessment:

    • Treatment response is monitored by weekly luciferase imaging of the leukemic burden.

    • Survival is monitored daily.

  • Toxicity Assessment:

    • Toxicity is assessed by monitoring body weight and clinical signs of distress.

    • Myelosuppression can be evaluated through complete blood counts.

  • Pharmacokinetic Analysis:

    • Plasma samples are collected at various time points after drug administration to determine this compound concentrations by HPLC.

Subcutaneous Xenograft Model
  • Animal Model: Nude mice.

  • Cell Implantation:

    • Human tumor cells (e.g., leukemia or lymphoma cell lines) are resuspended in a 1:1 mixture of sterile PBS and Matrigel®.

    • 5 x 10^6 cells in a volume of 0.1 mL are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumor dimensions are measured 2-3 times per week with calipers.

    • Tumor volume is calculated using the formula: Volume = (length x width²) / 2.

    • Treatment is initiated when tumors reach a predetermined average volume (e.g., 100-200 mm³).

  • Drug Administration:

    • This compound is administered according to the desired schedule (e.g., once daily i.p. injection).

    • A control group receives the vehicle only.

  • Efficacy Assessment:

    • Tumor volumes are measured throughout the study.

    • The primary endpoint is typically tumor growth inhibition or regression.

  • Toxicity Assessment:

    • Body weight is monitored 2-3 times per week. Significant weight loss (>15-20%) can indicate toxicity.

Mandatory Visualization

Cytarabine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell This compound This compound hENT1 Nucleoside Transporter (hENT1) This compound->hENT1 Uptake Cytarabine_in This compound (Ara-C) hENT1->Cytarabine_in Ara-CMP Ara-CMP Cytarabine_in->Ara-CMP Phosphorylation Ara-CDP Ara-CDP Ara-CMP->Ara-CDP Phosphorylation Ara-CTP Ara-CTP (Active) Ara-CDP->Ara-CTP Phosphorylation DNA_Polymerase DNA Polymerase Ara-CTP->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis DNA_Elongation_Block DNA Chain Elongation Blocked DNA_Synthesis->DNA_Elongation_Block dCK dCK dCK->Ara-CMP CMPK CMPK CMPK->Ara-CDP NDPK NDPK NDPK->Ara-CTP Cell_Death Cell Death DNA_Elongation_Block->Cell_Death

Caption: Mechanism of action of this compound.

In_Vivo_Experimental_Workflow Start Start: Animal Model Selection Tumor_Implantation Tumor Cell Implantation (e.g., i.v. or s.c.) Start->Tumor_Implantation Tumor_Establishment Tumor Establishment & Growth Monitoring Tumor_Implantation->Tumor_Establishment Randomization Randomization Tumor_Establishment->Randomization Treatment_Group Treatment Group: This compound Dosing Schedule Randomization->Treatment_Group Control_Group Control Group: Vehicle Randomization->Control_Group Treatment_Administration Treatment Administration (e.g., i.p., i.v.) Treatment_Group->Treatment_Administration Control_Group->Treatment_Administration Monitoring Monitoring: Tumor Volume, Body Weight, Survival Treatment_Administration->Monitoring Endpoint Endpoint Reached? Monitoring->Endpoint Endpoint->Monitoring No Data_Analysis Data Analysis: Efficacy & Toxicity Endpoint->Data_Analysis Yes Conclusion Conclusion Data_Analysis->Conclusion

Caption: In vivo experimental workflow.

Liposomal Cytarabine Demonstrates Superior Efficacy Over Standard Formulation in High-Risk Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical trial data reveals that liposomal cytarabine (B982), specifically the co-formulation of this compound and daunorubicin (B1662515) known as CPX-351 (Vyxeos®), offers a significant survival advantage and improved remission rates compared to the standard "7+3" chemotherapy regimen in older adults with newly diagnosed, high-risk, or secondary acute myeloid leukemia (AML). This improved efficacy is attributed to the unique pharmacokinetic properties of the liposomal delivery system, which maintains a synergistic drug ratio and prolongs drug exposure.

Liposomal this compound is a dual-drug liposomal encapsulation of this compound and daunorubicin at a fixed 5:1 molar ratio.[1][2] This formulation was designed to overcome the pharmacokinetic mismatch of the two drugs when administered conventionally.[3] Preclinical studies demonstrated that this specific ratio provides enhanced anti-leukemic activity.[4][5] Clinical evidence, primarily from a pivotal Phase III randomized clinical trial (NCT01696084), has substantiated these preclinical findings, leading to the approval of CPX-351 for the treatment of adults with newly diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC).[6][7][8]

Quantitative Efficacy Comparison

The following tables summarize the key efficacy outcomes from the pivotal Phase III clinical trial comparing CPX-351 to the standard 7+3 regimen in patients aged 60-75 with newly diagnosed high-risk/secondary AML.

Table 1: Overall Survival (OS)

Efficacy EndpointLiposomal this compound (CPX-351)Standard 7+3 RegimenHazard Ratio (95% CI)p-value
Median OS9.56 months[3][7]5.95 months[3][7]0.69 (0.52-0.90)[3][7]0.003 (one-sided)[7]
5-Year OS Rate18%[6][9]8%[6][9]0.70 (0.55-0.91)[9][10]N/A

Table 2: Remission Rates

Efficacy EndpointLiposomal this compound (CPX-351)Standard 7+3 RegimenOdds Ratio (95% CI)p-value
Complete Remission (CR) + CR with incomplete hematologic recovery (CRi)47.7%[3][11]33.3%[3][11]1.77 (1.11-2.81)[11]0.016 (two-sided)[1]
Complete Remission (CR)38%[8]26%[8]N/A0.036[8]

Table 3: Outcomes in Patients Proceeding to Hematopoietic Cell Transplantation (HCT)

Efficacy EndpointLiposomal this compound (CPX-351)Standard 7+3 RegimenHazard Ratio (95% CI)
Percentage of Patients Receiving HCT34%[7][8]25%[7][8]N/A
Median OS from HCT DateNot Reached[6][10]10.25 months[6][10]0.51 (0.28-0.90)[10]
5-Year Survival Rate Post-HCT52%[6]23%[6]N/A

Experimental Protocols

The pivotal Phase III study (NCT01696084) was an open-label, randomized, multicenter trial.

  • Patient Population: The study enrolled 309 patients aged 60 to 75 years with newly diagnosed, high-risk, or secondary AML.[6][9][10] This included therapy-related AML or AML with myelodysplasia-related changes.[6][7]

  • Randomization and Treatment Arms: Patients were randomized in a 1:1 ratio to receive either CPX-351 or the standard 7+3 regimen.[6]

    • CPX-351 Arm: Patients received up to two induction cycles of CPX-351 at a dose of 100 units/m² (containing 100 mg/m² this compound and 44 mg/m² daunorubicin) administered as a 90-minute intravenous infusion on days 1, 3, and 5.[6]

    • 7+3 Arm: Patients received a standard induction regimen of this compound 100 mg/m²/day as a continuous intravenous infusion for 7 days, and daunorubicin 60 mg/m² on days 1, 2, and 3.[6]

  • Consolidation Therapy: Patients who achieved a complete remission (CR) or CR with incomplete platelet or neutrophil recovery (CRi) were eligible to receive up to two cycles of consolidation therapy.[6]

    • CPX-351 Arm: Consolidation consisted of CPX-351 at 65 units/m² (65 mg/m² this compound and 29 mg/m² daunorubicin) as a 90-minute infusion on days 1 and 3.[9]

    • 7+3 Arm: Consolidation consisted of a "5+2" regimen with this compound 100 mg/m²/day for 5 days and daunorubicin 60 mg/m² for 2 days.[9]

  • Primary Endpoint: The primary outcome measure was overall survival.[1][12]

Visualizing the Mechanism and Workflow

The enhanced efficacy of liposomal this compound is rooted in its unique delivery mechanism and the subsequent cellular processes.

Liposomal_Cytarabine_Mechanism cluster_bloodstream Bloodstream cluster_cell Leukemia Cell Liposome Liposomal this compound (CPX-351) 5:1 Molar Ratio Leukemia_Cell_Blood Leukemia Cell Liposome->Leukemia_Cell_Blood Preferential Uptake Intracellular_Liposome Intracellular Liposome Drug_Release Drug Release (this compound & Daunorubicin) Intracellular_Liposome->Drug_Release This compound This compound Drug_Release->this compound Daunorubicin Daunorubicin Drug_Release->Daunorubicin DNA_Synthesis_Block Inhibition of DNA Synthesis This compound->DNA_Synthesis_Block Daunorubicin->DNA_Synthesis_Block Apoptosis Apoptosis DNA_Synthesis_Block->Apoptosis

Caption: Mechanism of Liposomal this compound Action.

The liposomal formulation allows for the co-delivery of this compound and daunorubicin directly to leukemia cells.[1] This targeted delivery and the maintenance of a synergistic drug ratio within the cell are key to its enhanced anti-leukemic effect. This compound, an antimetabolite, interferes with DNA synthesis by inhibiting DNA polymerase.[13][14][15] Daunorubicin also contributes to cytotoxicity through the inhibition of DNA and RNA synthesis.

Clinical_Trial_Workflow Patient_Population Patients aged 60-75 with newly diagnosed high-risk/secondary AML Randomization Randomization (1:1) Patient_Population->Randomization Arm_A Liposomal this compound (CPX-351) Randomization->Arm_A Arm_B Standard 7+3 Regimen Randomization->Arm_B Induction Induction Therapy (1-2 cycles) Arm_A->Induction Arm_B->Induction Response_Assessment Response Assessment (CR/CRi) Induction->Response_Assessment Consolidation Consolidation Therapy (up to 2 cycles) Response_Assessment->Consolidation Achieved CR/CRi Follow_Up Long-term Follow-up (up to 5 years) Response_Assessment->Follow_Up No CR/CRi Consolidation->Follow_Up Primary_Endpoint Primary Endpoint: Overall Survival Follow_Up->Primary_Endpoint

Caption: Pivotal Phase III Clinical Trial Workflow.

Pharmacokinetic Advantages

The liposomal delivery system significantly alters the pharmacokinetic profile of this compound and daunorubicin compared to their standard formulations.

Table 4: Pharmacokinetic Parameters

ParameterLiposomal Formulation (CPX-351)Standard Formulation
This compound
Terminal Half-life33.5 - 40.4 hours[4][16]~3.0 hours[4]
Volume of Distribution4.59 L[4]138.2 L[4]
Clearance~0.13 L/hr[16]272 L/hr[4]
Daunorubicin
Terminal Half-life22.0 - 31.5 hours[4][16]~18.5 hours[4]
Volume of Distribution3.44 L[4]1364 L[4]
Clearance~0.16 L/hr[16]129 L/hr[4]

The prolonged half-life and reduced clearance of the liposomal formulation lead to sustained exposure of leukemia cells to the synergistic drug combination.[4][13]

References

Head-to-Head Comparison of Cytarabine Combination Therapies in AML Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Gilteritinib (B612023) and Venetoclax (B612062) in Combination with Cytarabine (B982) for the Treatment of Acute Myeloid Leukemia in Preclinical Models

Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, this compound has been a cornerstone of AML treatment. However, outcomes remain poor for many patients, driving the development of combination therapies that pair this compound with targeted agents. This guide provides a head-to-head comparison of two such promising combination therapies in preclinical AML models: this compound combined with the FLT3 inhibitor gilteritinib, and this compound combined with the BCL-2 inhibitor venetoclax.

Overview of the Compared Therapies

This compound with Gilteritinib: This combination targets AML subtypes with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are present in approximately 30% of AML patients and are associated with a poor prognosis.[1] Gilteritinib is a potent and selective FLT3 inhibitor that targets both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1] The rationale for this combination is that inhibiting the FLT3 signaling pathway, a key driver of leukemic cell proliferation and survival, will sensitize AML cells to the cytotoxic effects of this compound.

This compound with Venetoclax: This combination targets the intrinsic apoptosis pathway, which is often dysregulated in AML, leading to the survival of malignant cells. Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[2] Overexpression of BCL-2 is a common feature in AML and is associated with chemotherapy resistance.[2][3] By inhibiting BCL-2, venetoclax is designed to restore the apoptotic potential of cancer cells, thereby enhancing the efficacy of cytotoxic agents like this compound.

In Vitro Efficacy

The in vitro efficacy of these combination therapies was assessed by measuring the induction of apoptosis in AML cell lines.

Table 1: In Vitro Apoptosis in FLT3-ITD+ AML Cell Lines

Cell Line Treatment (48 hours) Mean % of Annexin V-Positive Cells (Apoptosis)
MOLM-13 Control 4.1%
Gilteritinib (30 nM) 32.0%
This compound (100 nM) 21.9%
Gilteritinib (30 nM) + this compound (100 nM) 65.1%
MV4;11 Control -
Venetoclax (100 nM) ~15%
This compound (100 nM) ~20%

| | Venetoclax (100 nM) + this compound (100 nM) | ~50% |

Data for this compound + Venetoclax in MV4;11 cells is estimated from graphical representations in preclinical studies.

In Vivo Efficacy

The anti-leukemic activity of the combination therapies was evaluated in vivo using xenograft models, where human AML cells are implanted in immunodeficient mice.

Table 2: In Vivo Antitumor Activity in a MV4-11 Xenograft Model

Treatment Group Tumor Growth Inhibition (Day 21) Tumor Regression Complete Remission
Gilteritinib alone 78% - -
This compound + Daunorubicin 56% - -

| Gilteritinib + this compound + Daunorubicin | Complete Inhibition | 80% | 6 out of 8 mice |

Signaling Pathways and Mechanisms of Action

The synergistic effects of these combination therapies stem from their targeting of distinct but complementary pathways that are crucial for the survival and proliferation of AML cells.

This compound + Gilteritinib Signaling Pathway

This compound, a nucleoside analog, primarily targets DNA synthesis. Gilteritinib inhibits the constitutively active FLT3 receptor, which drives downstream signaling pathways promoting cell proliferation and survival, such as the RAS/MAPK and PI3K/Akt pathways. The combination of these agents leads to a multi-pronged attack on AML cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD FLT3-ITD RAS RAS FLT3-ITD->RAS PI3K PI3K FLT3-ITD->PI3K STAT5 STAT5 FLT3-ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt Apoptosis_Block Apoptosis Block Akt->Apoptosis_Block STAT5->Proliferation_Survival DNA_Polymerase DNA Polymerase Gilteritinib Gilteritinib Gilteritinib->FLT3-ITD inhibits This compound This compound Ara-CTP Ara-CTP This compound->Ara-CTP is converted to Ara-CTP->DNA_Polymerase inhibits

Caption: Mechanism of this compound + Gilteritinib.

This compound + Venetoclax Signaling Pathway

This combination therapy targets both DNA synthesis and the intrinsic apoptotic pathway. By inhibiting BCL-2, venetoclax lowers the threshold for apoptosis, making the cells more susceptible to the DNA damage induced by this compound.

G cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion DNA_Damage DNA Damage BAX_BAK BAX/BAK DNA_Damage->BAX_BAK activates BCL2 BCL-2 BCL2->BAX_BAK inhibits Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c releases Apoptosis Apoptosis Cytochrome_c->Apoptosis This compound This compound This compound->DNA_Damage Venetoclax Venetoclax Venetoclax->BCL2 inhibits

Caption: Mechanism of this compound + Venetoclax.

Experimental Protocols

Protocol 1: In Vitro Apoptosis Assay

Objective: To quantify the percentage of apoptotic cells following treatment with this compound in combination with either gilteritinib or venetoclax.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium with 10% FBS

  • This compound, Gilteritinib, Venetoclax

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture AML cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in 6-well plates and treat with the compounds (single agents or combinations) for 48 hours.

  • Staining: Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 2: In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the combination therapies.

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • AML cell lines (e.g., MV4-11)

  • Matrigel

  • This compound, Gilteritinib

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a mixture of AML cells and Matrigel into the flank of the mice.

  • Treatment: Once tumors are established, randomize mice into treatment groups. Administer gilteritinib daily via oral gavage and this compound via intraperitoneal injection according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Monitor animal health and body weight. The study endpoint may be a specific time point (e.g., 21 days) or when tumors reach a maximum allowed size.

G cluster_invitro In Vitro Apoptosis Assay cluster_invivo In Vivo Xenograft Model Culture Culture AML Cells Treat Treat with Drugs (48h) Culture->Treat Stain Stain with Annexin V/PI Treat->Stain Analyze Flow Cytometry Analysis Stain->Analyze Implant Implant AML Cells in Mice TumorGrowth Allow Tumors to Establish Implant->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Administer Administer Treatments Randomize->Administer Measure Measure Tumor Volume Administer->Measure

Caption: Experimental Workflow Diagram.

Conclusion

Both gilteritinib and venetoclax, when combined with this compound, demonstrate significant synergistic anti-leukemic activity in preclinical AML models.

  • The This compound + Gilteritinib combination shows strong efficacy in FLT3-mutated AML models, leading to high rates of apoptosis in vitro and complete tumor regression in a significant portion of in vivo models. This combination represents a targeted approach for a genetically defined subset of AML patients.

  • The This compound + Venetoclax combination leverages the principle of restoring apoptotic sensitivity in cancer cells, a mechanism that is potentially applicable to a broader range of AML subtypes. Preclinical evidence strongly supports a synergistic interaction, which has been translated into successful clinical outcomes, particularly in older or unfit patients.

The choice between these and other combination therapies will ultimately depend on the specific molecular and genetic characteristics of a patient's leukemia, as well as their overall health status. The preclinical data presented here provide a strong rationale for the continued clinical investigation of these promising therapeutic strategies.

References

Safety Operating Guide

Safe Disposal of Cytarabine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytarabine, a potent antineoplastic agent, is classified as a hazardous cytotoxic drug.[1] Improper disposal poses significant risks to human health and the environment.[2] Adherence to strict disposal protocols is crucial for ensuring the safety of laboratory personnel and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

All personnel handling this compound waste must be trained in the management of cytotoxic agents. The primary objective is to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE):

When handling any form of this compound waste, the following PPE is mandatory:

  • Gloves: Two pairs of chemotherapy-rated gloves.[3]

  • Gown: A disposable, impermeable gown with a closed front and cuffs.

  • Eye and Face Protection: Safety goggles and a full-face shield if there is a risk of splashing.[3]

  • Respiratory Protection: A NIOSH-approved respirator should be used when handling powdered this compound or if aerosolization is possible.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste involves segregation, containment, labeling, and disposal through a licensed hazardous waste contractor.

1. Waste Segregation:

  • Immediately after use, segregate all this compound-contaminated materials from other laboratory waste streams.

  • Do not mix hazardous waste with non-hazardous waste.

2. Containment:

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and leak-proof sharps container with a purple lid.

  • Non-Sharps Solid Waste: Items such as empty vials, contaminated gloves, gowns, and absorbent pads should be placed in a designated yellow chemotherapy waste container with a purple lid or a yellow bag marked as "Cytotoxic Waste".

  • Liquid Waste: Unused or residual this compound solutions should not be disposed of down the drain or into the sanitary sewer system. They must be collected in a sealed, leak-proof container clearly labeled as "this compound Waste" or "Cytotoxic Waste."

3. Labeling:

  • All waste containers must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".

4. Storage:

  • Store cytotoxic waste in a secure, designated area with limited access.

  • The storage area should be cool and dry to prevent the degradation of containers.

5. Disposal:

  • This compound waste must be disposed of through a licensed hazardous waste management company.

  • The primary method of disposal for cytotoxic waste is high-temperature incineration.

  • Ensure that a hazardous waste consignment note accompanies the waste to its final disposal location.

Quantitative Data for Cytotoxic Waste Disposal

The following table summarizes key parameters for the disposal of cytotoxic waste, applicable to this compound.

ParameterGuidelineSource
Waste Segregation Must be segregated from other waste streams.
Sharps Containers Puncture-resistant with a purple lid.
Solid Waste Containers Yellow with a purple lid or marked yellow bags.
Final Disposal Method High-temperature incineration.
Excretion Hazard Period Up to 7 days post-administration in patient excreta.

Experimental Protocols: Spill Decontamination

In the event of a this compound spill, immediate and proper cleanup is critical to prevent exposure.

Materials:

  • Cytotoxic drug spill kit

  • Full PPE (as listed above)

  • Absorbent pads

  • Designated cytotoxic waste containers

  • Detergent solution

  • 70% Isopropyl alcohol

Procedure:

  • Alert and Secure: Immediately alert others in the area and restrict access to the spill.

  • Don PPE: Put on all required personal protective equipment before starting the cleanup.

  • Contain the Spill:

    • Liquids: Gently cover the spill with absorbent pads, working from the outside in.

    • Solids: Carefully cover the powder with damp absorbent pads to avoid creating dust. Do not sweep dry powder.

  • Clean the Area:

    • Carefully pick up the absorbent pads and any contaminated debris and place them in the designated cytotoxic waste container.

    • Clean the spill area with a detergent solution, working from the outside in.

    • Rinse the area with clean water.

    • Wipe the area with 70% isopropyl alcohol and allow it to air dry.

  • Decontaminate and Doff PPE: Remove PPE carefully to avoid self-contamination and dispose of it as cytotoxic waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Document: Report the spill to the laboratory supervisor and complete any required incident reports.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Cytarabine_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containment cluster_3 Final Disposal start This compound Waste Generated is_sharp Is the waste sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Purple-Lidded Sharps Container is_sharp->sharps_container Yes liquid_container Collect in Sealed, Labeled Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Yellow Cytotoxic Waste Container/Bag is_liquid->solid_container No (Solid) storage Store in Secure, Designated Area sharps_container->storage liquid_container->storage solid_container->storage disposal Dispose via Licensed Hazardous Waste Contractor (High-Temperature Incineration) storage->disposal

References

Safe Handling of Cytarabine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent cytotoxic agents like Cytarabine is of paramount importance. This guide provides essential, procedural information for the safe handling and disposal of this compound, with a focus on personal protective equipment (PPE), operational protocols, and emergency preparedness. Adherence to these guidelines is critical to minimize exposure risk and maintain a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

The consistent and correct use of appropriate PPE is the primary barrier against exposure to this compound.[1][2] Personnel must be thoroughly trained in the proper donning and doffing of all required equipment. Below is a summary of the recommended PPE for handling this cytotoxic compound.

PPE ItemSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (meeting ASTM D6978-05 standard).[1][2][3] The outer glove should be worn over the gown cuff, and the inner glove underneath.Prevents skin contact and absorption. Double-gloving provides an additional layer of protection and allows for the safe removal of a contaminated outer glove. Vinyl gloves are not recommended for handling cytotoxic agents.
Gown Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. The gown should fasten in the back.Protects against splashes and prevents contamination of personal clothing. Gowns should be changed immediately if contaminated.
Eye/Face Protection Safety goggles with side shields or a full-face shield.Protects eyes and face from splashes or aerosols of the hazardous drug. A face shield is preferred when there is a risk of splashing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form of the drug, when there is a risk of aerosolization, or during spill cleanup.Prevents inhalation of this compound particles or aerosols. Standard surgical masks do not provide adequate respiratory protection from chemical exposure.
Shoe Covers Disposable shoe covers.Recommended when there is a potential for spills to prevent the tracking of contaminants outside of the work area.

Operational Plan: Step-by-Step Handling Procedures

A structured workflow is mandatory to ensure safety and compliance when working with this compound.

Preparation:

  • Designated Area: All handling of this compound, especially the preparation of solutions from powder, should be conducted in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator.

  • Assemble Supplies: Before beginning, gather all necessary supplies, including the drug, diluents, sterile equipment, and waste containers, to minimize traffic in and out of the controlled area.

  • Don PPE: Put on all required PPE in the correct order before entering the handling area.

During Handling:

  • Aseptic Technique: Use proper aseptic techniques to avoid contamination of the product and the work environment.

  • Prevent Aerosolization: When handling the powder form, take extreme care to avoid generating dust.

  • Luer-Lock Fittings: Utilize syringes and IV tubing with Luer-Lock fittings to prevent accidental disconnection and leakage.

  • Avoid Contamination: Do not touch personal items like phones or pens with gloved hands. Change the outer gloves immediately if they become contaminated.

After Handling:

  • Surface Decontamination: After completing the work, wipe down all surfaces in the BSC or work area with an appropriate decontaminating solution.

  • Doff PPE: Carefully remove PPE, starting with the outer pair of gloves, followed by the gown, and then the inner pair of gloves, to avoid self-contamination.

  • Waste Disposal: Dispose of all contaminated disposable materials in clearly labeled, sealed cytotoxic waste containers.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All materials and equipment that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Waste Segregation: Use designated, puncture-resistant, and leak-proof containers clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".

  • Sharps: All needles, syringes, and other sharps should be placed in a designated chemotherapy sharps container immediately after use.

  • PPE and Consumables: Gowns, gloves, shoe covers, absorbent pads, and other contaminated disposable items must be placed in the cytotoxic waste container.

  • Empty Vials: Even "empty" vials of this compound should be disposed of as cytotoxic waste, as they contain residual amounts of the drug.

  • Final Disposal: Cytotoxic waste is typically disposed of by incineration at a licensed hazardous waste facility. Do not dispose of this waste in regular trash or down the drain.

Spill Management Protocol

A clear and rehearsed plan for managing spills is crucial to mitigate exposure and environmental contamination.

  • Secure the Area: Immediately alert others and restrict access to the spill area.

  • Don PPE: Before any cleanup, don the full recommended PPE, including double nitrile gloves, an impermeable gown, eye/face protection, and a NIOSH-approved respirator.

  • Contain the Spill:

    • Liquids: Gently cover the spill with absorbent pads, working from the outside in to prevent spreading.

    • Powders: Carefully cover the powder spill with wetted absorbent pads to avoid making the powder airborne.

  • Clean the Area:

    • Place all contaminated absorbent materials and any broken glass (use forceps) into a designated cytotoxic waste container.

    • Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.

    • Wipe the area with 70% isopropyl alcohol and allow it to air dry.

  • Dispose and Decontaminate:

    • Dispose of all cleanup materials and contaminated PPE as cytotoxic waste.

    • Thoroughly wash hands with soap and water after the cleanup is complete.

  • Document: Report and document the spill according to your institution's policies.

Experimental Protocol: Glove Permeation Testing

To ensure the efficacy of gloves used for handling this compound, they should be tested according to the ASTM D6978-05: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs . This standard is specifically designed to evaluate glove performance against highly potent cytotoxic agents.

Methodology Overview:

  • Test Principle: The test measures the breakthrough time for a chemotherapy drug to permeate through a glove material at a molecular level under conditions of continuous contact.

  • Test Cell: A sample of the glove material is placed in a permeation cell, separating the chemotherapy drug on one side from a collection medium on the other.

  • Detection: The collection medium is periodically analyzed to detect the presence of the drug.

  • Breakthrough Time: The standardized breakthrough time is defined as the time it takes for the permeation rate to reach 0.01 micrograms per square centimeter per minute (µg/cm²/min). This is a hundred times more sensitive than the general chemical protective clothing standard (ASTM F739).

  • Test Conditions: The test is conducted for a duration of up to 240 minutes and at a temperature of 35°C ± 2°C to simulate the temperature of a donned glove.

  • Drug Battery: The standard requires testing against a battery of nine chemotherapy drugs, including Carmustine and Thiotepa, which are known to be particularly aggressive in permeating glove materials.

Researchers should select gloves that have been specifically tested against this compound using this standard and have a long breakthrough time.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the key procedures for handling this compound safely.

G cluster_prep Preparation cluster_handling Handling (in BSC) cluster_post Post-Handling cluster_exit Exit Procedure prep1 Assemble all supplies (drug, diluents, waste bags) prep2 Don full PPE: - Double Nitrile Gloves - Impermeable Gown - Eye/Face Protection - Respirator (if powder) prep1->prep2 handle1 Prepare this compound solution (use Luer-Lock fittings) prep2->handle1 handle2 Perform experimental procedure handle1->handle2 post1 Dispose of contaminated sharps and consumables in cytotoxic waste containers handle2->post1 post2 Decontaminate all work surfaces post1->post2 exit1 Doff PPE carefully (outer gloves first) post2->exit1 exit2 Dispose of PPE in cytotoxic waste exit1->exit2 exit3 Wash hands thoroughly exit2->exit3 G cluster_contain Containment spill Spill Occurs alert Alert personnel and secure the area spill->alert ppe Don full PPE, including respirator and double gloves alert->ppe liquid Liquid Spill: Cover with absorbent pads ppe->liquid powder Powder Spill: Cover with WET absorbent pads ppe->powder cleanup Clean spill area from outside in with forceps liquid->cleanup powder->cleanup decon Decontaminate area with detergent, then rinse cleanup->decon dispose Place all contaminated materials in cytotoxic waste container decon->dispose exit Doff PPE and wash hands dispose->exit doc Document the incident exit->doc

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.